molecular formula C12H10N2O5 B1598605 Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate CAS No. 866040-66-6

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Cat. No.: B1598605
CAS No.: 866040-66-6
M. Wt: 262.22 g/mol
InChI Key: SSOVVOHZUNJEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C12H10N2O5 and its molecular weight is 262.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-11(19-13-10)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOVVOHZUNJEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402301
Record name Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866040-66-6
Record name Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Spectroscopic Investigation of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, a molecule of significant interest in medicinal chemistry and drug development. The presence of the isoxazole core, a privileged scaffold in many bioactive compounds, coupled with the electron-withdrawing nitrophenyl substituent, makes a thorough understanding of its structural and electronic properties essential. This document outlines the principles, experimental protocols, and detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide presents a robust, predicted dataset based on extensive analysis of closely related analogues and isomers found in the scientific literature.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 866040-66-6) possesses a molecular formula of C₁₂H₁₀N₂O₅ and a molecular weight of 262.22 g/mol .[1][2] The key structural features to be elucidated by spectroscopy are the 3-nitrophenyl group, the 3,5-disubstituted isoxazole ring, and the ethyl carboxylate moiety. Each of these components will give rise to characteristic signals in the respective spectroscopic techniques, allowing for unambiguous confirmation of the molecule's identity and purity.

The following diagram illustrates the molecular structure with atom numbering for reference in the NMR spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol for NMR Data Acquisition

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

2. Instrumentation:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

3. ¹H NMR Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

4. ¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons of the 3-nitrophenyl ring, the isoxazole proton, and the ethyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the isoxazole ring.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.65t~2.0H2'
~8.36ddd~8.0, 2.0, 1.0H4'
~8.10ddd~8.0, 2.0, 1.0H6'
~7.66t~8.0H5'
~7.00s-H4
4.48q7.1-OCH₂CH₃
1.45t7.1-OCH₂CH₃

Interpretation:

  • The protons on the 3-nitrophenyl ring are expected to be in the downfield region (δ 7.6-8.7 ppm) due to the deshielding effect of the aromatic ring and the strongly electron-withdrawing nitro group. The proton at the 2' position (H2') will appear as a triplet due to coupling with H4' and H6'. H4' and H6' will appear as doublet of doublet of doublets, and H5' as a triplet. These predictions are based on data from similar 3-nitrophenyl substituted isoxazoles.[3]

  • The proton on the isoxazole ring (H4) is anticipated to be a singlet around δ 7.00 ppm.

  • The ethyl ester will show a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) with a coupling constant of approximately 7.1 Hz.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~164.0C=O (ester)
~171.0C5
~159.0C3
~148.5C3'
~135.0C6'
~130.0C5'
~129.5C1'
~125.0C4'
~124.0C2'
~100.0C4
~62.5-OCH₂CH₃
~14.2-OCH₂CH₃

Interpretation:

  • The ester carbonyl carbon is expected at the most downfield position, around δ 164.0 ppm.

  • The carbons of the isoxazole ring (C3, C4, and C5) are predicted to appear at approximately δ 159.0, 100.0, and 171.0 ppm, respectively.

  • The aromatic carbons will resonate in the δ 124-149 ppm region. The carbon attached to the nitro group (C3') will be significantly deshielded. These predictions are informed by data from related nitrophenylisoxazole structures.[3]

  • The carbons of the ethyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

1. Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin pellet.

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

2. Instrumentation:

  • Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

3. Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Predicted IR Data
Frequency (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic
~1730-1715C=O stretchEster
~1610, 1480C=C stretchAromatic
~1530N-O asymmetric stretchNitro
~1350N-O symmetric stretchNitro
~1250C-O stretchEster
~1100C-O-C stretchIsoxazole

Interpretation:

  • The most prominent peaks will be the strong C=O stretching vibration of the ethyl ester at around 1720 cm⁻¹.

  • The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be just below 3000 cm⁻¹.

  • The C=C stretching of the aromatic ring and the C=N of the isoxazole ring will appear in the 1610-1480 cm⁻¹ region.

  • The C-O stretching of the ester and the isoxazole ring will be present in the fingerprint region (1300-1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

1. Sample Introduction:

  • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

  • GC-MS or LC-MS: Introduce the sample through a gas or liquid chromatograph for separation prior to mass analysis.

2. Instrumentation:

  • Use an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

3. Parameters (ESI-MS):

  • Ionization Mode: Positive.

  • Capillary Voltage: 3-4 kV.

  • Fragmentor Voltage: Adjusted to induce fragmentation if desired.

  • Mass Range: m/z 50-500.

Predicted Mass Spectrometry Data (ESI-MS)
m/zIon
263.06[M+H]⁺
262.06[M]⁺
217.06[M - C₂H₅O]⁺
189.07[M - C₂H₅O - CO]⁺
149.03[C₇H₃N₂O₂]⁺
122.04[C₇H₄NO₂]⁺
76.04[C₆H₄]⁺

Interpretation:

  • The molecular ion peak ([M]⁺) is expected at m/z 262. In ESI, the protonated molecule ([M+H]⁺) at m/z 263 will likely be the base peak.

  • A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄), leading to ions at m/z 217 and 218, respectively. Subsequent loss of carbon monoxide (CO) is also possible.

  • Fragmentation of the isoxazole ring and cleavage of the bond between the phenyl ring and the isoxazole ring can also occur, leading to fragments corresponding to the nitrophenyl cation and the isoxazole carboxylate fragment.

Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a novel organic compound like this compound.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Elucidation interpretation->structure confirmation Purity & Identity Confirmation structure->confirmation

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from a thorough analysis of closely related compounds in the literature, offer a robust framework for researchers working with this molecule. By following the outlined experimental protocols and using the interpretive guidance provided, scientists can confidently verify the synthesis and purity of this important isoxazole derivative, facilitating its further investigation in drug discovery and development programs.

References

Physical and chemical properties of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The isoxazole scaffold is a privileged structure found in numerous pharmaceuticals, and the presence of a nitrophenyl moiety offers a versatile handle for further chemical modification.[1][2][3] This document details the compound's physicochemical properties, outlines robust protocols for its synthesis and characterization, explores its chemical reactivity, and discusses its potential applications in drug discovery. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Core Physicochemical and Structural Properties

This compound is an organic compound featuring a central 3,5-disubstituted isoxazole ring.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is linked to a 3-nitrophenyl group at the 5-position and an ethyl carboxylate group at the 3-position. The ethyl ester functional group enhances the compound's lipophilicity, which can be a critical factor in modulating its pharmacokinetic profile in potential therapeutic applications.[1] The nitro group is a strong electron-withdrawing group that influences the electronic properties of the aromatic ring and serves as a key site for chemical transformation.[4]

Table 1: Summary of Physicochemical Properties

PropertyValueSource
CAS Number 866040-66-6[1]
Molecular Formula C₁₂H₁₀N₂O₅[1]
Molecular Weight 262.22 g/mol [1][5]
Appearance Reported as a solid[6]
Purity Commercially available at >95%[1][7]
Solubility Moderate solubility in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate); limited solubility in water is expected.[1]
Synonyms 5-(3-Nitro-phenyl)-isoxazole-3-carboxylic acid ethyl ester; Ethyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate[1][6][8]
InChI Key SSOVVOHZUNJEAK-UHFFFAOYSA-N[6]

Synthesis and Mechanistic Considerations

The synthesis of 3,5-disubstituted isoxazoles is most commonly and efficiently achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2] An alternative, well-established route involves the condensation of a β-dicarbonyl compound with hydroxylamine.[9][10] For the title compound, the cycloaddition pathway is highly convergent. The key steps involve the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an appropriate alkyne.

Recommended Synthetic Protocol: 1,3-Dipolar Cycloaddition

This protocol describes a robust method adapted from established procedures for isoxazole synthesis.[2][9] The causality for this choice rests on the high regioselectivity and yields often associated with this pathway for constructing the isoxazole core.

Step 1: Preparation of 3-Nitrobenzaldoxime (Nitrile Oxide Precursor)

  • Dissolve 3-nitrobenzaldehyde (1.0 eq.) in a 1:1 mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 eq.) and sodium hydroxide (1.2 eq.) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the mixture with dilute HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime, which can often be used without further purification.

Step 2: In-situ Generation of Nitrile Oxide and Cycloaddition

  • Dissolve the 3-nitrobenzaldoxime (1.0 eq.) and ethyl propiolate (1.1 eq.) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of an oxidizing agent, such as sodium hypochlorite (household bleach) or N-chlorosuccinimide (NCS), to the stirred mixture.[9] The slow addition is critical to maintain a low concentration of the highly reactive nitrile oxide intermediate, thereby minimizing its dimerization into a furoxan byproduct.[9]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting materials are consumed.

Step 3: Workup and Purification

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with additional DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.[9][11]

SynthesisWorkflow cluster_precursor Step 1: Precursor Synthesis cluster_cycloaddition Step 2: Cycloaddition cluster_product Step 3: Purification A 3-Nitrobenzaldehyde C NaOH / EtOH:H₂O A->C B Hydroxylamine HCl B->C D 3-Nitrobenzaldoxime C->D Oxime Formation G 1,3-Dipolar Cycloaddition D->G E Ethyl Propiolate E->G F Oxidizing Agent (e.g., NCS) F->G In-situ Nitrile Oxide Generation H Crude Product G->H I Column Chromatography H->I J Final Product I->J

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount. While specific experimental spectra for this exact molecule are not publicly available, its structure allows for reliable prediction of its spectroscopic features based on extensive data from analogous compounds.[12][13][14]

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.6-8.8 ppm: (multiplet, 1H) - Aromatic proton ortho to the nitro group.

    • δ 8.3-8.5 ppm: (multiplet, 1H) - Aromatic proton para to the nitro group.

    • δ 7.6-7.8 ppm: (multiplet, 2H) - Remaining aromatic protons.

    • δ 7.0-7.2 ppm: (singlet, 1H) - Proton on the C4 position of the isoxazole ring.

    • δ 4.4-4.6 ppm: (quartet, 2H, J ≈ 7.1 Hz) - Methylene protons (-OCH₂CH₃) of the ethyl ester.

    • δ 1.4-1.6 ppm: (triplet, 3H, J ≈ 7.1 Hz) - Methyl protons (-OCH₂CH₃) of the ethyl ester.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~161 ppm: Ester carbonyl carbon (C=O).

    • δ ~170 ppm, ~158 ppm: C5 and C3 carbons of the isoxazole ring.

    • δ ~148 ppm: Aromatic carbon attached to the nitro group.

    • δ 122-135 ppm: Remaining aromatic carbons and C4 of the isoxazole ring.

    • δ ~62 ppm: Methylene carbon (-OCH₂) of the ethyl ester.

    • δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

  • FT-IR (KBr, cm⁻¹):

    • ~1730 cm⁻¹: Strong C=O stretching (ester).

    • ~1530 cm⁻¹ & ~1350 cm⁻¹: Strong asymmetric and symmetric NO₂ stretching.

    • ~1600 cm⁻¹: C=N stretching of the isoxazole ring.

    • ~3100 cm⁻¹: Aromatic C-H stretching.

    • ~1250 cm⁻¹: C-O stretching (ester).

  • Mass Spectrometry (ESI+):

    • m/z: 263.06 [M+H]⁺, 285.04 [M+Na]⁺.

Protocol for NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the purified solid compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Chemical Reactivity and Synthetic Potential

The molecule possesses three primary sites of reactivity, making it a valuable intermediate for generating compound libraries for screening in drug discovery programs.

  • Reduction of the Nitro Group: The nitro functionality is readily reduced to an aniline derivative using various standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl). This introduces a nucleophilic amino group, which is a common handle for amide bond formation, sulfonylation, or diazotization reactions.

  • Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. The resulting acid is a versatile precursor for forming a wide array of amides via coupling with various amines using standard reagents like EDC/DMAP or HATU.[11]

  • Isoxazole Ring Opening: The N-O bond of the isoxazole ring is susceptible to reductive cleavage. This reaction, often performed with catalytic hydrogenation, can unmask a β-enamino ketone or related open-chain structure, providing a pathway to entirely different classes of compounds.[15]

Reactivity Parent Ethyl 5-(3-nitrophenyl) isoxazole-3-carboxylate Amino Ethyl 5-(3-aminophenyl) isoxazole-3-carboxylate Parent->Amino Nitro Reduction (e.g., H₂, Pd/C) Acid 5-(3-Nitrophenyl)isoxazole- 3-carboxylic Acid Parent->Acid Ester Hydrolysis (e.g., LiOH) RingOpened β-Enamino Ketone Derivative Parent->RingOpened Reductive Ring Opening (e.g., H₂, Raney Ni) Amide Substituted Amide Derivatives Acid->Amide Amide Coupling (Amine, EDC)

Caption: Key reaction pathways for this compound.

Potential Applications in Research and Development

The isoxazole core is a well-established pharmacophore present in numerous approved drugs, including the anti-inflammatory COX-2 inhibitor valdecoxib and β-lactamase resistant antibiotics like cloxacillin.[3] Compounds containing nitroaromatic groups have also been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[1]

Given this precedent, this compound is a highly valuable scaffold for:

  • Medicinal Chemistry: Serving as a starting point for the synthesis of novel compounds to be screened for various biological activities, particularly as potential anti-inflammatory, anticancer, or antimicrobial agents.[1][10][16]

  • Fragment-Based Drug Discovery: The molecule can be used as a fragment for building more complex and potent drug candidates.

  • Materials Science: Heterocyclic compounds are often explored for applications in organic electronics and as functional dyes.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The nitro group can impart toxicity, and care should be taken to avoid inhalation, ingestion, or skin contact.[1] Refer to the Safety Data Sheet (SDS) provided by the supplier for complete handling and disposal information.

References

An In-depth Technical Guide to Ethyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate (CAS 866040-66-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of a Unique Heterocyclic Scaffold

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, identified by CAS number 866040-66-6, is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its molecular architecture, featuring a strategically substituted isoxazole ring, positions it as a promising candidate for the development of novel therapeutics. The isoxazole moiety is a well-established pharmacophore found in a variety of clinically approved drugs, valued for its ability to engage in diverse biological interactions.[1] The incorporation of a nitrophenyl group further modulates the electronic and steric properties of the molecule, often enhancing its biological activity.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, with a focus on its prospective role as an anti-inflammatory and anticancer agent.

Physicochemical Properties: A Foundation for Drug Design

A thorough understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and efficacy.

PropertyValueSource
CAS Number 866040-66-6[3]
Chemical Name This compound[3]
Molecular Formula C₁₂H₁₀N₂O₅[3]
Molecular Weight 262.22 g/mol [3]
Solubility Moderate solubility in organic solvents; Limited solubility in water.[3]
Physical State Solid (predicted)
Melting Point Not experimentally determined
Boiling Point Not experimentally determined

Note: Some physical properties have not been experimentally determined and are based on predictions for similar chemical structures.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a 1,3-dipolar cycloaddition reaction, a robust and widely utilized method for the construction of isoxazole rings.[2] The following protocol is adapted from established methodologies for the synthesis of similar isoxazole derivatives.[4]

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Step1 Step 1: Formation of 3-Nitrobenzaldoxime 3-Nitrobenzaldehyde->Step1 Hydroxylamine Hydroxylamine Hydroxylamine->Step1 Ethyl_propiolate Ethyl propiolate Step3 Step 3: 1,3-Dipolar Cycloaddition Ethyl_propiolate->Step3 Step2 Step 2: In situ generation of Nitrile Oxide Step1->Step2 Chlorinating agent (e.g., NCS) Step2->Step3 Base (e.g., Triethylamine) Step4 Step 4: Aromatization Step3->Step4 Final_Product This compound Step4->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol:

  • Step 1: Synthesis of 3-Nitrobenzaldoxime.

    • Dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated 3-nitrobenzaldoxime by filtration. Wash with cold water and dry.

  • Step 2: In situ Generation of 3-Nitrophenylnitrile Oxide.

    • Dissolve the synthesized 3-nitrobenzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 eq), to the stirred solution.

  • Step 3: 1,3-Dipolar Cycloaddition.

    • To the in situ generated nitrile oxide solution, add ethyl propiolate (1.2 eq) and a base, such as triethylamine (1.5 eq), dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Step 4: Work-up and Purification.

    • Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Potential Biological Activities and Mechanism of Action

The chemical structure of this compound suggests a strong potential for biological activity, particularly in the realms of anti-inflammatory and anticancer applications.

Anti-Inflammatory Potential:

The isoxazole scaffold is a key feature of several known cyclooxygenase (COX) inhibitors.[5][6] The COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX, particularly the inducible COX-2 isoform, is a well-established strategy for mitigating inflammation. It is hypothesized that this compound may act as a COX inhibitor.

Another critical pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).[7] NF-κB regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB signaling pathway is a promising therapeutic approach for a range of inflammatory diseases. The nitrophenyl moiety in the target compound may contribute to the modulation of this pathway.

Anticancer Potential:

Many isoxazole-containing compounds have demonstrated significant anticancer activity.[8][9] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The presence of the nitro group can also contribute to cytotoxic effects against cancer cells.[10]

Proposed Mechanism of Action: A Hypothetical Model

MoA cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_compound Compound Action cluster_outcome Outcome Stimulus LPS IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p50/p65) Nuclear Translocation IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->Gene_Expression Inflammation Reduced Inflammation Gene_Expression->Inflammation Compound This compound Compound->IKK Inhibition? Compound->NFkB Inhibition?

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocol for Biological Evaluation: In Vitro Anti-Inflammatory Assay

To validate the anti-inflammatory potential of this compound, a cellular assay measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells is recommended.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Dimethyl sulfoxide (DMSO)

  • This compound

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. Pre-treat the cells with various concentrations of the compound for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of the LPS-induced NO production (IC₅₀).

Suppliers

This compound is available from various chemical suppliers, including:

  • CymitQuimica[3]

  • Indagoo[11]

  • Ambeed

  • BLD Pharmatech

  • Interchim

  • Fluorochem[12]

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its chemical structure, combining the versatile isoxazole ring with a biologically active nitrophenyl group, suggests significant potential for anti-inflammatory and anticancer activities. The synthetic route is accessible through established chemical methodologies. Further investigation into its specific mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this intriguing molecule.

References

An In-depth Technical Guide to Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive literature review of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a prominent feature in numerous biologically active molecules, and the introduction of a nitrophenyl substituent offers modulation of its electronic and steric properties, potentially leading to novel therapeutic agents.[1][2] This document details the probable synthetic routes, predicted physicochemical and spectroscopic properties, and explores the potential biological activities of this compound, including its prospective applications in anticancer, anti-inflammatory, and antimicrobial research.[3][4][5][6][7]

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the architecture of many pharmaceutical compounds.[1][2] Its unique electronic and structural characteristics allow for a variety of non-covalent interactions with biological targets, making it a privileged scaffold in drug design.[1] The versatility of the isoxazole core has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][3][6][7][8][9]

This compound, with the chemical formula C₁₂H₁₀N₂O₅ and a molecular weight of 262.22 g/mol , is a specific derivative that combines the isoxazole core with an ethyl carboxylate group at the 3-position and a 3-nitrophenyl group at the 5-position. The presence of the nitro group, a strong electron-withdrawing moiety, is of particular interest as it can significantly influence the molecule's reactivity and biological activity.[5][6] This guide will delve into the scientific intricacies of this compound, providing a valuable resource for researchers in the field.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 866040-66-6CymitQuimica
Molecular Formula C₁₂H₁₀N₂O₅CymitQuimica
Molecular Weight 262.22 g/mol PubChem
IUPAC Name This compoundCymitQuimica

Synthetic Strategies: A Focus on 1,3-Dipolar Cycloaddition

The construction of the 3,5-disubstituted isoxazole ring is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition reaction.[10] This powerful and versatile method involves the reaction of a nitrile oxide with an alkyne. For the synthesis of this compound, this would involve the reaction of 3-nitrobenzonitrile oxide with ethyl propiolate.

Proposed Synthesis Workflow

The following diagram illustrates a plausible and efficient workflow for the synthesis of the target compound.

Synthesis_Workflow cluster_0 Preparation of 3-nitrobenzaldoxime cluster_1 In situ Generation of Nitrile Oxide and Cycloaddition cluster_2 Work-up and Purification 3-nitrobenzaldehyde 3-nitrobenzaldehyde Reaction1 3-nitrobenzaldehyde->Reaction1 + Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction1 +, in Ethanol/Water Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Reaction1 + 3-nitrobenzaldoxime 3-nitrobenzaldoxime 3-nitrobenzaldoxime_input 3-nitrobenzaldoxime Reaction1->3-nitrobenzaldoxime Reaction2 3-nitrobenzaldoxime_input->Reaction2 + Oxidizing_Agent Oxidizing Agent (e.g., NCS) Oxidizing_Agent->Reaction2 +, in Solvent (e.g., DCM) Ethyl_propiolate Ethyl propiolate Cycloaddition Ethyl_propiolate->Cycloaddition + Target_Compound This compound Crude_Product Crude Product Reaction2->Cycloaddition Cycloaddition->Target_Compound Washing Washing (e.g., with water, brine) Crude_Product->Washing Drying Drying (e.g., over Na2SO4) Washing->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 3-nitrobenzaldoxime

  • To a solution of 3-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and a mild base such as sodium bicarbonate (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-nitrobenzaldoxime.

Step 2: 1,3-Dipolar Cycloaddition

  • Dissolve 3-nitrobenzaldoxime (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite solution to generate the 3-nitrobenzonitrile oxide in situ.

  • Once the formation of the nitrile oxide is confirmed by TLC, add ethyl propiolate (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed, as monitored by TLC.

Step 3: Work-up and Purification

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

Technique Predicted Data
¹H NMR δ (ppm): 1.3-1.5 (t, 3H, -CH₃), 4.3-4.5 (q, 2H, -OCH₂-), 7.0-7.2 (s, 1H, isoxazole-H), 7.6-8.5 (m, 4H, aromatic-H).
¹³C NMR δ (ppm): 14.0-15.0 (-CH₃), 62.0-63.0 (-OCH₂-), 100.0-102.0 (isoxazole C4), 122.0-136.0 (aromatic C), 148.0-149.0 (aromatic C-NO₂), 157.0-160.0 (isoxazole C3 and C5), 160.0-162.0 (C=O).
IR (cm⁻¹) ~3100 (aromatic C-H), ~2980 (aliphatic C-H), ~1730 (C=O ester), ~1610 (C=N), ~1530 & ~1350 (NO₂ stretch).
Mass Spec (m/z) Expected [M]+ at 262.

Potential Biological Activities and Applications

The isoxazole nucleus is a well-established pharmacophore, and the introduction of a nitro-aromatic moiety can confer or enhance a range of biological activities.

Biological_Activities cluster_activities Potential Biological Activities Target_Compound This compound Anticancer Anticancer Target_Compound->Anticancer Cytotoxicity against various cancer cell lines Anti-inflammatory Anti-inflammatory Target_Compound->Anti-inflammatory Inhibition of inflammatory mediators Antimicrobial Antimicrobial Target_Compound->Antimicrobial Activity against pathogenic bacteria and fungi

Caption: Potential biological activities of this compound.

Anticancer Potential

Numerous isoxazole derivatives have demonstrated significant anticancer activity.[6][7][11] The presence of a nitro group on the phenyl ring can enhance the cytotoxic effects against various cancer cell lines.[6] It is plausible that this compound could exhibit antiproliferative properties, and further investigation through in vitro screening against a panel of cancer cell lines is warranted.

Anti-inflammatory Properties

Isoxazole-containing compounds have been investigated as potent anti-inflammatory agents.[2][3][8][9] They can modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines.[3][9] The structural features of the target compound suggest it could be a candidate for evaluation in models of inflammation.

Antimicrobial Activity

The isoxazole scaffold is present in several clinically used antibacterial drugs.[12] Nitro-substituted heterocycles are also known for their antimicrobial properties.[4][5] Therefore, this compound holds promise as a potential antimicrobial agent and should be screened against a range of pathogenic bacteria and fungi.

Conclusion and Future Directions

This compound is a heterocyclic compound with significant potential for applications in drug discovery. While specific experimental data for this molecule is limited in the public domain, this guide has provided a robust framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. Future research should focus on the practical synthesis and purification of this compound, followed by a thorough spectroscopic and crystallographic analysis to confirm its structure. Subsequently, comprehensive in vitro and in vivo studies are recommended to explore its anticancer, anti-inflammatory, and antimicrobial activities. Such investigations will be crucial in elucidating the therapeutic potential of this promising isoxazole derivative.

References

Introduction: The Isoxazole-3-Carboxylate Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Isoxazole-3-Carboxylate Compounds

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and structural rigidity make it a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[4][5] Specifically, the isoxazole-3-carboxylate moiety, which features a carboxylic acid or ester group at the C3 position, serves as a critical synthon and a key pharmacophore in a multitude of therapeutic agents. These compounds are integral to the development of drugs with anti-inflammatory, anticancer, antibacterial, and neuroprotective properties.[2][4][6][7]

This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic strategies for isoxazole-3-carboxylate derivatives. It delves into the foundational chemical principles, explains the rationale behind key experimental methodologies, and highlights the scaffold's significance in the landscape of drug discovery.

Part 1: Historical Milestones in Isoxazole Chemistry

The journey of the isoxazole ring system began with its initial christening by Hantszch, distinguishing it from its isomer, oxazole.[1][2] However, the first practical synthesis of the isoxazole core is credited to Claisen in 1903, who prepared the parent compound from the acetal of propargylaldehyde.[8]

Early synthetic routes relied on cyclocondensation reactions. The most notable of these is the reaction between hydroxylamine and 1,3-dicarbonyl compounds, such as β-ketoesters.[9][10] This classical approach laid the groundwork for accessing substituted isoxazoles, including the 3-carboxylate variants, although controlling regioselectivity often presented a significant challenge.

The most transformative breakthrough in isoxazole synthesis came from the pioneering work of Rolf Huisgen in the 1960s.[11] His systematic investigation of 1,3-dipolar cycloaddition reactions established a powerful and highly versatile method for constructing five-membered heterocycles.[12][13][14] This reaction, involving a 1,3-dipole (such as a nitrile oxide) and a dipolarophile (an alkyne or alkene), became the premier strategy for the regioselective synthesis of isoxazoles and remains a workhorse in the field to this day.[11][12]

Part 2: Core Synthetic Methodologies and Mechanistic Insights

The synthesis of isoxazole-3-carboxylates is dominated by two primary strategies, each with its own mechanistic rationale and practical advantages.

The Huisgen 1,3-Dipolar Cycloaddition: The Gold Standard

The [3+2] cycloaddition between a nitrile oxide and an alkyne is the most efficient and widely used method for preparing isoxazole-3-carboxylates.[12][15] The power of this reaction lies in its high degree of control over the substitution pattern of the final product. To generate an isoxazole-3-carboxylate, the reaction employs an alkyne bearing an ester or carboxylate group.

Causality and Experimental Rationale: This reaction is a concerted, pericyclic process where the 4π electrons of the nitrile oxide and the 2π electrons of the alkyne combine to form the five-membered ring in a single, stereoconservative step.[14] The regioselectivity (which atom bonds to which) is governed by the frontier molecular orbitals (HOMO-LUMO) of the reactants. Typically, for terminal alkynes, this results in the formation of 3,5-disubstituted isoxazoles.

Nitrile oxides are unstable and are therefore generated in situ from stable precursors, most commonly aldoximes or hydroximoyl chlorides.[12][16]

  • From Aldoximes: Oxidation of an aldoxime, often using a mild oxidant like sodium hypochlorite (bleach) or N-Chlorosuccinimide (NCS), generates the transient nitrile oxide.

  • From Hydroximoyl Chlorides: Dehydrohalogenation of a hydroximoyl chloride with a non-nucleophilic base, such as triethylamine (Et₃N), is another common method for releasing the nitrile oxide.[17]

This protocol details a typical procedure for the synthesis of an isoxazole-3-carboxylate starting from ethyl nitroacetate, which serves as the precursor to the required nitrile oxide.

  • Preparation of the Nitrile Oxide Precursor: The reaction begins with the conversion of ethyl nitroacetate to its corresponding hydroximoyl chloride. This is typically achieved by reaction with a chlorinating agent in the presence of a catalyst.

  • In Situ Generation of Nitrile Oxide: The hydroximoyl chloride is dissolved in an inert solvent (e.g., dichloromethane or THF). A base, such as triethylamine, is added slowly at 0 °C to generate the nitrile oxide in situ. The base abstracts a proton, leading to the elimination of HCl and formation of the 1,3-dipole.

  • Cycloaddition: The dipolarophile, an arylacetylene bearing a substituent at the 5-position (e.g., phenylacetylene), is added to the reaction mixture containing the freshly generated nitrile oxide. The mixture is stirred at room temperature for several hours (typically 12-24h) to allow the cycloaddition to proceed to completion.

  • Workup and Purification: The reaction mixture is washed with water and brine to remove the triethylamine hydrochloride salt and other aqueous-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure ethyl 5-aryl-isoxazole-3-carboxylate.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Purification Aldoxime Aldoxime Precursor NitrileOxide Nitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide Oxidant (e.g., Bleach) or Base (for Hydroximoyl Chloride) Isoxazole Isoxazole-3-carboxylate NitrileOxide->Isoxazole Alkyne Alkyne-3-carboxylate (Dipolarophile) Alkyne->Isoxazole Workup Aqueous Workup Isoxazole->Workup Chromatography Column Chromatography Workup->Chromatography PureProduct Pure Product Chromatography->PureProduct

Caption: Workflow for isoxazole-3-carboxylate synthesis via 1,3-dipolar cycloaddition.

Cyclocondensation with β-Ketoesters

A classical and still relevant method involves the direct condensation of hydroxylamine with a β-ketoester.[9] This approach is atom-economical but requires careful control of reaction conditions to ensure the desired regiochemical outcome.

Causality and Experimental Rationale: The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto one of the two carbonyl carbons of the β-ketoester. The choice of which carbonyl is attacked determines the final product. Attack at the ketone carbonyl, followed by cyclization and dehydration, leads to the desired isoxazole-3-carboxylate. However, a competing reaction can occur where hydroxylamine attacks the ester carbonyl, which can lead to the formation of an isomeric 5-isoxazolone.[1][9]

To favor the desired pathway, the reaction is often performed under specific pH and temperature conditions.[9] Using the sodium salt of the β-ketoester and running the reaction at low temperatures can improve the yield of the 3-isoxazolol (a precursor to the carboxylate).

  • Enolate Formation: A suitable β-ketoester (e.g., ethyl benzoylacetate) is treated with a base like sodium ethoxide in ethanol to form the corresponding sodium enolate. This step increases the nucleophilicity of the α-carbon and sets up the molecule for cyclization.

  • Condensation with Hydroxylamine: A solution of hydroxylamine hydrochloride is added to the enolate solution. The reaction is typically maintained at a low temperature (e.g., 0-10 °C) to control the regioselectivity.

  • Cyclization and Acidification: After stirring for several hours, the reaction is quenched by careful acidification with an acid (e.g., HCl). This step protonates the intermediate and drives the final dehydration to form the aromatic isoxazole ring.

  • Isolation: The product often precipitates from the aqueous solution upon acidification and can be collected by filtration. Further purification can be achieved by recrystallization.

G cluster_main Main Pathway (Desired) cluster_side Side Pathway (Undesired) Ketoester β-Ketoester AttackKetone 1. Attack on Ketone Ketoester->AttackKetone AttackEster Attack on Ester Ketoester->AttackEster Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->AttackKetone Hydroxylamine->AttackEster Cyclization 2. Cyclization AttackKetone->Cyclization Dehydration 3. Dehydration Cyclization->Dehydration Product Isoxazole-3-carboxylate Dehydration->Product SideProduct 5-Isoxazolone AttackEster->SideProduct

Caption: Competing reaction pathways in the cyclocondensation synthesis of isoxazoles.

Part 3: The Role of Isoxazole-3-Carboxylates in Drug Discovery

The isoxazole-3-carboxylate scaffold is not merely a synthetic curiosity; it is a validated and highly valuable component in the design of new medicines.[6][18] The ester or carboxylic acid handle at the C3 position provides a convenient point for chemical modification, allowing chemists to append various functional groups to modulate a compound's potency, selectivity, and pharmacokinetic properties.[8][19]

Numerous compounds incorporating this core have been investigated for a wide range of diseases.[2][4]

  • Anti-inflammatory Agents: A series of 4,5-diarylisoxazol-3-carboxylic acids have been developed as inhibitors of leukotriene biosynthesis, which are key mediators of inflammation.[8]

  • Antibacterial Adjuvants: Substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been discovered as inhibitors of bacterial serine acetyltransferase, an enzyme crucial for bacterial survival and resistance, making them potential adjuvants to antibiotic therapy.[20]

  • Mitochondrial Regulation: Diarylisoxazole-3-carboxamides are potent inhibitors of the mitochondrial permeability transition pore (mtPTP), a target implicated in cell death pathways relevant to muscular dystrophies and other diseases.[19]

  • Anticancer Research: The isoxazole ring is found in several anticancer agents, and the 3-carboxylate functionality allows for the synthesis of amide libraries that can be screened for activity against various cancer cell lines.[3][7]

Data Summary: Bioactive Isoxazole-3-Carboxylate Derivatives
Compound ClassBiological TargetTherapeutic PotentialReference
Diarylisoxazole-3-carboxamidesMitochondrial Permeability Transition Pore (mtPTP)Congenital Muscular Dystrophies, Ischemia-reperfusion injury[19]
(2-Aminooxazol-4-yl)isoxazole-3-carboxylic AcidsBacterial Serine Acetyltransferase (StSAT)Antibacterial Adjuvants[20]
4,5-Diarylisoxazol-3-carboxylic Acids5-Lipoxygenase-Activating Protein (FLAP)Inflammatory Diseases[8]
Substituted Isoxazole-3-carboxylate AmidesGastric H+/K+-ATPasePeptic Ulcers, Gastric Secretion Inhibition[21]

Conclusion

The history of isoxazole-3-carboxylate compounds is a story of synthetic evolution, from the classical but often unselective condensation methods of the early 20th century to the elegant and highly controlled 1,3-dipolar cycloaddition strategies pioneered by Huisgen. This journey has transformed the isoxazole-3-carboxylate from a heterocyclic curiosity into a cornerstone of modern drug discovery. Its synthetic accessibility, coupled with its proven utility as a pharmacophore, ensures that this scaffold will continue to be a focus of intense research for scientists and drug development professionals aiming to address a wide array of human diseases.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities, making their efficient synthesis a critical aspect of pharmaceutical research.[1][2] This guide details two robust and scientifically validated methods for the synthesis of the target compound: a one-pot three-component condensation reaction and a 1,3-dipolar cycloaddition approach. Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of the critical parameters that influence reaction outcomes. The information is intended to provide researchers with the necessary technical details and theoretical understanding to successfully synthesize and optimize the production of this compound in a laboratory setting.

Introduction

The isoxazole nucleus is a prominent scaffold in a multitude of biologically active compounds, demonstrating activities such as anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The specific substitution pattern of this compound, featuring a nitrophenyl group at the 5-position and an ethyl carboxylate at the 3-position, makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which can then be functionalized to explore structure-activity relationships.

This guide is structured to provide both practical, actionable protocols and a deeper understanding of the chemical transformations involved. By explaining the "why" behind the "how," we aim to empower researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific needs.

Method 1: One-Pot Three-Component Condensation Reaction

This method represents a highly efficient and atom-economical approach to the synthesis of the target molecule. It involves the reaction of 3-nitrobenzaldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate in a single reaction vessel.[5][6] This approach is favored for its operational simplicity and often results in high yields of the desired product.

Reaction Principle

The reaction proceeds through a cascade of interconnected steps. Initially, hydroxylamine reacts with ethyl acetoacetate to form an oxime intermediate. Concurrently, 3-nitrobenzaldehyde undergoes a Knoevenagel condensation with the active methylene group of ethyl acetoacetate. The resulting intermediate then undergoes an intramolecular cyclization and dehydration with the oxime to form the stable isoxazole ring. The use of a catalyst, often a weak base, is crucial for promoting the condensation steps.[5]

Experimental Workflow Diagram

G cluster_0 Method 1: One-Pot Three-Component Reaction A Combine 3-nitrobenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride B Add catalyst (e.g., sodium acetate) and solvent (e.g., ethanol) A->B C Heat the reaction mixture under reflux B->C D Monitor reaction progress by TLC C->D E Cool the reaction mixture and pour into ice-water D->E Upon completion F Filter the precipitated solid E->F G Wash the solid with water and dry F->G H Recrystallize from a suitable solvent (e.g., ethanol) G->H I Characterize the final product (NMR, MS, IR) H->I

Caption: Workflow for the one-pot synthesis of this compound.

Detailed Protocol

Materials:

  • 3-Nitrobenzaldehyde

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrobenzaldehyde (1.51 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and hydroxylamine hydrochloride (0.70 g, 10 mmol).

  • To this mixture, add sodium acetate (0.82 g, 10 mmol) and ethanol (50 mL).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice with stirring.

  • A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).

  • Dry the crude product in a vacuum oven at 50-60 °C.

  • For further purification, recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Data Summary
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
3-Nitrobenzaldehyde151.12101.0
Ethyl acetoacetate130.14101.0
Hydroxylamine hydrochloride69.49101.0
Sodium acetate82.03101.0

Expected Yield: 70-85%

Method 2: 1,3-Dipolar Cycloaddition

This classical and versatile method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[7][8][9] For the synthesis of this compound, this can be achieved by reacting 3-nitrobenzonitrile oxide (generated in situ from 3-nitrobenzaldoxime) with ethyl propiolate. This method offers excellent control over regioselectivity.

Reaction Principle

The core of this method is the generation of a highly reactive 1,3-dipole, the nitrile oxide, which then readily undergoes a cycloaddition reaction with a dipolarophile, in this case, an alkyne (ethyl propiolate). The nitrile oxide is typically generated in situ from the corresponding aldoxime by oxidation with an agent like N-chlorosuccinimide (NCS) or sodium hypochlorite in the presence of a base.[10] The regiochemistry of the cycloaddition is governed by electronic and steric factors, leading to the desired 5-substituted-3-carboxylate isoxazole.

Reaction Mechanism Diagram

G cluster_step1 Step 1: In situ generation of Nitrile Oxide cluster_step2 Step 2: 1,3-Dipolar Cycloaddition Oxime 3-Nitrobenzaldoxime NitrileOxide 3-Nitrobenzonitrile Oxide (1,3-dipole) Oxime->NitrileOxide Oxidation NCS NCS / Base Product This compound NitrileOxide->Product EthylPropiolate Ethyl Propiolate (Dipolarophile) EthylPropiolate->Product

Caption: Mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.

Detailed Protocol

Part A: Synthesis of 3-Nitrobenzaldoxime

  • Dissolve 3-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium hydroxide (0.48 g, 12 mmol) in water (10 mL).

  • Add the aqueous solution of hydroxylamine to the ethanolic solution of 3-nitrobenzaldehyde dropwise with stirring at room temperature.

  • Stir the reaction mixture for 2-3 hours.

  • Pour the mixture into ice-cold water (100 mL) and acidify with dilute HCl.

  • Filter the precipitated 3-nitrobenzaldoxime, wash with water, and dry.

Part B: 1,3-Dipolar Cycloaddition

Materials:

  • 3-Nitrobenzaldoxime (from Part A)

  • Ethyl propiolate

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

  • TLC plates (silica gel)

  • Chromatography column

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-nitrobenzaldoxime (1.66 g, 10 mmol) in dichloromethane (50 mL).

  • Add ethyl propiolate (1.2 mL, 12 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (1.34 g, 10 mmol) in DCM (20 mL) to the stirred mixture.

  • After the addition of NCS, add triethylamine (1.5 mL, 11 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by adding water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.

Data Summary
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
3-Nitrobenzaldoxime166.13101.0
Ethyl propiolate98.10121.2
N-Chlorosuccinimide133.53101.0
Triethylamine101.19111.1

Expected Yield: 60-75%

Trustworthiness and Self-Validation

The protocols described herein are based on well-established chemical transformations for the synthesis of isoxazoles. The progress of both reactions can be reliably monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The final product should be rigorously characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and its purity confirmed by techniques such as melting point determination and elemental analysis. The expected spectral data should be consistent with the structure of this compound.

Conclusion

This guide has detailed two effective methods for the synthesis of this compound. The one-pot three-component reaction is notable for its efficiency and simplicity, while the 1,3-dipolar cycloaddition offers a more controlled, stepwise approach. The choice of method may depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity profile. Both protocols are robust and have been widely applied in the synthesis of isoxazole derivatives. By understanding the underlying principles and following the detailed procedures, researchers should be well-equipped to successfully synthesize this valuable chemical intermediate.

References

Application Notes & Protocols: Leveraging Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate as a Versatile Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that represents a "privileged structure" in medicinal chemistry. Its unique electronic properties and spatial arrangement allow it to participate in various non-covalent interactions, making it a cornerstone in the design of numerous therapeutic agents.[1] Isoxazole-containing molecules have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] The biological significance of this scaffold is exemplified by FDA-approved drugs like the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin, which feature the isoxazole core.[1][2]

This guide focuses on a particularly valuable building block: Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate . This precursor is strategically designed for diversification, offering three primary points for chemical modification:

  • The Nitro Group: An electron-withdrawing group that can be readily reduced to a nucleophilic amine, opening a gateway for a multitude of subsequent reactions.

  • The Ethyl Ester: A versatile functional group that can be hydrolyzed to a carboxylic acid or converted into a wide array of amides and other derivatives.

  • The Isoxazole Ring: While stable, the N-O bond can be cleaved under specific reductive conditions, providing access to entirely different linear scaffolds like β-enamino-ketoesters.[5]

This document provides a detailed exploration of the synthetic pathways originating from this precursor, complete with step-by-step protocols and the scientific rationale behind each experimental choice.

Synthetic Utility and Core Reaction Pathways

The true potential of this compound is realized through three principal synthetic transformations. These pathways allow for the systematic development of compound libraries crucial for structure-activity relationship (SAR) studies in drug discovery.

G cluster_main Synthetic Pathways from this compound Precursor Ethyl 5-(3-nitrophenyl)- isoxazole-3-carboxylate Nitro_Reduction Pathway A: Nitro Group Reduction Precursor->Nitro_Reduction e.g., SnCl2, HCl or H2, Pd/C Ester_Mod Pathway B: Ester Modification Precursor->Ester_Mod Ring_Opening Pathway C: Reductive Ring Opening Precursor->Ring_Opening H2, Pd/C (Domino Reaction) Amine_Intermediate Ethyl 5-(3-aminophenyl)- isoxazole-3-carboxylate Nitro_Reduction->Amine_Intermediate Carboxylic_Acid 5-(3-Nitrophenyl)isoxazole- 3-carboxylic Acid Ester_Mod->Carboxylic_Acid Saponification (e.g., LiOH) Enaminone β-Enamino-ketoester Derivatives Ring_Opening->Enaminone Amide_Library Amide Derivatives Library (Diverse R groups) Amine_Intermediate->Amide_Library Further Derivatization (Amides, Sulfonamides) Carboxylic_Acid->Amide_Library Amide Coupling (e.g., EDC, DMAP)

Caption: Key synthetic transformations of the precursor.

Pathway A: Nitro Group Reduction to an Amino Intermediate

Expertise & Experience: The transformation of an aromatic nitro group into an aniline is a fundamental and highly reliable reaction in medicinal chemistry. This conversion drastically alters the electronic nature of the phenyl ring, replacing a strong electron-withdrawing group with a versatile electron-donating and nucleophilic amine. This new amine functionality serves as a critical handle for introducing diversity. Standard reduction methods include catalytic hydrogenation or the use of metallic salts in acidic media, like tin(II) chloride (SnCl₂). The choice of method often depends on the presence of other reducible functional groups in the molecule.

Protocol 1: Reduction of the Nitro Group using Tin(II) Chloride

Trustworthiness: This protocol is a well-established method for the selective reduction of aromatic nitro groups in the presence of esters. The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the more polar amine product.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (10 mL per 1 g of starting material).

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Cool the flask in an ice bath and slowly add concentrated HCl (5.0-6.0 eq) with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 70-80°C).

  • Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and carefully pour it over crushed ice.

  • Basify the aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~8. A white precipitate of tin salts will form.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, Ethyl 5-(3-aminophenyl)isoxazole-3-carboxylate, can be purified by flash column chromatography on silica gel.

Pathway B: Modification of the Ethyl Ester

Expertise & Experience: The ethyl ester at the C3 position is the second major handle for diversification. The most common and effective strategy involves a two-step process: saponification to the carboxylic acid, followed by amide coupling. This approach is generally superior to direct aminolysis of the ester, as it proceeds under milder conditions and allows for the coupling of a much wider range of amines, including less nucleophilic ones.

Protocol 2: Saponification to the Carboxylic Acid

Trustworthiness: This standard hydrolysis protocol uses a base like lithium hydroxide (LiOH) to cleanly convert the ester to its corresponding carboxylate salt. Subsequent acidification yields the pure carboxylic acid. The completion of the reaction is easily verified by the absence of the starting ester on TLC.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add LiOH·H₂O (1.5-2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with EtOAc.

  • The resulting product is 5-(3-nitrophenyl)isoxazole-3-carboxylic acid.

Protocol 3: Amide Coupling via EDC/DMAP

Expertise & Experience: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[6] This combination is highly efficient for forming amide bonds from carboxylic acids and primary or secondary amines under mild conditions.[6]

G cluster_workflow Amide Library Synthesis Workflow Carboxylic_Acid 5-(3-Nitrophenyl)isoxazole- 3-carboxylic Acid Reaction Stir at Room Temp Carboxylic_Acid->Reaction Reagents EDC, DMAP DCM (Solvent) Reagents->Reaction Amine Primary or Secondary Amine (R-NH2 or R2-NH) Amine->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product N-Substituted Isoxazole- 3-carboxamide Purification->Final_Product

Caption: Workflow for amide library synthesis.

Procedure:

  • Dissolve the carboxylic acid from Protocol 2 (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add EDC (1.1 eq) and DMAP (0.1 eq). Stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired amide derivative.

Pathway C: Reductive Opening of the Isoxazole Ring

Expertise & Experience: While the isoxazole ring is generally stable, it is susceptible to N-O bond cleavage under certain catalytic hydrogenation conditions. This "domino" reaction can involve initial modification at another site followed by the ring opening. For instance, hydrogenation of a related isoxazole over Palladium on charcoal (Pd/C) has been shown to result in the formation of a (Z)-2-amino-4-oxo-2-pentanoate derivative, which is a β-enamino-ketoester.[5] This advanced technique transforms the cyclic precursor into a highly functionalized linear product, opening up entirely new avenues for chemical exploration.

G cluster_pathway Reductive Ring Opening Pathway Isoxazole Ethyl 5-(substituted)- isoxazole-3-carboxylate Conditions H2 (1 atm) Pd/C (10 mol%) Solvent (e.g., EtOAc) Isoxazole->Conditions Enaminone Resulting β-Enamino-ketoester Conditions->Enaminone N-O Bond Cleavage

Caption: Domino reaction leading to ring opening.

Application Note: This pathway is particularly useful when the goal is to move away from the rigid isoxazole scaffold to a more flexible, open-chain structure while retaining a high degree of functionalization. The resulting enamines are valuable intermediates for synthesizing other heterocyclic systems like pyrimidines or pyridines.

Data Summary and Applications

The strategic application of these protocols allows for the rapid generation of a diverse chemical library from a single, high-value precursor.

Pathway Starting Material Key Reagents & Conditions Intermediate / Final Product Application in Drug Discovery
A This compoundSnCl₂·2H₂O, conc. HCl, refluxEthyl 5-(3-aminophenyl)isoxazole-3-carboxylateIntermediate for creating sulfonamides, ureas, and amides to probe interactions with biological targets.
B.1 This compoundLiOH, THF/H₂O5-(3-Nitrophenyl)isoxazole-3-carboxylic AcidKey intermediate for amide library synthesis.
B.2 5-(3-Nitrophenyl)isoxazole-3-carboxylic AcidEDC, DMAP, various aminesLibrary of N-substituted 5-(3-nitrophenyl)isoxazole-3-carboxamidesExploration of SAR for antibacterial, anticancer, or anti-inflammatory activity.[2][6][7]
C This compoundH₂, Pd/C, RTβ-Enamino-ketoester derivativesAccess to novel, flexible scaffolds for different biological targets; synthesis of other heterocycles.[5]

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation in medicinal chemistry. The ability to selectively manipulate its three key functional regions—the nitro group, the ethyl ester, and the isoxazole ring itself—provides researchers with a powerful toolkit for the synthesis of novel compounds. The protocols detailed herein are robust, scalable, and grounded in established chemical principles, offering a reliable roadmap for any research program aimed at exploring the vast therapeutic potential of the isoxazole scaffold.

References

The Isoxazole Scaffold in Modern Medicinal Chemistry: Applications of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole nucleus is a cornerstone in contemporary medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Its unique electronic and steric properties facilitate diverse non-covalent interactions, often leading to enhanced efficacy, reduced toxicity, and improved pharmacokinetic profiles of drug candidates.[1][2] This technical guide focuses on a specific, promising derivative: Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate. We will delve into its synthetic pathways, explore its potential applications in oncology, inflammation, and infectious diseases, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this isoxazole derivative.

Introduction: The Privileged Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is present in numerous clinically approved drugs, including the anti-inflammatory agent valdecoxib and the antibiotic cloxacillin, highlighting its pharmacological significance.[3][4] The isoxazole ring is not merely a passive linker but an active pharmacophoric element that can engage in hydrogen bonding, pi-pi stacking, and other crucial interactions with biological targets.[4]

The subject of this guide, this compound, incorporates several key features that suggest significant bioactivity. The 5-aryl substitution is a common feature in bioactive isoxazoles. The presence of a nitro group on the phenyl ring is of particular interest; nitroaromatic compounds are known to possess a range of biological activities and can be instrumental in modulating a molecule's properties.[5] The ethyl carboxylate at the 3-position provides a handle for further synthetic modification and influences the compound's solubility and pharmacokinetic properties.

Based on the extensive body of literature surrounding isoxazole derivatives, this compound is a prime candidate for investigation in several key therapeutic areas:

  • Anticancer Applications: Numerous isoxazole-containing compounds have demonstrated potent antiproliferative and pro-apoptotic activities against various cancer cell lines.[2][6]

  • Anti-inflammatory Effects: The isoxazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs, particularly as inhibitors of cyclooxygenase (COX) enzymes.[7][8]

  • Antimicrobial Potential: Isoxazole derivatives have been explored for their activity against a range of bacterial and fungal pathogens.[9]

This guide will provide the necessary protocols to synthesize and validate the therapeutic potential of this compound in these key areas.

Synthesis of this compound

The most common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][10] The nitrile oxide is a highly reactive intermediate and is typically generated in situ from a more stable precursor, such as an aldoxime, to control the reaction.

Below is a detailed protocol for the synthesis of the title compound, adapted from established methodologies for similar isoxazole derivatives.[1][6]

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Purification A 3-Nitrobenzaldehyde C 3-Nitrobenzaldehyde Oxime A->C Base (e.g., Na2CO3) Ethanol/Water B Hydroxylamine HCl B->C F This compound C->F In situ nitrile oxide formation D Ethyl Propiolate D->F E Chloramine-T (Oxidant) E->C G Crude Product F->G H Purified Product G->H Column Chromatography

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

PART A: Formation of 3-Nitrobenzaldehyde Oxime

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (66.2 mmol) of 3-nitrobenzaldehyde in 100 mL of 95% ethanol.

  • Addition of Hydroxylamine: In a separate beaker, prepare a solution of 5.0 g (71.9 mmol) of hydroxylamine hydrochloride and 9.5 g (89.6 mmol) of sodium carbonate in 50 mL of water.

  • Reaction: Slowly add the aqueous hydroxylamine solution to the ethanolic solution of 3-nitrobenzaldehyde with vigorous stirring at room temperature.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into 300 mL of ice-cold water. A pale-yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry to yield 3-nitrobenzaldehyde oxime. Further drying in a vacuum oven at 40-50°C is recommended.

PART B: 1,3-Dipolar Cycloaddition

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 10.0 g (60.2 mmol) of 3-nitrobenzaldehyde oxime and 6.5 mL (66.2 mmol) of ethyl propiolate in 200 mL of ethanol.

  • In situ Nitrile Oxide Generation: To this solution, add 18.6 g (66.2 mmol) of Chloramine-T trihydrate portion-wise over 30 minutes. The reaction is exothermic, and the temperature should be maintained between 25-30°C using a water bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 200 mL of dichloromethane (DCM) and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1) as the eluent to afford this compound as a solid.

Application Note I: Anticancer Activity Evaluation

Rationale: The isoxazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Derivatives bearing a nitrophenyl group have shown significant cytotoxic activity against a range of cancer cell lines. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.[11]

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT/MTS)

Anticancer_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h (Cell Adherence) A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT/MTS reagent D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilizing agent (for MTT assay) F->G H Measure absorbance on a plate reader G->H I Calculate % viability and IC50 H->I

Caption: Workflow for determining in vitro anticancer activity.

Protocol: MTT Assay for Cytotoxicity

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).

Materials:

  • Human cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Outcome: Based on studies of structurally similar nitro-substituted isoxazoles, this compound is anticipated to exhibit cytotoxic activity against various cancer cell lines, with IC50 values potentially in the low micromolar range.[6]

Application Note II: Anti-inflammatory Activity Evaluation

Rationale: Chronic inflammation is implicated in a multitude of diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a validated therapeutic strategy. Many isoxazole derivatives, such as valdecoxib, are potent and selective COX-2 inhibitors.[4]

Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of the test compound on the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric or fluorometric probe for prostaglandin detection (e.g., Amplex Red)

  • Test compound and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, heme, and the COX-2 enzyme.

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (Celecoxib). Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Signal Detection: Immediately begin monitoring the production of prostaglandins using a colorimetric or fluorometric probe according to the manufacturer's instructions. The signal is typically measured over time using a microplate reader.

  • Data Analysis: Determine the initial reaction rates from the kinetic reads. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Expected Outcome: Given the prevalence of anti-inflammatory activity in the isoxazole class, it is plausible that this compound will demonstrate inhibitory activity against the COX-2 enzyme.

Application Note III: Antimicrobial Activity Screening

Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have shown promise as antibacterial and antifungal compounds.[9]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Grow the microbial strains overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or by measuring the optical density at 600 nm.

Expected Outcome: The antimicrobial activity of isoxazoles can be highly dependent on the specific substitutions. Evaluation against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, will reveal the antimicrobial spectrum of this compound.

Conclusion and Future Perspectives

This compound represents a molecule of significant interest at the crossroads of established isoxazole chemistry and the therapeutic potential of nitroaromatic compounds. The protocols detailed in this guide provide a robust framework for its synthesis and for the systematic evaluation of its anticancer, anti-inflammatory, and antimicrobial properties. The data generated from these assays will be crucial in determining the viability of this compound as a lead for further drug development. Future work should focus on structure-activity relationship (SAR) studies, where modifications to the phenyl ring and the ester group could be explored to optimize potency and selectivity. Furthermore, promising in vitro results should be followed by in vivo studies to assess efficacy and safety in preclinical models.

References

Application Notes and Protocols for the Reduction of the Nitro Group in Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of aromatic nitro groups to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and materials science sectors. The resulting aromatic amines are pivotal building blocks for a diverse array of functional molecules, including active pharmaceutical ingredients (APIs). Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate serves as a valuable intermediate; its nitro functionality, once reduced to an amine, opens up numerous avenues for further chemical elaboration, such as amide bond formation, diazotization, and carbon-nitrogen coupling reactions.

This document provides a comprehensive guide to several robust and well-established protocols for the reduction of the nitro group in this compound. The choice of method is critical, as it must be chemoselective, avoiding the reduction or cleavage of the labile isoxazole ring and the ethyl ester moiety.[1] We will explore the mechanistic underpinnings of each protocol, offering insights into the causality behind experimental choices to ensure procedural success and high yields of the desired product, Ethyl 5-(3-aminophenyl)isoxazole-3-carboxylate.

Chemical Transformation Overview

The primary transformation discussed is the selective reduction of a nitro group to an amine in a substituted heteroaromatic compound.

Figure 1: General scheme for the reduction of this compound.

Comparative Overview of Reduction Protocols

Several methods are available for the reduction of aromatic nitro groups. The selection of the most appropriate protocol depends on factors such as substrate compatibility, desired yield, scalability, and available laboratory equipment. Below is a summary of the methods detailed in this guide.

ProtocolKey ReagentsTypical YieldAdvantagesDisadvantages
1. Catalytic Hydrogenation H₂ gas, Pd/C>90%High efficiency, clean reaction, easy catalyst removal.[2][3]Requires specialized hydrogenation equipment; potential for isoxazole ring opening.[4]
2. Tin(II) Chloride Reduction SnCl₂·2H₂O, HCl80-90%Mild conditions, good functional group tolerance.[3][5][6]Stoichiometric amounts of tin salts are required, which can complicate work-up.[1]
3. Iron/Acid Reduction Fe powder, HCl/AcOH85-95%Inexpensive, environmentally benign metal, high chemoselectivity.[3][7]Can require strongly acidic conditions; removal of iron residues can be challenging.[8]
4. Transfer Hydrogenation Ammonium formate, Pd/C>90%Avoids the use of gaseous hydrogen, generally safe and efficient.[9]Can be slower than direct hydrogenation.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly efficient method for the reduction of nitro groups.[3] Palladium on carbon (Pd/C) is the most common catalyst, facilitating the reaction with molecular hydrogen.[2] Care must be taken, as over-reduction can lead to the cleavage of the isoxazole N-O bond.[4]

Mechanistic Insight

The surface of the palladium catalyst adsorbs both the nitro compound and molecular hydrogen. The H-H bond is cleaved, and hydrogen atoms are sequentially transferred to the nitro group, proceeding through nitroso and hydroxylamine intermediates to yield the final amine.[2]

G cluster_workflow Catalytic Hydrogenation Workflow A 1. Setup Dissolve substrate in solvent (e.g., Ethanol, Ethyl Acetate). Add Pd/C catalyst (5-10 mol%). B 2. Inert Atmosphere Seal the reaction vessel. Purge with an inert gas (N₂ or Ar). A->B C 3. Hydrogenation Introduce H₂ gas (balloon or Parr apparatus). Stir vigorously at room temperature. B->C D 4. Monitoring Track reaction progress via TLC or LC-MS. C->D E 5. Work-up Filter the mixture through Celite to remove Pd/C. Concentrate the filtrate in vacuo. D->E F 6. Purification Purify the crude product by column chromatography or recrystallization. E->F

Figure 2: Workflow for catalytic hydrogenation.

Detailed Step-by-Step Protocol
  • Preparation: In a round-bottom flask or a Parr hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% by weight) to the solution.

  • Inerting the System: Seal the flask with a septum and purge the system with nitrogen or argon gas for 5-10 minutes.

  • Introducing Hydrogen: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times. For benchtop scale, a hydrogen-filled balloon is sufficient. For larger scales, a Parr apparatus should be used.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

The use of stannous chloride (SnCl₂) in acidic media is a classic and reliable method for the reduction of aromatic nitro groups.[10] It is particularly useful when other reducible functional groups are present, as it often exhibits good chemoselectivity.[1][3]

Mechanistic Insight

In the presence of a strong acid like HCl, SnCl₂ acts as a reducing agent, donating electrons to the nitro group. The tin itself is oxidized from Sn(II) to Sn(IV). The reaction proceeds through a series of single-electron transfers, with the nitro group being successively reduced to nitroso, hydroxylamino, and finally the amino group.[10]

Detailed Step-by-Step Protocol
  • Preparation: To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Basification: Carefully basify the mixture to a pH of ~8-9 by the dropwise addition of a saturated sodium bicarbonate or sodium hydroxide solution. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product. Purify as needed.

Protocol 3: Reduction with Iron (Fe) in Acidic Media

Reduction using iron metal in the presence of an acid (e.g., acetic acid or hydrochloric acid) is an economical and effective method.[3][11] This procedure is known for its high chemoselectivity, often leaving other reducible groups like esters and even some halides intact.[7]

Mechanistic Insight

Iron metal acts as the reducing agent, getting oxidized from Fe(0) to Fe(II) or Fe(III) in the acidic medium. The acid serves to activate the iron surface and act as a proton source. Similar to other metal-based reductions, the reaction is believed to proceed via nitroso and hydroxylamine intermediates.

G cluster_workflow Fe/HCl Reduction Workflow A 1. Suspension Suspend nitro-compound and Fe powder in EtOH/H₂O. B 2. Acidification Add acid (e.g., HCl, NH₄Cl, or AcOH). A->B C 3. Reaction Heat the mixture to reflux. Stir vigorously. B->C D 4. Monitoring Track reaction progress via TLC or LC-MS. C->D E 5. Work-up Cool and filter off iron residues. Basify the filtrate. D->E F 6. Extraction & Purification Extract with an organic solvent. Purify the crude product. E->F

Figure 3: Workflow for the Fe/HCl reduction method.

Detailed Step-by-Step Protocol
  • Preparation: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.

  • Acid Addition: Add a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of ammonium chloride.[11]

  • Reaction: Heat the mixture to reflux for 2-4 hours with vigorous stirring. The reaction is often exothermic.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Basification and Extraction: Make the filtrate basic with a solution of sodium carbonate or ammonia, and then extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the solution under reduced pressure to afford the desired amine.

Protocol 4: Catalytic Transfer Hydrogenation

For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation offers a safer and more convenient alternative.[8][9] In this method, a hydrogen donor molecule, such as ammonium formate or formic acid, is used in conjunction with a catalyst like Pd/C.

Mechanistic Insight

The catalyst facilitates the decomposition of the hydrogen donor (e.g., ammonium formate decomposes to H₂, NH₃, and CO₂) to generate active hydrogen species on the catalyst surface.[9] These hydrogen species then reduce the nitro group in a manner analogous to direct catalytic hydrogenation.

Detailed Step-by-Step Protocol
  • Preparation: Dissolve this compound (1.0 eq) in methanol or ethanol.

  • Catalyst and Donor Addition: Add 10% Pd/C (10 mol% by weight) followed by ammonium formate (3-5 eq).

  • Reaction: Heat the mixture to reflux and stir for 30-90 minutes.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and filter through Celite to remove the catalyst, washing the filter cake with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be further purified by standard methods such as column chromatography.

Safety Considerations

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all operations are conducted in a well-ventilated fume hood and that all equipment is properly grounded. The Pd/C catalyst can be pyrophoric, especially after use; it should be filtered while wet and not allowed to dry in the air.

  • Metal/Acid Reductions: These reactions can be highly exothermic and may produce hydrogen gas as a byproduct. Use an ice bath for cooling if necessary and ensure adequate ventilation.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Conclusion

The reduction of the nitro group in this compound can be achieved through several effective methods. Catalytic hydrogenation and transfer hydrogenation typically offer the cleanest reactions and highest yields, while reductions with tin(II) chloride or iron powder provide cost-effective and highly selective alternatives that are tolerant of many functional groups. The choice of protocol should be guided by the scale of the reaction, available equipment, and safety considerations. Each of the detailed protocols, when executed with care, provides a reliable pathway to the valuable amine intermediate, Ethyl 5-(3-aminophenyl)isoxazole-3-carboxylate.

References

Application Notes & Protocols: Leveraging Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Anti-inflammatory Drug Discovery

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a variety of pharmacologically active compounds.[1] Its unique electronic properties and rigid structure make it an excellent scaffold for designing molecules that can interact with high specificity and affinity with biological targets. In the realm of anti-inflammatory drug discovery, isoxazole derivatives have proven to be particularly valuable, with some acting as potent inhibitors of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[2] The selective inhibition of COX-2 is a highly sought-after therapeutic strategy as it can reduce inflammation and pain with a lower incidence of the gastrointestinal side effects associated with non-selective Nonsteroidal Anti-inflammatory Drugs (NSAIDs).[2]

This guide provides a comprehensive overview and detailed protocols for the utilization of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate as a versatile starting material for the synthesis of a library of potential anti-inflammatory agents. This multi-step synthesis involves a series of robust and well-documented chemical transformations to generate novel isoxazole-3-carboxamides, a class of compounds that has shown promise as potent anti-inflammatory molecules.[3]

Strategic Synthesis of Isoxazole-3-Carboxamides

The overall synthetic strategy is a three-step process designed to functionalize the starting material, this compound, at two key positions: the nitro group on the phenyl ring and the ethyl ester on the isoxazole ring. This pathway allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) to identify lead compounds with optimized anti-inflammatory activity.

The proposed synthetic workflow is as follows:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to a primary amine, yielding Ethyl 5-(3-aminophenyl)isoxazole-3-carboxylate. This transformation is crucial as the resulting amino group serves as a handle for further derivatization, although in this specific protocol, it is the modification at the 3-position of the isoxazole that will be the primary focus for generating a library of diverse compounds.

  • Hydrolysis of the Ethyl Ester (Saponification): The ethyl ester at the 3-position of the isoxazole ring is hydrolyzed under basic conditions to the corresponding carboxylic acid, 5-(3-aminophenyl)isoxazole-3-carboxylic acid. This step is essential to prepare the molecule for the subsequent amide coupling reaction.

  • Amide Coupling: The newly formed carboxylic acid is coupled with a variety of primary or secondary amines to produce a library of 5-(3-aminophenyl)isoxazole-3-carboxamides. This final step is where the chemical diversity is introduced, leading to a range of potential anti-inflammatory drug candidates.

G cluster_0 Synthetic Workflow A This compound B Ethyl 5-(3-aminophenyl)isoxazole-3-carboxylate A->B Step 1: Nitro Reduction C 5-(3-Aminophenyl)isoxazole-3-carboxylic acid B->C Step 2: Ester Hydrolysis D Library of 5-(3-Aminophenyl)isoxazole-3-carboxamides C->D Step 3: Amide Coupling

Caption: Synthetic workflow from the starting material to the final products.

Experimental Protocols

PART 1: Reduction of this compound

Rationale: The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of many pharmaceuticals. A common and effective method for this conversion is the use of stannous chloride (SnCl₂) in an acidic medium or an organic solvent like ethyl acetate. This method is generally high-yielding and proceeds under relatively mild conditions.[4]

Protocol 1: Stannous Chloride Mediated Nitro Reduction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethyl acetate.

  • Reagent Addition: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Ethyl 5-(3-aminophenyl)isoxazole-3-carboxylate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

PART 2: Hydrolysis of Ethyl 5-(3-aminophenyl)isoxazole-3-carboxylate

Rationale: Saponification, or the base-catalyzed hydrolysis of an ester, is a highly efficient and generally irreversible method to obtain the corresponding carboxylic acid salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid. This is a standard procedure in organic synthesis.

Protocol 2: Saponification to 5-(3-Aminophenyl)isoxazole-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-(3-aminophenyl)isoxazole-3-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq.) to the ester solution.

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution to pH 2-3 by the dropwise addition of cold 2N hydrochloric acid (HCl).

    • The carboxylic acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

PART 3: Synthesis of 5-(3-Aminophenyl)isoxazole-3-carboxamides

Rationale: The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry. The use of coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) is a common and effective method for this transformation.[3] This protocol allows for the coupling of the isoxazole carboxylic acid with a diverse range of commercially available amines to generate a library of potential anti-inflammatory agents.

Protocol 3: EDC/DMAP Mediated Amide Coupling

  • Reaction Setup: To a solution of 5-(3-aminophenyl)isoxazole-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add DMAP (0.1-0.2 eq.) and EDC (1.2 eq.).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by column chromatography on silica gel or by recrystallization to obtain the final product.

Pharmacological Evaluation and Mechanism of Action

The anti-inflammatory potential of the synthesized isoxazole-3-carboxamide derivatives can be evaluated through a series of in vitro and in vivo assays. A primary mechanism by which many isoxazole-based anti-inflammatory agents exert their effect is through the inhibition of COX enzymes.

G cluster_0 Inflammatory Pathway Inhibition A Arachidonic Acid COX COX-1 / COX-2 Enzymes A->COX B Prostaglandins C Inflammation & Pain B->C COX->B Inhibitor Isoxazole-3-carboxamide Inhibitor->COX Inhibition

Caption: Proposed mechanism of action via COX enzyme inhibition.

In Vitro COX Inhibition Assay

The synthesized compounds can be screened for their ability to inhibit COX-1 and COX-2 enzymes using commercially available assay kits. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Representative Anti-inflammatory Activity of Isoxazole-Carboxamide Derivatives

Compound IDTargetIC₅₀ (nM)[2]
A13 COX-164
COX-2 13
Ketoprofen COX-1160
(Standard)COX-2190
Celecoxib COX-17600
(Standard)COX-2 40

Note: The data presented is for representative isoxazole-carboxamide derivatives and standard drugs to illustrate the potential efficacy of this class of compounds. The synthesized compounds from the described protocol would require experimental evaluation.

In Vivo Anti-inflammatory Activity

Promising compounds identified from in vitro screening can be further evaluated in animal models of inflammation, such as the carrageenan-induced rat paw edema model. In this assay, the ability of a compound to reduce swelling in the paw of a rat after the injection of carrageenan, an inflammatory agent, is measured over time.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel isoxazole-3-carboxamide derivatives with potential anti-inflammatory properties. The synthetic pathway outlined in this guide is robust, employing well-established chemical transformations that allow for the creation of a diverse library of compounds for structure-activity relationship studies. The isoxazole scaffold, coupled with the carboxamide functional group, represents a promising avenue for the development of new and selective COX-2 inhibitors for the treatment of inflammation and pain.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in high-throughput screening and early-stage drug discovery.

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring system is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunosuppressive effects.[1][2] The versatility of the isoxazole core allows for diverse substitutions, enabling fine-tuning of its physicochemical and pharmacological properties. Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is one such derivative, incorporating a nitrophenyl group, a feature often associated with significant biological activity and potential for therapeutic application.[3] The ethyl ester functionality, in turn, can influence the compound's lipophilicity and cell permeability.[3]

Given the potential of this chemical scaffold, it is a prime candidate for inclusion in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of various biological targets. This guide provides detailed application notes and protocols for two robust and widely adopted HTS technologies—Fluorescence Polarization (FP) and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)—using this compound as a representative test compound. These protocols are designed to be adaptable for screening large compound libraries against hypothetical, yet biologically relevant, enzyme and protein-protein interaction targets.

Application Note 1: Fluorescence Polarization (FP) Assay for a Hypothetical Serine Protease

Scientific Rationale and Assay Principle

Fluorescence Polarization is a powerful technique for monitoring molecular interactions and enzyme activity in a homogeneous format, making it ideal for HTS.[4][5] The principle relies on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. When this tracer binds to a larger molecule, its rotational motion is slowed, leading to a higher degree of polarization.[6]

In this hypothetical assay, we will screen for inhibitors of a serine protease. The assay utilizes a small peptide substrate labeled with a fluorophore (e.g., FITC). In the absence of enzymatic activity, this tracer is intact and has a relatively high molecular weight, resulting in a high FP signal. Upon cleavage by the active protease, the smaller fluorescent fragment tumbles more rapidly, causing a decrease in the FP signal.[7] Inhibitors of the protease will prevent substrate cleavage, thus maintaining a high FP signal.

Experimental Workflow Diagram

FP_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution (this compound) Dispense_Compound Dispense Compound/ Controls (e.g., 50 nL) Compound_Prep->Dispense_Compound Enzyme_Prep Enzyme Dilution (Serine Protease) Dispense_Enzyme Dispense Enzyme (e.g., 10 µL) Enzyme_Prep->Dispense_Enzyme Substrate_Prep Substrate Dilution (FITC-Peptide) Dispense_Substrate Dispense Substrate (e.g., 10 µL) Substrate_Prep->Dispense_Substrate Incubate_1 Pre-incubation (Compound + Enzyme) Dispense_Enzyme->Incubate_1 Incubate_1->Dispense_Substrate Incubate_2 Enzymatic Reaction (e.g., 60 min at RT) Dispense_Substrate->Incubate_2 Read_Plate Read FP Signal (Ex/Em: 485/535 nm) Incubate_2->Read_Plate Data_Analysis Calculate % Inhibition and Z'-factor Read_Plate->Data_Analysis

Caption: Workflow for the FP-based serine protease inhibition assay.

Detailed Protocol

Materials and Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • Enzyme: Recombinant human serine protease (e.g., Cathepsin L) at a stock concentration of 1 mg/mL.[7]

  • Substrate: FITC-labeled peptide substrate with a cleavage site for the protease.

  • Test Compound: this compound (from a 10 mM DMSO stock).

  • Positive Control: A known inhibitor of the target protease.

  • Assay Plates: Low-volume, black, 384-well microplates.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Using an acoustic dispenser, transfer 50 nL of the compound dilutions, positive control, and DMSO (negative control) into the appropriate wells of the 384-well plate.

  • Enzyme Addition:

    • Dilute the serine protease in assay buffer to a working concentration of 2X the final desired concentration.

    • Dispense 10 µL of the diluted enzyme into each well containing the compounds and controls.

  • Pre-incubation:

    • Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to ensure mixing.

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Dilute the FITC-peptide substrate in assay buffer to a 2X working concentration.

    • Dispense 10 µL of the diluted substrate to all wells to start the enzymatic reaction. The final reaction volume is 20 µL.

  • Enzymatic Reaction and Signal Detection:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a compatible plate reader (e.g., Excitation at 485 nm, Emission at 535 nm).

Data Analysis and Interpretation

The FP signal is typically measured in millipolarization units (mP). The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (mP_sample - mP_neg_control) / (mP_pos_control - mP_neg_control)

A successful assay should yield a Z'-factor greater than 0.5, indicating good separation between the positive and negative controls and suitability for HTS.

Table 1: Representative FP Assay Parameters

ParameterValue
Final Enzyme Concentration5 nM
Final Substrate Concentration10 nM
Final Compound Concentration0.1 µM - 100 µM
Final DMSO Concentration0.5%
Incubation Time60 minutes
Expected Z'-factor> 0.7

Application Note 2: AlphaLISA Assay for a Hypothetical Protein-Protein Interaction

Scientific Rationale and Assay Principle

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based, no-wash technology used to study biomolecular interactions.[8] The assay relies on two types of beads: Donor beads and Acceptor beads. When a biological interaction brings these beads into close proximity (within 200 nm), a cascade of chemical reactions occurs. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal that is measured at 615 nm.[9]

In this example, we will develop an assay to screen for inhibitors of a hypothetical protein-protein interaction (PPI) between Protein X and Protein Y. Protein X is biotinylated and will be captured by streptavidin-coated Donor beads. Protein Y is tagged with a peptide (e.g., FLAG-tag) and will be recognized by an anti-FLAG antibody conjugated to the Acceptor beads. If this compound disrupts this interaction, the beads will not be in proximity, and the AlphaLISA signal will be reduced.[10]

Experimental Workflow Diagram

AlphaLISA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution (Test Compound) Dispense_Compound Dispense Compound/ Controls (e.g., 2 µL) Compound_Prep->Dispense_Compound ProteinX_Prep Biotinylated Protein X Dispense_Proteins Add Protein X and Protein Y Mix (e.g., 4 µL) ProteinX_Prep->Dispense_Proteins ProteinY_Prep FLAG-tagged Protein Y ProteinY_Prep->Dispense_Proteins Bead_Prep Donor & Acceptor Beads Dispense_Beads Add Donor/Acceptor Bead Mix (e.g., 4 µL) Bead_Prep->Dispense_Beads Dispense_Compound->Dispense_Proteins Incubate_1 Protein Interaction (e.g., 60 min at RT) Dispense_Proteins->Incubate_1 Incubate_1->Dispense_Beads Incubate_2 Bead Incubation (e.g., 60 min in dark) Dispense_Beads->Incubate_2 Read_Plate Read AlphaLISA Signal (615 nm) Incubate_2->Read_Plate Data_Analysis Calculate % Inhibition and IC50 values Read_Plate->Data_Analysis

Caption: Workflow for the AlphaLISA-based PPI inhibition assay.

Detailed Protocol

Materials and Reagents:

  • AlphaLISA Buffer: 100 mM Tris-HCl, pH 8.0, 0.01% Tween-20, 100 mM NaCl, 1 mg/mL BSA.

  • Proteins: Biotinylated Protein X and FLAG-tagged Protein Y.

  • Beads: Streptavidin-coated Donor beads and Anti-FLAG Acceptor beads (PerkinElmer).

  • Test Compound: this compound (from a 10 mM DMSO stock).

  • Assay Plates: White, 384-well OptiPlates™.

  • Instrumentation: An AlphaLISA-compatible microplate reader.

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the test compound in the desired buffer.

    • Prepare a 2.5X mixture of Biotin-Protein X and FLAG-Protein Y in AlphaLISA buffer.

    • Prepare a 2.5X mixture of Donor and Acceptor beads in AlphaLISA buffer, ensuring this step is done under subdued light.[8]

  • Assay Assembly:

    • Add 2 µL of the compound dilutions or controls to the wells of the 384-well plate.

    • Add 4 µL of the Protein X/Y mixture to all wells.

    • Incubate for 60 minutes at room temperature to allow for protein-protein interaction.

  • Detection:

    • Add 4 µL of the bead mixture to all wells.

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Signal Reading:

    • Read the plate on an AlphaLISA-compatible reader.

Data Analysis and Interpretation

The percentage of inhibition is calculated based on the reduction in the AlphaLISA signal:

% Inhibition = 100 * (1 - (Signal_sample - Signal_background) / (Signal_max - Signal_background))

Dose-response curves can be generated to determine the IC50 value for active compounds like this compound.

Table 2: Representative AlphaLISA Assay Parameters

ParameterValue
Final Protein X Concentration10 nM
Final Protein Y Concentration10 nM
Final Bead Concentration20 µg/mL
Final Compound Concentration0.1 µM - 100 µM
Total Assay Volume10 µL
Expected Signal-to-Background> 100

Conclusion and Best Practices

The protocols outlined provide robust frameworks for evaluating the inhibitory potential of this compound and other novel compounds in a high-throughput manner. The key to a successful HTS campaign lies in meticulous assay development and validation.[11] It is crucial to optimize reagent concentrations, incubation times, and buffer conditions to achieve a stable and reproducible assay with a high Z'-factor. For any identified "hits," it is imperative to perform secondary assays and mechanism-of-action studies to confirm their activity and rule out artifacts. These technologies, when properly implemented, can significantly accelerate the identification of promising lead compounds for further drug development.[12]

References

Anwendungs- und Protokollleitfaden: Derivatisierung von Ethyl-5-(3-nitrophenyl)isoxazol-3-carboxylat für Struktur-Aktivitäts-Beziehungsstudien

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und experimentelle Protokolle für die chemische Modifikation von Ethyl-5-(3-nitrophenyl)isoxazol-3-carboxylat. Das Ziel ist die Erstellung einer Bibliothek von Derivaten zur Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR), ein entscheidender Prozess in der modernen Wirkstoffforschung.

Einleitung: Die Bedeutung des Isoxazol-Grundgerüsts in der medizinischen Chemie

Das Isoxazol, ein fünfgliedriger Heterozyklus, der sowohl ein Stickstoff- als auch ein Sauerstoffatom enthält, ist ein etabliertes und hochgeschätztes Grundgerüst in der medizinischen Chemie. Seine Präsenz in zahlreichen von der FDA zugelassenen Medikamenten wie Valdecoxib (einem COX-2-Inhibitor) und Leflunomid (einem antirheumatischen Mittel) unterstreicht seine pharmakologische Bedeutung[1]. Die einzigartigen elektronischen Eigenschaften, die metabolische Stabilität und die Fähigkeit des Isoxazolrings, an vielfältigen nicht-kovalenten Wechselwirkungen teilzunehmen, machen ihn zu einem attraktiven Baustein für das Design neuer therapeutischer Wirkstoffe[1][2].

Ethyl-5-(3-nitrophenyl)isoxazol-3-carboxylat dient als vielseitige Ausgangsplattform für SAR-Studien. Seine Struktur bietet drei primäre Angriffspunkte für die chemische Modifikation:

  • Die Nitrogruppe am Phenylring: Diese kann zu einer Aminogruppe reduziert werden, die als "Handle" für eine Vielzahl nachfolgender Funktionalisierungen dient.

  • Die Esterfunktion an Position 3: Diese kann hydrolysiert werden, um eine Carbonsäure zu erzeugen, die anschließend in diverse Amide, Ester oder andere funktionelle Gruppen umgewandelt werden kann.

  • Der Phenylring: Obwohl in diesem Leitfaden nicht der primäre Fokus, könnten elektrophile aromatische Substitutionen in Betracht gezogen werden, um die elektronischen Eigenschaften des Rings weiter zu modulieren.

Die systematische Derivatisierung an diesen Positionen ermöglicht es Forschern, den Einfluss sterischer, elektronischer und lipophiler Eigenschaften auf die biologische Aktivität zu untersuchen und so potente und selektive Wirkstoffkandidaten zu identifizieren.

Strategischer Überblick der Derivatisierung

Der logische Fluss für die Erstellung einer Derivatbibliothek aus dem Ausgangsmaterial ist in der folgenden Abbildung dargestellt. Die Strategie konzentriert sich auf die sequentielle Modifikation der Nitrogruppe und der Esterfunktion, um eine matrixartige Anordnung von Verbindungen zu erzeugen, die eine umfassende SAR-Analyse ermöglicht.

Derivatization_Workflow Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung A Startmaterial Ethyl-5-(3-nitrophenyl)isoxazol-3-carboxylat B Weg 1: Reduktion der Nitrogruppe A->B z.B. H2, Pd/C C Weg 2: Hydrolyse des Esters A->C z.B. LiOH, THF/H2O D Ethyl-5-(3-aminophenyl)isoxazol-3-carboxylat B->D E 5-(3-Nitrophenyl)isoxazol-3-carbonsäure C->E F Amidkopplung (R-NH2) D->F H Hydrolyse des Esters D->H G Amidkopplung (R-NH2) E->G I Reduktion der Nitrogruppe E->I J Derivatbibliothek A (Amide des Aminoesters) F->J K Derivatbibliothek B (Amide der Nitrosäure) G->K L 5-(3-Aminophenyl)isoxazol-3-carbonsäure H->L I->L M Amidkopplung (R-NH2) L->M N Derivatbibliothek C (Amide der Aminosäure) M->N

Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung.

Experimentelle Protokolle

Dieser Abschnitt enthält detaillierte, schrittweise Protokolle für die Synthese des Ausgangsmaterials und seine anschließende Derivatisierung.

Synthese des Ausgangsmaterials: Ethyl-5-(3-nitrophenyl)isoxazol-3-carboxylat

Die Synthese des Isoxazolrings erfolgt am effizientesten über eine [3+2]-Cycloaddition, auch als 1,3-dipolare Cycloaddition bekannt. Hierbei wird ein in situ erzeugtes Nitriloxid mit einem Alkin umgesetzt. Diese Methode ist robust und bietet eine hohe Regioselektivität[2][3][4].

Reaktionsprinzip: 3-Nitrobenzaldehyd wird zunächst in das entsprechende Aldoxim umgewandelt. Das Aldoxim wird dann mit einem Chlorierungsmittel wie N-Chlorsuccinimid (NCS) zum Hydroxamoylchlorid aktiviert. In Gegenwart einer Base eliminiert dieses Intermediat HCl und bildet das hochreaktive 3-Nitrobenzonitriloxid. Dieses 1,3-Dipol wird sofort vom Dipolarophil, in diesem Fall Ethylpropiolat, abgefangen, um den gewünschten 3,5-disubstituierten Isoxazolring zu bilden.

Synthesis_Mechanism Abbildung 2: Mechanismus der Isoxazol-Synthese cluster_0 Nitriloxid-Bildung cluster_1 [3+2] Cycloaddition Ar-CHO 3-Nitrobenzaldehyd Ar-CH=NOH 3-Nitrobenzaldoxim Ar-CHO->Ar-CH=NOH NH2OH·HCl Ar-C(Cl)=NOH Hydroxamoylchlorid Ar-CH=NOH->Ar-C(Cl)=NOH NCS Ar-C#N+-O- 3-Nitrobenzonitriloxid (1,3-Dipol) Ar-C(Cl)=NOH->Ar-C#N+-O- Base (-HCl) Isoxazol Ethyl-5-(3-nitrophenyl)isoxazol-3-carboxylat Ar-C#N+-O-->Isoxazol + Ethylpropiolat

Abbildung 2: Mechanismus der Isoxazol-Synthese.

Protokoll 1: Synthese von Ethyl-5-(3-nitrophenyl)isoxazol-3-carboxylat

  • Schritt 1: Synthese von 3-Nitrobenzaldoxim

    • Lösen Sie 3-Nitrobenzaldehyd (1 Äq.) in einer 1:1-Mischung aus Ethanol und Wasser.

    • Fügen Sie Natriumacetat (1.1 Äq.) und Hydroxylaminhydrochlorid (1.1 Äq.) hinzu[4].

    • Rühren Sie die Reaktionsmischung 4 Stunden bei Raumtemperatur.

    • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

    • Extrahieren Sie die Mischung nach Abschluss mit Ethylacetat. Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

    • Reinigen Sie das Rohprodukt durch Säulenchromatographie (Ethylacetat/Hexan), um das Aldoxim zu erhalten.

  • Schritt 2: 1,3-dipolare Cycloaddition

    • Lösen Sie das 3-Nitrobenzaldoxim (1 Äq.) in Dimethylformamid (DMF).

    • Fügen Sie N-Chlorsuccinimid (NCS, 1.05 Äq.) portionsweise hinzu und rühren Sie die Mischung 18 Stunden bei Raumtemperatur, um das Hydroxamoylchlorid zu bilden[4].

    • Kühlen Sie die Lösung in einem separaten Kolben, der Ethylpropiolat (1.2 Äq.) in Toluol enthält, auf 0 °C.

    • Fügen Sie langsam eine Lösung von Triethylamin (TEA, 1.5 Äq.) in Toluol hinzu.

    • Tropfen Sie die DMF-Lösung des Hydroxamoylchlorids langsam über 30 Minuten zu der gekühlten Alkinlösung hinzu.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

    • Quenchen Sie die Reaktion mit Wasser und extrahieren Sie mit Ethylacetat.

    • Waschen Sie die kombinierte organische Phase mit gesättigter NaCl-Lösung, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Flash-Chromatographie (Gradient von Hexan zu Ethylacetat), um das Zielprodukt zu isolieren.

Derivatisierung an der Nitrogruppe (Weg 1)

Die Umwandlung der Nitrogruppe in ein primäres Amin ist ein entscheidender Schritt, da Amine leicht mit einer breiten Palette von Elektrophilen (z. B. Acylchloride, Isocyanate, Sulfonylchloride) weiter umgesetzt werden können.

Protokoll 2: Reduktion der Nitrogruppe zu einem Amin

Die katalytische Hydrierung ist eine saubere und effiziente Methode zur Reduktion aromatischer Nitrogruppen, ohne andere funktionelle Gruppen wie den Ester oder den Isoxazolring anzugreifen[5][6].

  • Lösen Sie Ethyl-5-(3-nitrophenyl)isoxazol-3-carboxylat (1 Äq.) in Ethanol oder Ethylacetat in einem druckfesten Reaktionsgefäß.

  • Fügen Sie vorsichtig 10 % Palladium auf Aktivkohle (Pd/C, ca. 5-10 Mol-%) hinzu.

  • Spülen Sie das Gefäß mehrmals mit Stickstoff und anschließend mit Wasserstoffgas.

  • Stellen Sie eine Wasserstoffatmosphäre (Ballon oder Parr-Hydriergerät, 1-3 bar) her.

  • Rühren Sie die Suspension kräftig bei Raumtemperatur. Die Reaktionszeit kann zwischen 2 und 16 Stunden liegen.

  • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Filtrieren Sie nach Abschluss der Reaktion den Katalysator durch eine Schicht Celite® und waschen Sie gründlich mit dem Reaktionslösungsmittel nach.

  • Entfernen Sie das Lösungsmittel im Vakuum, um das rohe Ethyl-5-(3-aminophenyl)isoxazol-3-carboxylat zu erhalten, das oft ohne weitere Reinigung für den nächsten Schritt verwendet werden kann.

Derivatisierung an der Esterfunktion (Weg 2)

Die Hydrolyse des Ethylesters zur entsprechenden Carbonsäure eröffnet die Möglichkeit zur Bildung von Amiden, eine der am häufigsten verwendeten Reaktionen in der medizinischen Chemie.

Protokoll 3: Hydrolyse des Ethylesters

Die basische Hydrolyse (Verseifung) ist eine Standardmethode zur Umwandlung von Estern in Carbonsäuren.

  • Lösen Sie Ethyl-5-(3-nitrophenyl)isoxazol-3-carboxylat (1 Äq.) in einer Mischung aus Tetrahydrofuran (THF) und Wasser (z. B. 3:1).

  • Fügen Sie Lithiumhydroxid (LiOH, 2-3 Äq.) hinzu.

  • Rühren Sie die Mischung bei Raumtemperatur, bis die DC oder LC-MS eine vollständige Umsetzung anzeigt (typischerweise 2-6 Stunden).

  • Entfernen Sie das THF im Vakuum.

  • Verdünnen Sie den wässrigen Rückstand mit Wasser und waschen Sie ihn mit Diethylether oder Dichlormethan, um nicht-saure Verunreinigungen zu entfernen.

  • Kühlen Sie die wässrige Phase auf 0 °C und säuern Sie sie vorsichtig mit 1 M HCl auf einen pH-Wert von 2-3 an.

  • Der ausfallende Feststoff (die Carbonsäure) kann durch Filtration gesammelt, mit kaltem Wasser gewaschen und im Vakuum getrocknet werden. Alternativ kann das Produkt mit Ethylacetat extrahiert werden.

Synthese von Amid-Bibliotheken

Nachdem die Schlüsselintermediate – das Amin und die Carbonsäure – hergestellt wurden, können sie durch Amidkopplungsreaktionen kombiniert werden, um diverse Derivatbibliotheken zu erstellen.

Protokoll 4: Allgemeine Amidkopplung (Beispiel mit HATU)

Die Verwendung moderner Kupplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) ermöglicht eine effiziente Amidbildung unter milden Bedingungen.

  • Lösen Sie die entsprechende Carbonsäure (z. B. 5-(3-Nitrophenyl)isoxazol-3-carbonsäure, 1 Äq.) in einem aprotischen Lösungsmittel wie DMF oder DCM.

  • Fügen Sie HATU (1.1 Äq.) und eine organische Base wie N,N-Diisopropylethylamin (DIPEA, 3 Äq.) hinzu.

  • Rühren Sie die Mischung 15-30 Minuten bei Raumtemperatur, um die Carbonsäure zu aktivieren.

  • Fügen Sie das gewünschte Amin (primär oder sekundär, 1.2 Äq.) hinzu.

  • Rühren Sie die Reaktion bei Raumtemperatur für 2-16 Stunden, bis die Umsetzung vollständig ist (Überwachung durch DC oder LC-MS).

  • Verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie nacheinander mit 5 % wässriger HCl, gesättigter wässriger NaHCO₃-Lösung und gesättigter NaCl-Lösung.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das resultierende Amid durch Säulenchromatographie oder Kristallisation.

Durch die Kombination der Produkte aus den Protokollen 2 und 3 mit einer Vielzahl kommerziell erhältlicher Amine können die in Abbildung 1 gezeigten Derivatbibliotheken A, B und C systematisch aufgebaut werden.

Durchführung von Struktur-Aktivitäts-Beziehungsstudien (SAR)

Nach der Synthese der Derivatbibliotheken ist der nächste Schritt die biologische Testung, um die SAR zu ermitteln.

Logischer Rahmen für SAR: Der Prozess folgt einem iterativen Zyklus aus Design, Synthese und Testung. Die initialen Derivate sollten eine Vielfalt an funktionellen Gruppen abdecken, um erste Einblicke in die SAR zu gewinnen.

SAR_Logic Abbildung 3: Logischer Fluss einer SAR-Studie Start Startmaterial Synthese Synthese der Derivatbibliothek Start->Synthese Assay Biologische Testung (z.B. in vitro Assay) Synthese->Assay Analyse Datenanalyse (IC50 / EC50 Werte) Assay->Analyse SAR Identifizierung von SAR-Trends Analyse->SAR Optimierung Design neuer Analoga SAR->Optimierung Hypothesen-getrieben Lead Identifizierung von Leitstrukturen SAR->Lead Optimierung->Synthese Iterativer Zyklus

Abbildung 3: Logischer Fluss einer SAR-Studie.

Datenpräsentation und Interpretation: Die Ergebnisse der biologischen Assays, typischerweise ausgedrückt als IC₅₀- oder EC₅₀-Werte (die Konzentration, bei der 50 % der maximalen Hemmung oder Wirkung beobachtet wird), sollten in einer übersichtlichen Tabelle zusammengefasst werden. Dies ermöglicht einen direkten Vergleich der Aktivität in Abhängigkeit von den strukturellen Änderungen.

Tabelle 1: Hypothetische SAR-Daten für Isoxazol-Derivate (Ziel: Kinase X)

VerbindungR¹-Gruppe (von NO₂)R²-Gruppe (von CO₂Et)IC₅₀ (nM) für Kinase X
Startmaterial -NO₂-OEt>10,000
Derivat D -NH₂-OEt8,500
Derivat K1 -NO₂-NH-Cyclopropyl1,200
Derivat K2 -NO₂-NH-Phenyl950
Derivat K3 -NO₂-NH-(4-Fluorphenyl)450
Derivat J1 -NH₂-NH-Cyclopropyl750
Derivat J2 -NH₂-NH-Phenyl520
Derivat J3 -NH₂-NH-(4-Fluorphenyl)85
Derivat J4 -NH-C(O)CH₃-NH-(4-Fluorphenyl)250
Derivat J5 -NH-SO₂CH₃-NH-(4-Fluorphenyl)110

Interpretation der hypothetischen Daten:

  • Einfluss von R¹: Die Umwandlung der Nitrogruppe (-NO₂) in eine Aminogruppe (-NH₂) (Vergleich K3 vs. J3) führt zu einer signifikanten Steigerung der Aktivität. Dies deutet darauf hin, dass die Aminogruppe möglicherweise eine wichtige Wasserstoffbrückenbindung mit dem Zielprotein eingeht.

  • Einfluss von R²: Die Umwandlung des Esters in ein Amid erhöht die Aktivität (Startmaterial vs. K-Serie). Aromatische Amide (K2, K3) scheinen wirksamer zu sein als aliphatische (K1), was auf mögliche π-π-Wechselwirkungen hindeuten könnte. Die Einführung eines elektronenziehenden Substituenten (Fluor in K3) verbessert die Aktivität weiter.

  • Synergistische Effekte: Die Kombination der optimalen R¹-Gruppe (-NH₂) und der optimalen R²-Gruppe (-NH-(4-Fluorphenyl)) führt zur potentesten Verbindung (J3).

  • Weitere Modifikation von R¹: Die Acylierung (J4) oder Sulfonylierung (J5) des Amins verringert die Aktivität im Vergleich zum freien Amin (J3), was darauf hindeutet, dass die freie Aminogruppe als Wasserstoffbrücken-Donor entscheidend ist.

Diese Art der Analyse ermöglicht es Forschern, gezielt neue Derivate zu entwerfen, um die Aktivität und andere pharmakologische Eigenschaften wie Selektivität und metabolische Stabilität weiter zu optimieren.

Schlussfolgerung

Ethyl-5-(3-nitrophenyl)isoxazol-3-carboxylat ist ein wertvolles Ausgangsmaterial für die Erstellung von Wirkstoffbibliotheken. Die in diesem Leitfaden beschriebenen robusten Protokolle zur Modifikation der Nitrogruppe und der Esterfunktion bieten einen klaren und systematischen Ansatz für umfassende SAR-Studien. Durch die sorgfältige Analyse der biologischen Daten der resultierenden Derivate können Forscher entscheidende Einblicke in die molekularen Anforderungen für die gewünschte biologische Aktivität gewinnen und den Weg für die Entwicklung neuer, hochwirksamer therapeutischer Wirkstoffe ebnen.

Referenzen

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (s. d.). Zanco Journal of Medical Sciences. Abgerufen von --INVALID-LINK--

  • Saeedi, M., Hashemi, M., Mahdavi, M., Rafinejad, A., Najafi, Z., Mirfazli, S., Mohammadian, R., Karimpour-Razkenari, E., Ardestani, S. K., Safavi, M., & Akbarzadeh, T. (2020). Synthesis and Anticancer Activity of N-(di/trimethoxyaryl)-5-arylisoxazole-3-carboxamide. Polycyclic Aromatic Compounds, 40(5), 1568–1580. Abgerufen von --INVALID-LINK--

  • Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. (2020). Chemical Biodiversity, 17(5), e1900746. Abgerufen von --INVALID-LINK--

  • Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. (2015). ChemMedChem, 10(7), 1237–1250. Abgerufen von --INVALID-LINK--

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (s. d.). ResearchGate. Abgerufen von --INVALID-LINK--

  • Kumar, M., & Parjapat, M. K. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 17(1), 519–531. Abgerufen von --INVALID-LINK--

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147–152. Abgerufen von --INVALID-LINK--

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2022). Molecules, 27(24), 8965. Abgerufen von --INVALID-LINK--

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. (s. d.). National Institutes of Health (NIH). Abgerufen von --INVALID-LINK--

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021). PLoS ONE, 16(5), e0250567. Abgerufen von --INVALID-LINK--

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2022). Molbank, 2022(1), M1335. Abgerufen von --INVALID-LINK--

  • Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. (s. d.). ResearchGate. Abgerufen von --INVALID-LINK--

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2021). Molecules, 26(18), 5486. Abgerufen von --INVALID-LINK--

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (s. d.). ResearchGate. Abgerufen von --INVALID-LINK--

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry, 18, 481–488. Abgerufen von --INVALID-LINK--

References

Application Note: A Researcher's Guide to the N-Alkylation of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The functionalization of the isoxazole nitrogen via N-alkylation is a critical synthetic transformation that enables the modulation of a compound's physicochemical properties, metabolic stability, and biological activity. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental protocols for the N-alkylation of isoxazole derivatives. We will explore the underlying chemical principles, detail robust experimental methodologies, discuss factors influencing reaction outcomes, and outline standard characterization techniques. This guide emphasizes the causality behind experimental choices to empower researchers to optimize these critical reactions for the synthesis of novel chemical entities.

Introduction: The Significance of the N-Alkyl Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This unique arrangement confers specific electronic properties and metabolic characteristics, making them a cornerstone in drug design.[1][3] The direct attachment of alkyl groups to the isoxazole nitrogen atom can profoundly impact a molecule's properties:

  • Modulation of Potency and Selectivity: The nature of the N-alkyl substituent can influence ligand-receptor binding interactions.

  • Improvement of Pharmacokinetic Properties: N-alkylation can alter solubility, lipophilicity, and metabolic pathways, enhancing a drug candidate's profile.

  • Generation of Isoxazolium Salts: The quaternization of the isoxazole nitrogen leads to the formation of isoxazolium salts, which are versatile intermediates for further synthetic transformations, such as ring-opening reactions to form β-amino enones.[5]

Given its importance, a thorough understanding of the methods for achieving N-alkylation is essential for synthetic and medicinal chemists. This guide provides detailed protocols for two primary methods: classical alkylation with alkyl halides and the Mitsunobu reaction.

Mechanistic Principles of Isoxazole N-Alkylation

The N-alkylation of an isoxazole derivative is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the sp²-hybridized nitrogen atom of the isoxazole ring acts as the nucleophile, attacking an electrophilic carbon atom of the alkylating agent.

The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The rate of this reaction is dependent on the concentration of both the isoxazole substrate and the alkylating agent. Due to the relative aromaticity and the electron-withdrawing effect of the ring oxygen, the isoxazole nitrogen is a moderate nucleophile. Therefore, the reaction often requires heating and the use of a base to deprotonate any N-H precursors (as in isoxazolones) or to neutralize acid generated during the reaction.[6][7]

A key consideration in the alkylation of substituted isoxazoles, particularly isoxazol-5-ones, is regioselectivity . These ambident nucleophiles can potentially undergo alkylation at the nitrogen (N-alkylation) or the oxygen (O-alkylation). The outcome is influenced by several factors, including the hardness/softness of the electrophile and the counter-ion of the base, as dictated by Hard and Soft Acid and Base (HSAB) theory. Generally, harder electrophiles tend to favor reaction at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.[8][9]

G cluster_0 SN2 Mechanism for N-Alkylation Isoxazole Isoxazole (Nucleophile) TransitionState Transition State Isoxazole->TransitionState Nu Attack AlkylHalide R-X (Alkylating Agent) AlkylHalide->TransitionState Product N-Alkyl Isoxazolium Salt (Product) TransitionState->Product Bond Formation LeavingGroup X⁻ (Leaving Group) TransitionState->LeavingGroup Bond Breaking

Caption: General SN2 mechanism for isoxazole N-alkylation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and reliable methods for N-alkylation of isoxazoles.

Protocol 1: Classical N-Alkylation using Alkyl Halides

This method is the most direct approach and is suitable for a wide range of isoxazole substrates and primary or secondary alkyl halides. The use of a strong base like sodium hydride (NaH) is common for deprotonating less nucleophilic N-H precursors, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient for direct quaternization or when dealing with more activated substrates.[10][11]

G start Start dissolve Dissolve Isoxazole in Anhydrous Solvent start->dissolve add_base Add Base (e.g., NaH, K2CO3) dissolve->add_base stir Stir at RT add_base->stir add_alkyl_halide Add Alkyl Halide Dropwise stir->add_alkyl_halide heat Heat Reaction (if necessary) add_alkyl_halide->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry_purify Dry & Purify (Column Chromatography) extract->dry_purify end Characterize Product dry_purify->end

Caption: Workflow for classical N-alkylation with alkyl halides.

Reagent/MaterialTypical Specification
Isoxazole Derivative1.0 equivalent
Alkyl Halide (R-X)1.1 - 1.5 equivalents
Base (e.g., K₂CO₃, NaH)1.2 - 2.0 equivalents
Anhydrous SolventDMF, Acetonitrile, or THF
Quenching SolutionSaturated aq. NH₄Cl or Water
Extraction SolventEthyl Acetate, Dichloromethane
Drying AgentAnhydrous Na₂SO₄ or MgSO₄
TLC SuppliesSilica gel plates, appropriate eluent
Purification SuppliesSilica gel for column chromatography
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the isoxazole derivative (1.0 eq).

  • Dissolution: Add the appropriate anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate) and stir until the solid is fully dissolved.

  • Base Addition: Carefully add the base (e.g., K₂CO₃, 1.5 eq). If using sodium hydride (NaH), add it portion-wise at 0 °C and allow the mixture to stir for 20-30 minutes to ensure complete deprotonation.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Allow the reaction to stir at room temperature or heat as necessary (typically 50-80 °C). The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. If NaH was used, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C. If K₂CO₃ was used, water can be added.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated isoxazole.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including for the N-alkylation of heterocycles.[12][13] It proceeds under mild, neutral conditions and is particularly advantageous for substrates that are sensitive to strong bases or high temperatures. A key feature is the inversion of stereochemistry at the alcohol's chiral center.[13]

G start Start dissolve Dissolve Isoxazole, Alcohol, & PPh3 in Anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_dead Add DEAD/DIAD Dropwise cool->add_dead warm_stir Warm to RT & Stir add_dead->warm_stir monitor Monitor by TLC warm_stir->monitor concentrate Concentrate Solvent monitor->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Workflow for N-alkylation using the Mitsunobu reaction.

Reagent/MaterialTypical Specification
Isoxazole Derivative1.0 equivalent
Alcohol (R-OH)1.1 - 1.5 equivalents
Triphenylphosphine (PPh₃)1.5 equivalents
Azodicarboxylate (DEAD/DIAD)1.5 equivalents
Anhydrous SolventTHF or Dichloromethane
TLC & Purification SuppliesAs in Protocol 1
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the isoxazole derivative (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF (10-20 mL per mmol of substrate) and stir at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction and color change (typically to a milky white or pale yellow suspension) may be observed. The order of addition is critical for success.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the residue by flash column chromatography. Note that the byproducts can sometimes co-elute with the desired product, requiring careful selection of the eluent system and potentially multiple chromatographic steps for complete purification.

Reaction Optimization & Key Parameters

Successful N-alkylation requires careful consideration of several parameters. The table below summarizes key factors and their general effects on the reaction.

ParameterConsiderations & Effects
Isoxazole Substrate Electron-withdrawing groups on the isoxazole ring decrease the nucleophilicity of the nitrogen, potentially requiring stronger bases or higher temperatures. Steric hindrance near the nitrogen atom can slow the reaction rate.
Alkylating Agent Reactivity: R-I > R-OTs > R-Br > R-Cl. Alkyl iodides are the most reactive but may be less stable.[14] Sterics: Unhindered primary alkyl halides (e.g., methyl, ethyl, benzyl) react most readily. Secondary halides are slower, and tertiary halides typically lead to elimination products.
Base Strength: The base must be strong enough to deprotonate the N-H precursor (if applicable). NaH is a strong, non-nucleophilic base. K₂CO₃ and Cs₂CO₃ are milder and often used for direct quaternization.[15] Solubility: The choice of base can be solvent-dependent.
Solvent Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation of the base and accelerate SN2 reactions.[10] THF is also commonly used, especially with stronger bases like NaH.[11]
Temperature Most reactions proceed well between room temperature and 80 °C. Higher temperatures can increase the rate but may also lead to side reactions or decomposition.
Phase-Transfer Catalyst For reactions in biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is required to shuttle the nucleophile into the organic phase. This can be a greener alternative to polar aprotic solvents.[16][17]

Characterization of N-Alkylated Products

Confirmation of the product structure and purity is crucial. A combination of spectroscopic methods is typically employed.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. Look for the appearance of new signals corresponding to the protons and carbons of the newly introduced alkyl group. A downfield shift of the isoxazole ring protons adjacent to the nitrogen is often observed upon alkylation. Detailed 1D and 2D NMR experiments can confirm the exact site of alkylation and differentiate between regioisomers.[18][19]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Tandem MS (MS/MS) can be used to differentiate isomers based on their fragmentation patterns.[20]

  • Infrared (IR) Spectroscopy: For substrates with an initial N-H bond, the disappearance of the N-H stretching frequency (typically ~3200-3400 cm⁻¹) is a key indicator of a successful reaction.[19]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion - Insufficiently reactive alkylating agent.- Base is not strong enough.- Low reaction temperature.- Deactivated isoxazole substrate.- Switch to a more reactive alkyl halide (e.g., bromide to iodide).- Use a stronger base (e.g., K₂CO₃ to NaH).- Increase the reaction temperature.- Increase reaction time.
Multiple Products - O-alkylation competing with N-alkylation.- Dialkylation.- Side reactions (e.g., elimination).- Modify solvent or base/counter-ion to influence regioselectivity.- Use a milder alkylating agent or reaction conditions.- Use a stoichiometric amount of the alkylating agent to avoid dialkylation.
Difficulty in Purification (Mitsunobu) - Co-elution of triphenylphosphine oxide or hydrazine byproduct.- Optimize chromatography conditions (try different solvent systems).- For PPh₃O, try precipitating it from a nonpolar solvent like ether or hexane.- Consider using polymer-bound PPh₃ or alternative reagents designed for easier work-up.[12]

Conclusion

The N-alkylation of isoxazole derivatives is a fundamental and versatile transformation in modern organic synthesis and drug discovery. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions—whether through classical methods with alkyl halides or milder alternatives like the Mitsunobu reaction—researchers can efficiently synthesize a diverse array of N-functionalized isoxazoles. The protocols and insights provided in this guide serve as a robust starting point for developing and optimizing these crucial synthetic steps, ultimately facilitating the discovery of novel and potent therapeutic agents.

References

Application Notes & Protocols: Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile and strategic building block in modern organic synthesis. The isoxazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2] This specific derivative combines three key reactive centers within a single, stable molecule:

  • The Isoxazole Ring: A stable aromatic heterocycle that can also function as a "masked" β-amino enone or 1,3-dicarbonyl system. Its relatively weak N-O bond can be selectively cleaved under reductive or catalytic conditions to unveil new functionalities.

  • The Ethyl Ester: Provides a handle for classical transformations such as hydrolysis to the carboxylic acid, amidation to form diverse libraries, or reduction to a primary alcohol.

  • The Nitrophenyl Group: The nitro moiety is a powerful electron-withdrawing group that can be readily and chemoselectively reduced to an aniline, a critical functional group for a vast array of coupling reactions and further derivatization.

This guide provides an in-depth exploration of the synthesis and key applications of this compound, complete with detailed, validated protocols and mechanistic insights to empower its effective use in research and development.

Synthesis of the Core Scaffold: 1,3-Dipolar Cycloaddition

The most reliable and regioselective method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction.[3] This involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). A critical aspect of this synthesis is the in situ generation of the highly reactive 3-nitrobenzonitrile oxide from its stable aldoxime precursor. This strategy is essential to suppress the undesired dimerization of the nitrile oxide into a furoxan byproduct, thereby maximizing the yield of the desired isoxazole.[4]

The reaction proceeds via a concerted, pericyclic [4π + 2π] cycloaddition mechanism, where the frontier molecular orbitals (FMOs) of the nitrile oxide and ethyl propiolate dictate the regiochemical outcome, leading specifically to the 3,5-disubstituted product.[5][6]

synthesis_workflow cluster_0 In Situ Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime 3-Nitrobenzaldoxime NitrileOxide 3-Nitrobenzonitrile Oxide (transient) Aldoxime->NitrileOxide Oxidation/Elimination NCS N-Chlorosuccinimide (NCS) NCS->NitrileOxide Base Triethylamine (Et3N) Base->NitrileOxide Product Ethyl 5-(3-nitrophenyl)- isoxazole-3-carboxylate NitrileOxide->Product [3+2] Cycloaddition Alkyne Ethyl Propiolate Alkyne->Product

Figure 1. Synthetic workflow for this compound.
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the preparation of the title compound from 3-nitrobenzaldoxime and ethyl propiolate.

Materials & Reagents:

  • 3-Nitrobenzaldoxime

  • Ethyl propiolate

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-nitrobenzaldoxime (1.0 eq.) in anhydrous DCM at 0 °C (ice bath), add triethylamine (1.1 eq.).

  • Slowly add a solution of NCS (1.05 eq.) in DCM portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C. The formation of the intermediate hydroximoyl chloride is typically observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add ethyl propiolate (1.2 eq.) to the reaction mixture in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the consumption of the nitrile oxide precursor by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., 10-30% EtOAc in hexanes gradient) to afford the pure product.

Data Summary Table:

ParameterValue
Reactants 3-Nitrobenzaldoxime, Ethyl propiolate
Key Reagents NCS, Et₃N
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Yield 75-85%
Physical State Off-white to pale yellow solid

Application I: Chemoselective Reduction to a Key Amino Intermediate

A primary application of this building block is the selective reduction of the nitro group to an amine. This transformation unlocks access to a new class of intermediates, ethyl 5-(3-aminophenyl)isoxazole-3-carboxylate, without affecting the ester or the isoxazole ring. The resulting aniline is a versatile precursor for amide bond formation, sulfonylation, diazotization, and various cross-coupling reactions.

While catalytic hydrogenation can be employed, it carries the risk of cleaving the isoxazole N-O bond.[7] A more reliable and chemoselective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent, which is known for its mildness and tolerance of sensitive functional groups.[8]

Protocol 2: Selective Reduction of the Nitro Group

Materials & Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diatomaceous earth (Celite®)

Procedure:

  • Suspend this compound (1.0 eq.) in ethanol (approx. 0.1 M concentration).

  • Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the suspension.

  • Heat the mixture to reflux (approx. 78 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred, saturated aqueous solution of NaHCO₃ to neutralize the acid and precipitate tin salts.

  • Filter the resulting slurry through a pad of diatomaceous earth, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the aniline product, which can often be used without further purification.

Data Summary Table:

ParameterValue
Substrate This compound
Reducing Agent SnCl₂·2H₂O
Solvent Ethanol
Temperature Reflux (~78 °C)
Typical Yield >90%
Product Ethyl 5-(3-aminophenyl)isoxazole-3-carboxylate

Application II: Heterocyclic Scaffolding via Isoxazole Ring Transformation

The isoxazole ring is a valuable synthetic precursor to other five-membered heterocycles, most notably pyrazoles. This transformation leverages the isoxazole as a stable, masked 1,3-dicarbonyl equivalent. A one-pot process mediated by a molybdenum complex effectively catalyzes the N-O bond cleavage, which is followed by in situ hydrolysis to a β-amino enone and then a 1,3-diketone intermediate. The final step involves condensation with a hydrazine derivative to form the pyrazole ring. This method is highly efficient and tolerates a range of functional groups.

rearrangement_pathway Start Ethyl 5-(3-nitrophenyl)- isoxazole-3-carboxylate Int1 β-Amino Enone Intermediate Start->Int1 Mo(CO)6 N-O Cleavage Int2 1,3-Diketone Intermediate Int1->Int2 H2O Hydrolysis Final Ethyl 1-Aryl-5-(3-nitrophenyl)- 1H-pyrazole-3-carboxylate Int2->Final R-NHNH2 Condensation

Figure 2. Mechanistic pathway for the isoxazole-to-pyrazole transformation.
Protocol 3: Molybdenum-Mediated Synthesis of a Substituted Pyrazole

Materials & Reagents:

  • This compound

  • Molybdenum hexacarbonyl [Mo(CO)₆]

  • Arylhydrazine hydrochloride (e.g., Phenylhydrazine hydrochloride)

  • Acetonitrile (MeCN), anhydrous

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Add molybdenum hexacarbonyl (1.1 eq.) to the solution.

  • Heat the mixture to reflux (approx. 82 °C) for 4-6 hours. The N-O bond cleavage occurs during this step. Monitor by TLC for the disappearance of the starting isoxazole.

  • Cool the reaction to room temperature. Add water (5.0 eq.) and the desired arylhydrazine hydrochloride (1.5 eq.).

  • Return the mixture to reflux and stir for an additional 8-12 hours until the formation of the pyrazole is complete (monitored by TLC/LC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Dilute the residue with ethyl acetate and water. Carefully neutralize with saturated aqueous NaHCO₃.

  • Separate the organic layer, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent. Purify the crude product by flash column chromatography to obtain the target pyrazole.

Data Summary Table:

ParameterValue
Catalyst Molybdenum hexacarbonyl [Mo(CO)₆]
Nucleophile Arylhydrazine hydrochloride
Solvent Acetonitrile
Temperature Reflux (~82 °C)
Key Steps N-O Cleavage, Hydrolysis, Condensation
Product Class 1,3,5-Trisubstituted Pyrazole

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

The primary and most efficient method for synthesizing 3,5-disubstituted isoxazoles, such as this compound, is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1] This guide will focus on the in situ generation of 3-nitrobenzonitrile oxide from 3-nitrobenzaldehyde oxime, followed by its cycloaddition with ethyl propiolate.

I. Reaction Overview & Mechanism

The synthesis is a two-step process, starting with the formation of the aldoxime from 3-nitrobenzaldehyde, followed by the cycloaddition reaction.

Step 1: Synthesis of 3-Nitrobenzaldehyde Oxime

This reaction involves the condensation of 3-nitrobenzaldehyde with hydroxylamine. The nitrogen of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the oxime.[2]

Step 2: 1,3-Dipolar Cycloaddition

The 3-nitrobenzaldehyde oxime is converted in situ to 3-nitrobenzonitrile oxide, a reactive 1,3-dipole. This is typically achieved through oxidation. The nitrile oxide then undergoes a [3+2] cycloaddition reaction with the dipolarophile, ethyl propiolate, to form the desired isoxazole ring.[3]

Reaction_Mechanism cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Intermediate Hemiaminal Intermediate 3-Nitrobenzaldehyde->Intermediate + Hydroxylamine Hydroxylamine Hydroxylamine 3-Nitrobenzaldehyde_Oxime 3-Nitrobenzaldehyde_Oxime Intermediate->3-Nitrobenzaldehyde_Oxime - H2O Nitrile_Oxide 3-Nitrobenzonitrile Oxide 3-Nitrobenzaldehyde_Oxime->Nitrile_Oxide Oxidation (e.g., NCS) Transition_State Concerted Transition State Nitrile_Oxide->Transition_State Ethyl_Propiolate Ethyl_Propiolate Ethyl_Propiolate->Transition_State Product Ethyl 5-(3-nitrophenyl)isoxazole- 3-carboxylate Transition_State->Product

Caption: Overall reaction pathway for the synthesis.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzaldehyde Oxime

This protocol is adapted from established oximation procedures.[2][4]

Materials:

  • 3-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1-1.2 eq) and sodium carbonate (0.6 eq) in water.

  • Slowly add the aqueous hydroxylamine solution to the stirred ethanolic solution of 3-nitrobenzaldehyde at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once the reaction is complete, reduce the volume of ethanol under reduced pressure.

  • Add cold water to the residue to precipitate the 3-nitrobenzaldehyde oxime.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

ParameterRecommended ValueRationale
Solvent Ethanol/WaterGood solubility for reactants and facilitates product precipitation.
Base Sodium CarbonateNeutralizes HCl from hydroxylamine hydrochloride, liberating free hydroxylamine.
Temperature Room TemperatureSufficient for the reaction to proceed to completion without promoting side reactions.
Stoichiometry 1.1-1.2 eq NH₂OH·HClA slight excess ensures complete conversion of the aldehyde.
Protocol 2: Synthesis of this compound

This protocol is based on the in situ generation of nitrile oxide followed by cycloaddition.[3][5]

Materials:

  • 3-Nitrobenzaldehyde oxime

  • Ethyl propiolate

  • N-Chlorosuccinimide (NCS) or Sodium hypochlorite (bleach)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzaldehyde oxime (1.0 eq) and ethyl propiolate (1.2 eq) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution or slurry of NCS (1.1 eq) in DCM.

  • Slowly add the NCS solution/slurry to the reaction mixture at 0 °C over 30-60 minutes.

  • After the addition is complete, add triethylamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

ParameterRecommended ValueRationale
Solvent Dichloromethane (DCM)Aprotic solvent that is unreactive towards the nitrile oxide intermediate.
Oxidizing Agent N-Chlorosuccinimide (NCS)Efficiently converts the oxime to the nitrile oxide.[6]
Base Triethylamine (Et₃N)Acts as a scavenger for the HCl generated during the reaction.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction and minimize side reactions.
Stoichiometry 1.2 eq Ethyl PropiolateAn excess of the dipolarophile helps to trap the nitrile oxide and minimize its dimerization.

III. Troubleshooting Guide & FAQs

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Starting_Materials Verify Purity of Starting Materials Start->Check_Starting_Materials Check_Oxime_Formation Confirm Complete Oxime Formation (TLC/NMR) Check_Starting_Materials->Check_Oxime_Formation Check_Cycloaddition Analyze Cycloaddition Step for Side Products Check_Oxime_Formation->Check_Cycloaddition Furoxan_Dimer Furoxan Dimer Observed? Check_Cycloaddition->Furoxan_Dimer Optimize_Addition Slowly Add Oxidant Increase Alkyne eq. Furoxan_Dimer->Optimize_Addition Yes Isomer_Formation Isomeric Product Observed? Furoxan_Dimer->Isomer_Formation No Optimize_Addition->Isomer_Formation Optimize_Solvent_Temp Vary Solvent Polarity Lower Reaction Temp. Isomer_Formation->Optimize_Solvent_Temp Yes Purification_Issues Difficulty in Purification? Isomer_Formation->Purification_Issues No Optimize_Solvent_Temp->Purification_Issues Optimize_Chromatography Adjust Solvent System for Column Chromatography Purification_Issues->Optimize_Chromatography Yes End Improved Yield and Purity Purification_Issues->End No Optimize_Chromatography->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My yield of 3-nitrobenzaldehyde oxime is low. What are the common causes?

A1: Low yields in the oximation step can often be attributed to a few factors:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC. If the aldehyde spot persists, you may need to extend the reaction time or slightly increase the equivalents of hydroxylamine hydrochloride.

  • pH of the reaction: The formation of the oxime is pH-sensitive. The base is crucial for liberating the free hydroxylamine from its hydrochloride salt. Ensure you have added the correct amount of base.[4]

  • Product loss during workup: 3-Nitrobenzaldehyde oxime has some solubility in water, especially if the volume of water used for precipitation is too large or not sufficiently cold.

Q2: I am observing a significant amount of a dimeric byproduct in my cycloaddition reaction. What is it and how can I prevent it?

A2: The dimeric byproduct is likely a furoxan (1,2,5-oxadiazole-2-oxide), which forms from the dimerization of the 3-nitrobenzonitrile oxide intermediate.[3] This is a common side reaction. To minimize its formation:

  • Slow addition of the oxidizing agent: Add the NCS or bleach solution slowly to the reaction mixture. This maintains a low concentration of the nitrile oxide at any given time, favoring the intermolecular cycloaddition with the alkyne over dimerization.[7]

  • Use an excess of the alkyne: Using a slight excess (1.2-1.5 equivalents) of ethyl propiolate ensures that there is a higher probability of the nitrile oxide reacting with the alkyne rather than another molecule of itself.[1]

  • Lower reaction temperature: Running the reaction at a lower temperature can sometimes disfavor the dimerization pathway.

Q3: My cycloaddition is not regioselective, and I am getting the 4-carboxy-substituted regioisomer. How can I improve selectivity for the 5-substituted product?

A3: The regioselectivity of the 1,3-dipolar cycloaddition is influenced by both electronic and steric factors. For the reaction between an aryl nitrile oxide and an electron-deficient alkyne like ethyl propiolate, the formation of the 5-substituted isoxazole is generally favored. However, the choice of solvent can influence the regioselectivity.[8]

  • Solvent Polarity: Studies have shown that solvent polarity can impact the energy of the transition states leading to the different regioisomers. Experimenting with solvents of varying polarity (e.g., toluene, THF, acetonitrile) may improve the desired regioselectivity.[8][9]

Q4: I am having difficulty purifying the final product. What are your recommendations?

A4: this compound is a relatively polar molecule.

  • Column Chromatography: Silica gel column chromatography is the most effective method for purification. A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity should allow for the separation of the product from less polar impurities and any unreacted starting materials.

  • Recrystallization: If the product is obtained as a solid and is of reasonable purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used for further purification.

Q5: What are the key safety precautions I should take during this synthesis?

A5:

  • 3-Nitrobenzaldehyde: This compound is an irritant. Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11][12][13][14]

  • N-Chlorosuccinimide (NCS): NCS is a corrosive and moisture-sensitive solid. Handle it in a dry environment and avoid inhalation of the dust.

  • General Precautions: The reaction for the in situ generation of the nitrile oxide can be exothermic. It is important to control the rate of addition of the oxidizing agent and to use an ice bath for cooling, especially on a larger scale.

IV. Characterization of this compound

Upon successful synthesis and purification, the structure of the final product should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl ester protons (a triplet and a quartet), aromatic protons of the 3-nitrophenyl group, and a singlet for the isoxazole ring proton.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic carbons, and the carbons of the isoxazole ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₀N₂O₅, MW: 262.22 g/mol ).[15]
IR Spec. Characteristic peaks for the C=O stretch of the ester, C=N stretch of the isoxazole ring, and N-O stretches of the nitro group.

V. References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Nitrobenzaldoxime from 3-nitrobenzaldehyde. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Isoxazole-5-carboxylates. --INVALID-LINK--

  • Loba Chemie. (2015). 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS. --INVALID-LINK--

  • BenchChem. (2025). Stability Issues and Degradation of 3-Fluoro-4-nitrobenzaldehyde Oxime. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. --INVALID-LINK--

  • CDH Fine Chemical. (n.d.). 3-NITRO BENZALDEHYDE CAS NO 99-61-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. --INVALID-LINK--

  • Omar, K., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-5. --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Nitrobenzaldehyde. --INVALID-LINK--

  • Acros Organics. (n.d.). Material Safety Data Sheet 3-Nitrobenzaldehyde, 99%. --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. --INVALID-LINK--

  • Aksenov, A. V., et al. (2018). Optimization of the reaction conditions for generation of nitrile oxide... ResearchGate. --INVALID-LINK--

  • Kallman, N. J., et al. (2011). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Organic Process Research & Development, 15(2), 350-355. --INVALID-LINK--

  • da Silva, A. B. F., et al. (2018). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 29(10), 2135-2146. --INVALID-LINK--

  • LookChem. (n.d.). (E)-3-Nitrobenzaldehyde oxime. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Isoxazole Synthesis Optimization. --INVALID-LINK--

  • Mendelsohn, B. A., et al. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539-1542. --INVALID-LINK--

  • ResearchGate. (2025). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. --INVALID-LINK--

  • ResearchGate. (2025). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. --INVALID-LINK--

  • Scribd. (n.d.). 3 Nitrobenzaldehyde. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. --INVALID-LINK--

  • ResearchGate. (n.d.). Intramolecular nitrile oxide cycloaddition reaction of oximes with sodium hypochlorite. --INVALID-LINK--

  • ACS Publications. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. --INVALID-LINK--

  • PrepChem.com. (n.d.). Preparation of 3-nitrobenzaldehyde. --INVALID-LINK--

  • ChemicalBook. (n.d.). (Z)-3-Nitrobenzaldehyde oxime. --INVALID-LINK--

  • BenchChem. (2025). Optimizing reaction conditions for 1,4,2-Dioxazole synthesis. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. --INVALID-LINK--

  • Indian Journal of Pharmaceutical Sciences. (2000). Studies on the Synthesis of 3-Nitrobenzaldehyde. --INVALID-LINK--

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. --INVALID-LINK--

  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. --INVALID-LINK--

  • Chemical Science Review and Letters. (2014). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. --INVALID-LINK--

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. --INVALID-LINK--

  • Frontiers. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. --INVALID-LINK--

  • BenchChem. (2025). Performance Benchmark: 3-Nitrobenzaldoxime in Nitrile Synthesis and Beckmann Rearrangement. --INVALID-LINK--

  • ElectronicsAndBooks. (2004). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides to Prop-1-ene-1,3-sultone. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions Involving Nitroacetonitrile Precursors. --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. --INVALID-LINK--

  • NIH. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. --INVALID-LINK--

  • MDPI. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. --INVALID-LINK--

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. --INVALID-LINK--

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. --INVALID-LINK--

  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. --INVALID-LINK--

  • ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for 3-Nitrobenzaldoxime in Organic Synthesis. --INVALID-LINK--

  • ResearchGate. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. --INVALID-LINK--

  • PubChem. (n.d.). 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester. --INVALID-LINK--

  • ChemSrc. (2023). 3-(4-NITRO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. --INVALID-LINK--

References

Technical Support Center: Purification of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate (CAS No. 866040-66-6). This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require robust methods for its purification. As a key intermediate in various synthetic pathways, achieving high purity of this isoxazole derivative is critical for reliable downstream applications and for meeting stringent quality standards in medicinal chemistry and materials science.[1]

This guide provides in-depth, field-proven insights into the most effective purification techniques, complete with detailed experimental protocols, troubleshooting guides in a direct question-and-answer format, and a comprehensive FAQ section.

Compound Overview

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a 3-nitrophenyl group and an ethyl carboxylate moiety.[1] Its molecular structure, with the electron-withdrawing nitro group and the ester functionality, dictates its physicochemical properties, such as moderate polarity and solubility in common organic solvents.[1] These characteristics are central to designing effective purification strategies.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₅[1]
Molecular Weight 262.22 g/mol [1]
Appearance Likely a solid at room temperatureGeneral knowledge
Solubility Moderately soluble in organic solvents, limited solubility in water[1]

Core Purification Strategies: A Visual Workflow

The purification of this compound from a crude reaction mixture typically involves a multi-step process to remove unreacted starting materials, catalysts, and reaction byproducts. The logical workflow below outlines the decision-making process for selecting the appropriate purification technique.

Purification_Workflow start Crude Reaction Mixture extraction Aqueous Workup / Extraction start->extraction Initial Cleanup purity_check1 Purity Assessment (TLC, NMR) extraction->purity_check1 recrystallization Recrystallization purity_check2 Purity Assessment (TLC, NMR) recrystallization->purity_check2 column Column Chromatography column->purity_check2 purity_check1->recrystallization High Concentration of Target Compound purity_check1->column Complex Mixture / Close-running Impurities purity_check2->column Further Purification Needed final_product Pure Product (>95%) purity_check2->final_product Purity Confirmed

Caption: A logical workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures. For isoxazole derivatives, ethanol is a commonly effective solvent.[2]

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of the crude product (approx. 50 mg) in a test tube.

    • Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexanes) and observe the solubility at room temperature.

    • A suitable solvent will dissolve the compound when hot but show low solubility when cold. Ethanol is a good starting point for many isoxazole esters.[2]

  • Dissolution:

    • Transfer the crude this compound to an Erlenmeyer flask.

    • Add the minimum amount of the chosen boiling solvent to completely dissolve the solid. This is a critical step to maximize yield.

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization of the product.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is the method of choice for separating complex mixtures or when recrystallization is ineffective. It utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate compounds based on their polarity.

Step-by-Step Methodology:

  • Eluent Selection (TLC Analysis):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F254).

    • Develop the TLC plate in various solvent systems. A good starting point for a compound of this polarity is a mixture of hexanes and ethyl acetate.[3]

    • The optimal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound and good separation from impurities.

  • Column Packing:

    • Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, ensuring there are no air bubbles or cracks.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to maintain a steady flow rate.

    • Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated.

  • Causality: The compound is coming out of the solution above its melting point, leading to the formation of a liquid phase instead of a solid crystalline lattice.

  • Troubleshooting Steps:

    • Re-heat the solution: Warm the mixture to re-dissolve the oil.

    • Add more solvent: Add a small amount of additional hot solvent to decrease the saturation.[3]

    • Cool slowly: Allow the solution to cool at a much slower rate. Insulating the flask can help.

    • Change solvent system: If the problem persists, the solvent is likely unsuitable. Try a solvent with a lower boiling point or a mixed solvent system.

Q2: No crystals form even after cooling the solution in an ice bath. What is the issue?

A2: This is a common problem that can be due to several factors, primarily related to the concentration of the solution.

  • Causality: The solution may not be supersaturated enough for nucleation and crystal growth to occur.

  • Troubleshooting Steps:

    • Too much solvent: You may have used an excessive amount of solvent. Try boiling off some of the solvent to concentrate the solution and then re-cool.

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[3]

      • Seed crystals: If available, add a tiny crystal of the pure compound to initiate crystallization.[3]

    • Recover and restart: If all else fails, remove the solvent by rotary evaporation and attempt the recrystallization with a different solvent system.

Q3: The yield from recrystallization is very low. How can I improve it?

A3: A low yield indicates that a significant portion of your product remains in the mother liquor.

  • Causality: The compound has a higher than ideal solubility in the cold solvent, or too much solvent was used initially.

  • Troubleshooting Steps:

    • Minimize hot solvent: Ensure you are using the absolute minimum amount of hot solvent to dissolve the crude product.

    • Ensure thorough cooling: Cool the solution in an ice bath for an extended period (e.g., 30-60 minutes) to maximize precipitation.

    • Second crop: Concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals. Be aware that this crop may be less pure.

Column Chromatography Issues

Q4: How do I choose the right eluent for column chromatography?

A4: The ideal eluent system is determined by preliminary TLC analysis.

  • Causality: The polarity of the eluent dictates the rate at which compounds move down the silica gel column. The goal is to find a polarity that allows for good separation between the target compound and impurities.

  • Methodology:

    • TLC screening: Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

    • Target Rf: Aim for an eluent system that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate. This generally provides the best separation.[3]

    • Starting Point: For this compound, a good starting point is 20-30% ethyl acetate in hexanes.

Q5: My compound is streaking on the TLC plate and the column, leading to poor separation.

A5: Streaking is often caused by overloading the sample or interactions between the compound and the stationary phase.

  • Causality: The compound may be too polar for the chosen eluent, or it might have acidic/basic properties that lead to strong interactions with the silica gel.

  • Troubleshooting Steps:

    • Reduce sample concentration: Ensure you are not overloading the TLC plate or the column.

    • Increase eluent polarity: Gradually increase the proportion of the polar solvent in your eluent.

    • Add a modifier: If the compound is acidic, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape. For basic compounds, adding triethylamine (e.g., 0.5-1%) can be beneficial.

Q6: The separation between my product and an impurity is very poor, even after optimizing the eluent.

A6: This indicates that the impurity has a very similar polarity to your target compound.

  • Causality: The structural similarity between the product and the impurity results in comparable affinities for the stationary and mobile phases.

  • Troubleshooting Steps:

    • Use a shallower gradient: If using a gradient elution, make it shallower around the point where your compound elutes.

    • Try a different solvent system: Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

    • Consider a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or reverse-phase silica gel.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in a crude sample of this compound?

A: The impurities will depend on the synthetic route. If synthesized via a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, potential impurities include:

  • Unreacted starting materials: Such as ethyl propiolate or the precursor to the 3-nitrophenylnitrile oxide.

  • Nitrile oxide dimer (furoxan): A common byproduct if the nitrile oxide is generated in situ and reacts with itself.[4]

  • Regioisomers: Depending on the reaction conditions, small amounts of the other regioisomer of the isoxazole may be formed.

Q: How can I visualize this compound on a TLC plate?

A: Due to the aromatic nature of the isoxazole and nitrophenyl rings, the compound should be readily visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator (F254).[5] It will appear as a dark spot. Alternatively, staining with iodine vapor can be used.[5]

Q: My purified product is a yellowish oil, but I expected a solid. What could be the reason?

A: While many isoxazole derivatives are solids, some can be oils or low-melting solids. The presence of residual solvent can also lower the melting point and make the product appear as an oil. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, it may be its natural state at room temperature. Confirm purity by NMR spectroscopy.

Q: Can I use reverse-phase chromatography for purification?

A: Yes, reverse-phase chromatography can be an excellent alternative, especially if the compound or impurities are very polar. A typical system would use a C18-functionalized silica gel as the stationary phase and a mobile phase of water and acetonitrile or methanol.

References

Technical Support Center: Synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific chemical synthesis. Our goal is to equip you with the expertise to not only identify and solve common issues but also to understand the underlying chemical principles for robust and reproducible results.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a 3-nitrobenzonitrile oxide (the 1,3-dipole) with ethyl propiolate (the dipolarophile). The nitrile oxide is typically generated in situ from a suitable precursor, such as 3-nitrobenzaldoxime or the corresponding hydroximoyl chloride, to circumvent its inherent instability. While this method is efficient, it is not without its challenges, including the potential for side reactions that can impact yield and purity.

This guide will address the most frequently encountered issues in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols to overcome these hurdles.

Core Synthesis Pathway

The primary route to this compound is depicted below. The key step is the [3+2] cycloaddition, a cornerstone of heterocyclic chemistry first extensively studied by Rolf Huisgen.[1]

Main Synthesis Pathway cluster_0 Nitrile Oxide Generation cluster_1 1,3-Dipolar Cycloaddition 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzaldoxime 3-Nitrobenzaldoxime 3-Nitrobenzaldehyde->3-Nitrobenzaldoxime NH2OH·HCl 3-Nitrobenzohydroximoyl_Chloride 3-Nitrobenzohydroximoyl_Chloride 3-Nitrobenzaldoxime->3-Nitrobenzohydroximoyl_Chloride NCS or Cl2 3-Nitrobenzonitrile_Oxide 3-Nitrobenzonitrile_Oxide 3-Nitrobenzohydroximoyl_Chloride->3-Nitrobenzonitrile_Oxide Base (e.g., Et3N) -HCl Target_Molecule This compound 3-Nitrobenzonitrile_Oxide->Target_Molecule + Ethyl Propiolate[3+2] Cycloaddition

Caption: General synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly low. What are the primary causes and how can I improve it?

A1: Low yields are a common frustration in isoxazole synthesis via 1,3-dipolar cycloaddition. The most likely culprit is the dimerization of the highly reactive 3-nitrobenzonitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[2] This side reaction competes directly with the desired cycloaddition.

Causality: Nitrile oxides are unstable and can react with themselves, especially at higher concentrations or in the absence of a reactive dipolarophile.[3]

Troubleshooting Protocol:

  • Slow Addition of Base: The rate of nitrile oxide generation should be carefully controlled. Add the base (e.g., triethylamine) dropwise to the solution containing the hydroximoyl chloride precursor and ethyl propiolate. This maintains a low steady-state concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization.

  • Use of a Slight Excess of Dipolarophile: Employing a slight excess (1.1-1.2 equivalents) of ethyl propiolate can help to more effectively trap the nitrile oxide as it is formed.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow down the desired reaction, it often has a more pronounced effect on suppressing the dimerization side reaction.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction rates. Triethylamine in a non-polar solvent like dichloromethane or toluene is a common choice.

Q2: I am observing two distinct product spots on my TLC, and my NMR indicates the presence of an isomer. What is happening?

A2: You are likely forming a mixture of regioisomers: the desired this compound and its isomer, Ethyl 4-(3-nitrophenyl)isoxazole-3-carboxylate. This arises from the two possible orientations of the 1,3-dipole addition across the alkyne.

Causality: The regioselectivity of 1,3-dipolar cycloadditions is governed by both steric and electronic factors, specifically the frontier molecular orbital (FMO) interactions between the nitrile oxide and the alkyne.[4] While the reaction of nitrile oxides with terminal alkynes often favors the 3,5-disubstituted product, the formation of the 3,4-disubstituted isomer can occur, particularly when electronic biases are not strongly directing.[3][5]

Troubleshooting Protocol:

  • Solvent Polarity: The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to see if the isomeric ratio can be improved.[5]

  • Catalysis: While often used for azide-alkyne cycloadditions, copper(I) catalysis has also been shown to improve the regioselectivity of nitrile oxide cycloadditions, strongly favoring the 3,5-disubstituted product.[3] Consider a trial reaction using a catalytic amount of a Cu(I) source like CuI.

  • Purification: If isomer formation cannot be completely suppressed, careful column chromatography is typically required for separation. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

Isomer_Formation cluster_paths Competing Cycloaddition Pathways Reactants 3-Nitrobenzonitrile Oxide + Ethyl Propiolate Path_A Pathway A (Favored) Reactants->Path_A Path_B Pathway B (Minor) Reactants->Path_B Product_A This compound (3,5-disubstituted) Path_A->Product_A Product_B Ethyl 4-(3-nitrophenyl)isoxazole-3-carboxylate (3,4-disubstituted) Path_B->Product_B

Caption: Formation of regioisomers in the cycloaddition reaction.

Q3: During workup, I am experiencing product loss and the appearance of a new, more polar spot on TLC. What could be the cause?

A3: This is likely due to the hydrolysis of the ethyl ester functionality to the corresponding carboxylic acid. This can be exacerbated by the presence of acidic or basic conditions during the aqueous workup.

Causality: The ester group is susceptible to hydrolysis, particularly if the workup involves prolonged exposure to acidic or basic aqueous solutions. The resulting carboxylic acid is more polar and will have a lower Rf value on TLC.

Troubleshooting Protocol:

  • Neutral Workup: Ensure that the aqueous washes during workup are neutral. Use deionized water or a saturated brine solution.

  • Avoid Strong Acids/Bases: If an acid or base wash is necessary to remove impurities, use dilute solutions (e.g., 5% HCl or saturated NaHCO₃) and minimize the contact time.

  • Temperature Control during Workup: Perform the extractions at room temperature or below to minimize the rate of hydrolysis.

  • Prompt Extraction and Drying: After the reaction is complete, proceed with the workup and extraction promptly. Dry the organic layer thoroughly with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation to remove any residual water.

Q4: The nitro group on my starting material or product seems to be reacting. Is this a common issue?

A4: While the nitro group is generally stable under the conditions of 1,3-dipolar cycloaddition, it can be susceptible to reduction under certain conditions.

Causality: If there are reducing agents present, even inadvertently (e.g., certain metals or reagents), the nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group. This is less common in this specific synthesis but is a possibility to consider if unexpected byproducts are observed.

Troubleshooting Protocol:

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or reductive side reactions mediated by atmospheric components.

  • Purity of Reagents and Solvents: Ensure that all reagents and solvents are of high purity and free from contaminants that could act as reducing agents.

  • Characterization of Byproducts: If you suspect a reaction at the nitro group, attempt to isolate and characterize the byproduct(s) using techniques like mass spectrometry and NMR to confirm the structural change.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the in situ generation of 3-nitrobenzonitrile oxide from 3-nitrobenzohydroximoyl chloride followed by cycloaddition.

Materials:

  • 3-Nitrobenzohydroximoyl chloride (1.0 eq)

  • Ethyl propiolate (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-nitrobenzohydroximoyl chloride and ethyl propiolate in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • Slowly add triethylamine dropwise to the stirred solution over 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Purification of this compound

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Flash Column Chromatography:

  • Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes) and pack a column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, collecting fractions and monitoring by TLC to isolate the desired product.

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
3-NitrobenzonitrileC₇H₄N₂O₂148.12114-117
Ethyl propiolateC₅H₆O₂98.10-
This compoundC₁₂H₁₀N₂O₅262.22Varies with purity

References

Technical Support Center: Optimization of Reaction Conditions for Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of isoxazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of isoxazole derivatives. Isoxazole moieties are critical pharmacophores in numerous therapeutic agents, and their efficient synthesis is paramount.[1] This resource offers practical, field-proven insights to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent and versatile methods for synthesizing the isoxazole ring?

A1: The two most common and adaptable methods for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation reaction of a three-carbon component, such as a 1,3-dicarbonyl compound, with hydroxylamine.[2][3][4] The 1,3-dipolar cycloaddition is particularly versatile, allowing for a wide variety of substituents on the final isoxazole product.[3][5] Other notable methods include the cycloisomerization of α,β-acetylenic oximes and the reaction of α,β-unsaturated ketones with hydroxylamine.[2]

Q2: What are the critical parameters that influence the yield and regioselectivity of isoxazole synthesis?

A2: Several factors critically impact the outcome of isoxazole synthesis:

  • Solvent and Temperature: These are pivotal in controlling reaction kinetics and can influence reactant solubility and regioselectivity, especially in 1,3-dipolar cycloadditions.[2] Excessively high temperatures may lead to byproduct formation and decomposition, while low temperatures can result in slow or incomplete reactions.[2]

  • Choice of Base: In reactions involving the in situ generation of nitrile oxides, the choice of a non-nucleophilic base, such as triethylamine, is crucial to prevent side reactions.[6] The base facilitates the dehydrohalogenation of hydroximoyl chlorides to form the nitrile oxide intermediate.

  • Catalyst: For metal-catalyzed reactions, particularly copper(I)-catalyzed cycloadditions, the type and loading of the catalyst are crucial for promoting regioselectivity.[3]

  • Nature of Substituents: The electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile (e.g., alkyne) significantly influence the reaction rate and the regiochemical outcome.[3]

  • Method of Nitrile Oxide Generation: As nitrile oxides are often unstable, their in situ generation method is important to minimize dimerization into furoxans.[3][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Yield of the Desired Isoxazole Product
Possible Cause Underlying Reason Proposed Solution
Decomposition of Nitrile Oxide Intermediate Nitrile oxides are often unstable and can rapidly dimerize to form furoxans, which is a common side reaction.[2][6]Generate the nitrile oxide in situ at a slow rate in the presence of a high concentration of the dipolarophile.[6] Consider using milder reagents for nitrile oxide generation.[6]
Reactant Decomposition Starting materials may be sensitive to the reaction conditions (e.g., strong bases, high temperatures).Employ milder reaction conditions, such as lower temperatures or a less aggressive base.[2] Ensure the purity of starting materials to avoid side reactions from impurities.[2]
Catalyst Inactivity For catalyzed reactions, the catalyst may be poisoned or used at an incorrect loading.Ensure the catalyst is active and used in the appropriate amount. Pre-activation of the catalyst may be necessary.[2]
Problem 2: Formation of Isomeric Products (Poor Regioselectivity)
Possible Cause Underlying Reason Proposed Solution
Electronic and Steric Effects The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric properties of the substituents on the nitrile oxide and the alkyne.[2]Modify the substituents on the starting materials to favor the desired regioisomer. The use of metal catalysts, such as copper(I), can also enhance regioselectivity.[3] Temperature and pH can also be key factors in controlling regioselectivity.[7]
Reaction Conditions Solvent polarity and temperature can influence the transition states leading to different regioisomers.[2]Systematically screen different solvents and reaction temperatures to optimize for the desired isomer.
Problem 3: Difficulty in Purifying the Isoxazole Product
Possible Cause Common Impurities Purification Strategy
Byproduct Formation Furoxans (from nitrile oxide dimerization) and unreacted starting materials are common impurities.[6]Furoxans are often more polar than the desired isoxazole and can be separated by column chromatography on silica gel.[6] Unreacted starting materials can typically be removed by chromatography or an appropriate aqueous workup.[6]
Presence of Regioisomers If the reaction is not highly regioselective, a mixture of isoxazole isomers will be present.Separation of regioisomers can be challenging due to their similar polarities but is often achievable with careful column chromatography on silica gel.[6]
Catalyst Residues If a metal catalyst was used, it must be removed from the final product.Filtration through a pad of celite or silica gel, or washing the organic layer with a suitable aqueous solution (e.g., aqueous ammonia for copper catalysts) can effectively remove metal catalyst residues.[6]

Experimental Protocols

General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes a common method for the synthesis of 3,5-disubstituted isoxazoles.

  • Generation of Nitrile Oxide: The nitrile oxide is typically generated in situ. A common method is the dehydrohalogenation of a hydroximoyl chloride with a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent.[6]

  • Cycloaddition: The alkyne (dipolarophile) is added to the reaction mixture containing the in situ generated nitrile oxide. The reaction is stirred at an optimized temperature until completion, which is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is worked up (e.g., by washing with water and brine). The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure isoxazole.

G cluster_0 1,3-Dipolar Cycloaddition Workflow start Start: Aldoxime + Alkyne gen_no In situ Nitrile Oxide Generation (e.g., NCS/Base or Oxidation) start->gen_no Step 1 cyclo [3+2] Cycloaddition gen_no->cyclo Step 2 workup Reaction Workup (Quenching, Extraction) cyclo->workup Step 3 purify Purification (Column Chromatography) workup->purify Step 4 end End: Pure Isoxazole purify->end Final Product

Caption: General workflow for 1,3-dipolar cycloaddition.

General Procedure for Condensation Reaction

This protocol outlines the synthesis of 5-arylisoxazoles from a 1,3-dicarbonyl equivalent.

  • Reaction Setup: A mixture of a 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) is stirred in water (5 mL) in a round-bottom flask.[2]

  • Reaction: The reaction is heated to reflux and monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.[2]

Troubleshooting Logic Diagram

G cluster_no Nitrile Oxide Issues cluster_cond Condition Optimization cluster_sm Starting Material Purity start Low Reaction Yield? check_no Check Nitrile Oxide Stability start->check_no Yes check_cond Review Reaction Conditions start->check_cond Yes check_sm Verify Starting Material Purity start->check_sm Yes furoxan Furoxan formation observed? check_no->furoxan temp Optimize Temperature check_cond->temp purify_sm Re-purify Starting Materials check_sm->purify_sm slow_add Slowly add nitrile oxide precursor furoxan->slow_add Yes excess_dipolarophile Use slight excess of dipolarophile furoxan->excess_dipolarophile Yes success Yield Improved slow_add->success excess_dipolarophile->success solvent Screen Solvents temp->solvent base Change Base solvent->base base->success protect_fg Protect sensitive functional groups purify_sm->protect_fg protect_fg->success

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting guide for the synthesis of nitrophenyl-containing heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitrophenyl-containing heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. The presence of a nitrophenyl group introduces unique electronic properties that can be both advantageous for reactivity and a source of specific challenges.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during synthesis, purification, and scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Reaction & Yield Optimization

Question 1: My reaction yield is consistently low. What are the common culprits and how can I systematically troubleshoot this?

Answer: Low yields in heterocyclic synthesis are a common frustration, but a systematic approach can often pinpoint the issue.[4] Beyond general laboratory practice, reactions involving nitrophenyl precursors have specific considerations.

  • Suboptimal Reaction Conditions: The strong electron-withdrawing nature of the nitro group can significantly influence the required reaction conditions.[2]

    • Temperature & Time: Are you certain the reaction has gone to completion? Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may require extended heating, while others might lead to product decomposition over time.[4] Running small-scale trials at varying temperatures and time points can help establish the optimal parameters.

    • Solvent Choice: The polarity of your solvent is critical. High-boiling, polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often required, especially for reactions like the Ullmann condensation.[5][6] However, these can be difficult to remove during workup.

  • Purity of Reagents and Solvents: This is a fundamental but often overlooked aspect.

    • Starting Materials: Impurities in your nitrophenyl starting material or the coupling partner can poison catalysts or lead to side reactions. Recrystallize or chromatograph starting materials if their purity is in doubt.

    • Solvent Quality: Ensure solvents are anhydrous, especially for moisture-sensitive reactions like many palladium-catalyzed cross-couplings.[4]

  • Atmospheric Control: Many catalytic cycles, particularly those involving Pd(0) intermediates in reactions like Buchwald-Hartwig or Suzuki couplings, are sensitive to oxygen.[4] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Product Instability: The desired nitrophenyl-containing heterocycle may be unstable under the reaction or workup conditions.[4] Check for product degradation by analyzing aliquots of the reaction mixture over time.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_reagents cluster_conditions cluster_atmosphere cluster_workup start Low Yield Observed reagents Assess Reagent & Solvent Purity start->reagents reagents_ok Purity OK reagents->reagents_ok Check reagents_impure Impure reagents->reagents_impure Check conditions Verify Reaction Conditions (Temp, Time, Conc.) conditions_ok Conditions OK conditions->conditions_ok Verify conditions_bad Incorrect conditions->conditions_bad Verify atmosphere Ensure Inert Atmosphere (if needed) atmosphere_ok Atmosphere OK atmosphere->atmosphere_ok Check atmosphere_bad Inadequate atmosphere->atmosphere_bad Check workup Review Workup & Purification workup_ok Workup OK workup->workup_ok Review workup_losses Losses Detected workup->workup_losses Review reagents_ok->conditions purify Purify Reagents / Use Dry Solvents reagents_impure->purify conditions_ok->atmosphere optimize Systematically Optimize Parameters conditions_bad->optimize atmosphere_ok->workup improve_inert Improve Inert Technique atmosphere_bad->improve_inert modify_workup Modify Extraction / Purification workup_losses->modify_workup

Caption: A systematic workflow for troubleshooting low reaction yields.

Section 2: Method-Specific Troubleshooting

Question 2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on a nitrophenyl halide, but the reaction is sluggish or fails. Why is this happening?

Answer: SNAr reactions are a cornerstone for synthesizing nitrophenyl-containing heterocycles, as the nitro group is a powerful activating group.[7] However, success is highly dependent on several factors.

  • Position of the Nitro Group: The SNAr reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7] This stabilization is only effective if the electron-withdrawing nitro group is positioned ortho or para to the leaving group. If the nitro group is in the meta position, it cannot effectively delocalize the negative charge, and the reaction rate will be significantly slower.[8]

  • Leaving Group Ability: In contrast to SN1 and SN2 reactions, the C-X bond is not broken in the rate-determining step of SNAr.[8] The first step, nucleophilic attack, is typically rate-limiting.[9] Consequently, the reactivity order of halogens is often F > Cl > Br > I. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[8]

  • Nucleophile Strength: A strong nucleophile is generally required. Common choices include alkoxides, thiolates, and amines.[7] If you are using a neutral nucleophile like an amine, the addition of a non-nucleophilic base may be necessary to facilitate the reaction.[10]

Question 3: My Buchwald-Hartwig amination of a nitrophenyl halide is giving me a complex mixture of byproducts. What are the likely side reactions?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is a complex catalytic system with potential pitfalls.[11][12]

  • Nitro Group Reduction: A common and significant side reaction is the reduction of the nitro group to an amino group, especially if using certain phosphine ligands that can act as reducing agents or if there are trace impurities.[13][14] This can lead to undesired self-coupling or polymerization.

  • Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom, resulting in the "des-halo" starting material. This can occur via a competing β-hydride elimination pathway from the palladium-amide intermediate.[11]

  • Catalyst Deactivation: The nitrogen atoms in some heterocyclic substrates can coordinate strongly to the palladium center, inhibiting catalyst turnover.[15][16] The choice of ligand is crucial to prevent this. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote the desired reductive elimination over catalyst inhibition.[15]

Question 4: I am struggling with an Ullmann condensation to form a C-N or C-O bond with my nitrophenyl halide. The reaction requires harsh conditions and gives poor yields. How can I improve this?

Answer: The classic Ullmann reaction is notorious for requiring high temperatures (>200 °C) and stoichiometric amounts of copper, which can limit its applicability.[5][6] However, modern variations have significantly improved its scope.

  • Catalyst System: The move from copper powder to soluble copper(I) salts (e.g., CuI) in combination with a ligand is the most significant improvement.[17] Chelating ligands like 1,10-phenanthroline or various diamines can accelerate the reaction, allowing for lower temperatures and catalyst loadings.[18]

  • Base Selection: A suitable base is critical. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.[18] The base not only acts as a proton scavenger but can also influence the solubility and reactivity of the copper catalyst.

  • Solvent: As mentioned, high-boiling polar aprotic solvents are standard.[5] Ensure the solvent is thoroughly degassed to prevent oxidation of the Cu(I) catalyst.

Comparison of Common Cross-Coupling Methods

ReactionCatalyst SystemTypical SolventsKey StrengthsCommon Challenges
SNAr Base-mediated or uncatalyzedDMSO, DMF, NMPCost-effective, no transition metal neededRequires strong activation (ortho/para NO₂), limited to certain substrates
Buchwald-Hartwig Pd(0)/phosphine ligandToluene, Dioxane, THFBroad substrate scope, high functional group toleranceCatalyst cost, ligand sensitivity, nitro group reduction
Ullmann Condensation Cu(I)/ligandDMF, NMP, DioxaneGood for C-O and C-N bonds, often cost-effectiveCan require high temperatures, ligand screening often necessary
Suzuki Coupling Pd(0)/phosphine ligandToluene, Dioxane, EthersExcellent for C-C bonds, commercially available boronic acidsBoronic acid stability, potential for deborylation
Section 3: Purification & Characterization

Question 5: My crude product is a dark, oily mixture, and purification by column chromatography is proving difficult. What strategies can I use to purify my nitrophenyl-containing heterocycle?

Answer: Purifying nitrophenyl compounds can be challenging due to their polarity, color, and potential for strong adsorption onto silica gel.

  • Aqueous Workup: Before chromatography, a thorough aqueous workup is essential. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with dilute base (e.g., saturated NaHCO₃) to remove acidic byproducts.

  • Recrystallization: This is often the most effective method for purifying solid nitrophenyl compounds. Experiment with a range of solvent systems. A common technique is to dissolve the crude product in a hot solvent in which it is sparingly soluble (e.g., ethanol, isopropanol) and then allow it to cool slowly. Sometimes a solvent/anti-solvent system (e.g., dissolving in dichloromethane and adding hexanes until cloudy) is effective.[19]

  • Chromatography Modifications:

    • Silica Gel Treatment: If your compound is basic, it may streak on standard silica gel. Pre-treating the silica by slurrying it with a solvent system containing a small amount of triethylamine (~1%) can neutralize acidic sites and improve peak shape.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or C18 reverse-phase silica for highly polar compounds.

  • Handling Colored Impurities: Sometimes, trace metal impurities from the catalyst can cause discoloration. Washing the organic solution with aqueous EDTA or filtering the crude product through a short plug of Celite® or Florisil® can help remove these.

Experimental Protocol: Synthesis of a Nitrophenyl-Substituted Pyrazole via Suzuki Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling to form a C-C bond between a bromopyrazole and a nitrophenylboronic acid.

Materials:

  • 1-Methyl-4-bromopyrazole

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-methyl-4-bromopyrazole (1.0 mmol, 1 eq.), 4-nitrophenylboronic acid (1.5 mmol, 1.5 eq.), and K₃PO₄ (2.0 mmol, 2.0 eq.).

  • Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Catalyst Addition: Add the catalyst mixture to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-methyl-4-(4-nitrophenyl)pyrazole.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_complex Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar_complex RedElim Reductive Elimination PdII_Ar_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product Start_Materials->OxAdd Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Overcoming solubility issues of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that unlocking the full potential of a promising compound is often predicated on overcoming practical experimental hurdles. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights and protocols to address one of the most common challenges associated with this molecule: its limited aqueous solubility.

The lipophilic nature of this compound, conferred by its nitrophenyl and ethyl ester moieties, makes it prone to precipitation in the aqueous environment of most biological assays.[1] This can lead to inaccurate and irreproducible results, masking the true biological activity of the molecule. This resource provides a logical, step-by-step approach to diagnosing and solving these solubility issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent it?

This is the most common solubility issue, often referred to as the compound "crashing out" of solution. It occurs because dimethyl sulfoxide (DMSO) is a powerful aprotic solvent that can dissolve hydrophobic compounds at high concentrations. However, when this concentrated stock is diluted into a primarily aqueous buffer, the solvent's polarity dramatically increases, and it can no longer maintain the compound in a dissolved state.

Causality: The solubility of a compound is a thermodynamic equilibrium. By rapidly changing the solvent environment from >99% DMSO to <1% DMSO, you are pushing the compound far beyond its solubility limit in the final aqueous medium, forcing it to precipitate.

Troubleshooting Workflow:

Follow this workflow to diagnose and resolve the issue.

G start Precipitation Observed in Assay Medium check_dmso Step 1: Verify Final DMSO Concentration start->check_dmso is_dmso_low Is final DMSO conc. <0.1%? check_dmso->is_dmso_low Check % is_dmso_high Is final DMSO conc. >0.5%? check_dilution Step 2: Review Dilution Technique is_dmso_high->check_dilution No solution_high Problem: DMSO concentration is likely not the primary issue. is_dmso_high->solution_high Yes is_dmso_low->is_dmso_high No solution_low Solution: Increase final DMSO concentration gradually. (Caution: Check cell tolerance) is_dmso_low->solution_low Yes solution_dilution Solution: Improve dilution. - Add stock dropwise to buffer  while vortexing. - Pre-warm buffer slightly. check_dilution->solution_dilution Sub-optimal advanced_methods Step 3: Proceed to Advanced Solubilization (See FAQ 4) check_dilution->advanced_methods Optimal solution_high->check_dilution

Caption: Troubleshooting workflow for compound precipitation.

Detailed Solutions:

  • Optimize Final DMSO Concentration: Most cell lines can tolerate 0.5% DMSO, and some robust lines up to 1%, but this must be empirically determined.[2] A very low final DMSO concentration (<0.1%) may be insufficient to act as a co-solvent and keep the compound dissolved.

  • Improve Dilution Technique: Never add aqueous buffer to your DMSO stock. Always add the small volume of DMSO stock to the large volume of aqueous buffer. Do this drop-by-drop while vigorously vortexing or stirring the buffer to ensure rapid dispersal, which minimizes the formation of localized, highly concentrated areas that are prone to precipitation.

  • Use a Serial Dilution Approach: Instead of a single large dilution (e.g., 1:1000), perform an intermediate dilution step. For example, first, dilute the 10 mM stock to 1 mM in a solution containing a higher percentage of DMSO (e.g., 10% DMSO in media), then perform the final dilution into the assay plate. This gradual reduction in solvent strength can prevent precipitation.

FAQ 2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

While DMSO is an excellent solvent, it is not biologically inert. At higher concentrations, it can cause a range of cellular effects, including membrane permeabilization, oxidative stress, differentiation, and cytotoxicity.[3][4][5] Therefore, it is critical to determine the maximum tolerable concentration for your specific cell line and assay duration.

General Guidelines for DMSO Tolerance:

Final DMSO Conc. (v/v)General Effect on Most Cell LinesRecommendations
< 0.1% Generally considered safe with no observable toxic effects.[3][4]Ideal target for most assays, especially long-term ( > 48h) experiments.
0.1% - 0.5% Tolerated by many robust cell lines (e.g., HEK293, HeLa) for standard durations (24-72h).[2][5] May affect sensitive or primary cells.Always include a vehicle control (media + same final DMSO concentration, without your compound) to account for any solvent effects.
0.6% - 1.0% Can induce stress and non-specific effects. May impact cell morphology, proliferation, and gene expression.[3]Use with caution and only for short-term assays (< 24h). Requires rigorous validation with vehicle controls.
> 1.0% Often cytotoxic. Can cause significant cell membrane damage and lead to cell death.[3][5]Not recommended for most cell-based assays. Primarily used for applications like cryopreservation where it is quickly diluted out.[3]

Protocol: Determining DMSO Tolerance for Your Cell Line

This protocol uses a standard cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to create a dose-response curve for DMSO.

  • Cell Seeding: Plate your cells in a 96-well plate at the same density you use for your primary experiment. Allow them to adhere and recover for 24 hours.

  • Prepare DMSO Dilutions: In your complete cell culture medium, prepare a 2X concentration series of DMSO. For example, to test final concentrations of 2%, 1%, 0.5%, 0.25%, 0.125%, and 0%, you would prepare 4%, 2%, 1%, 0.5%, 0.25%, and 0% solutions in media.

  • Treatment: Remove the old media from your cells and add an equal volume of the 2X DMSO-media solutions to the wells. This will result in the desired 1X final concentrations. Include at least 3-6 replicate wells for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, perform your chosen viability assay according to the manufacturer's instructions.

  • Analysis: Normalize the results to the 0% DMSO control wells (set to 100% viability). Plot viability (%) versus DMSO concentration (%). The highest concentration that shows >95% viability is generally considered safe for your experiments.

FAQ 3: My compound isn't soluble enough even with 0.5% DMSO. What are my other options?

If standard co-solvency with DMSO is insufficient, you must employ more advanced formulation strategies. The best choice depends on your assay type. For instance, methods suitable for a cell-free enzymatic assay may not be appropriate for a live-cell imaging experiment.

Decision Tree for Advanced Solubilization Strategies:

G start Is standard DMSO co-solvency sufficient? assay_type What is your assay type? start->assay_type No cell_free Cell-Free Assay (e.g., Enzyme Kinetics, SPR) assay_type->cell_free Cell-Free cell_based Cell-Based Assay (e.g., Viability, Signaling) assay_type->cell_based Cell-Based invivo In Vivo / Preclinical assay_type->invivo In Vivo strat_surfactant Strategy 1: Surfactants (e.g., Tween-80, Triton X-100) Mechanism: Micellar solubilization cell_free->strat_surfactant strat_cyclodextrin Strategy 2: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Mechanism: Inclusion complex formation cell_free->strat_cyclodextrin strat_ph Strategy 3: pH Adjustment Mechanism: Ionization of compound (Caution: Check compound stability) cell_free->strat_ph cell_based->strat_cyclodextrin cell_based->strat_ph invivo->strat_cyclodextrin strat_lipid Strategy 4: Lipid Formulations (e.g., Emulsions, Oily solutions) Mechanism: Lipid-based dispersion invivo->strat_lipid

Caption: Decision tree for selecting an advanced solubilization strategy.

In-Depth Look at Advanced Strategies:

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity.[6][7] They can encapsulate hydrophobic molecules like yours, forming an "inclusion complex" that is water-soluble.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro and in vivo studies due to its low toxicity.[8][9] This is often the most recommended next step for cell-based assays.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[10][11] However, the isoxazole ring can be unstable and prone to opening under basic conditions.[12] Therefore, if you attempt this, you must perform a stability study (see FAQ 5) and favor neutral to slightly acidic conditions (pH 4-7.4).[11][12][13]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate and solubilize hydrophobic compounds.[11][14] This is highly effective for cell-free assays but should be used with extreme caution in cell-based assays, as surfactants can disrupt cell membranes.

  • Lipid-Based Formulations: For preclinical in vivo studies, formulating the compound in lipid-based systems such as oily solutions or emulsions can improve oral bioavailability.[10][11]

Comparison of Solubilization Strategies

StrategyMechanismProsConsBest For
Co-solvents (DMSO) Reduces solvent polaritySimple, well-understoodPotential for cytotoxicity, limited powerInitial screening, most assays
Cyclodextrins Inclusion complex formation[6][7]High solubilizing power, low toxicityCan sometimes affect drug-target bindingCell-based assays, in vivo studies
pH Adjustment Ionization of the drug moleculeCan be very effectiveRisk of compound degradation (pH stability)[12]Cell-free assays, stable compounds
Surfactants Micellar encapsulation[11]Very high solubilizing powerHigh potential for cell membrane disruptionCell-free assays (e.g., enzyme kinetics)
FAQ 4: How do I prepare a stock solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD)?

Using cyclodextrins is a powerful method to increase the aqueous solubility of your compound, often by several orders of magnitude.[6][15]

Protocol: Preparation of a 1 mM Aqueous Stock with HP-β-CD

This protocol aims to create a concentrated, water-based stock solution that can be easily diluted into your final assay medium without the need for organic co-solvents.

Materials:

  • This compound (MW: 262.22 g/mol )

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water (e.g., Milli-Q®) or desired buffer (e.g., PBS)

  • Vortex mixer and/or sonicator

Methodology:

  • Prepare the Cyclodextrin Vehicle:

    • Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, to make 10 mL of a 30% solution, dissolve 3 g of HP-β-CD in a final volume of 10 mL of water.

    • Warm the solution slightly (to 37-50°C) and vortex or stir until the HP-β-CD is fully dissolved. This may take some time.

  • Prepare the Compound-Cyclodextrin Complex:

    • Weigh out the required amount of your compound. To make 1 mL of a 1 mM stock, you need 0.262 mg of this compound.

    • Add the solid compound directly to your pre-warmed HP-β-CD vehicle.

    • Vortex the mixture vigorously for 15-30 minutes.

    • If the compound is not fully dissolved, place the vial in a bath sonicator for 15-30 minutes, or until the solution becomes clear. Intermittent vortexing can help.

  • Finalize the Stock Solution:

    • Once the solution is perfectly clear with no visible particulates, let it cool to room temperature.

    • Sterile-filter the final stock solution through a 0.22 µm syringe filter (a PVDF membrane is often a good choice for chemical compatibility). This is a crucial step to remove any undissolved microcrystals.

    • This filtered solution is now your concentrated aqueous stock.

  • Usage in Assays:

    • This stock can now be diluted directly into your cell culture media or assay buffer.

    • Crucially, you must include a vehicle control containing the same final concentration of the HP-β-CD solution to account for any effects of the cyclodextrin itself on your assay system.

FAQ 5: Should I be concerned about the stability of the isoxazole ring in my assay buffer?

Yes, this is a valid and important consideration. The chemical stability of the isoxazole ring can be sensitive to pH, particularly basic conditions.[12][13] Some isoxazole-containing drugs have been shown to undergo base-catalyzed hydrolysis, which opens the ring and fundamentally changes the molecule.[12] This would lead to you inadvertently testing a different chemical entity.

Recommendation: Perform a Preliminary Stability Test

To ensure the integrity of your results, it is highly recommended to confirm that this compound is stable in your final assay buffer for the duration of your experiment.

  • Simple Approach (Solubility Check): Prepare your compound in the final assay buffer at the highest working concentration. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the full duration (e.g., 72 hours). At the end of the period, visually inspect for any signs of precipitation or color change. While not definitive for chemical degradation, it can flag gross instability.

  • Advanced Approach (Analytical Confirmation): For the most rigorous validation, incubate the compound in the final buffer as described above. At time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze it by HPLC or LC-MS. Compare the peak area of the parent compound across the time points. A significant decrease in the parent peak, especially with the appearance of new peaks, would indicate degradation.

By taking these proactive steps, you can confidently attribute any observed biological effects to the intact this compound, ensuring the trustworthiness and scientific validity of your research.

References

Stability studies of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Document ID: TSC-2026-01-ENIC

Version: 1.0

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this molecule under various stress conditions. This compound is a heterocyclic compound featuring an isoxazole core, an ethyl ester, and a nitrophenyl substituent. Each of these functional groups presents unique stability considerations that are critical for developing robust analytical methods, stable formulations, and ensuring overall drug substance and product quality.

This guide follows the principles of forced degradation studies as outlined in international regulatory guidelines, such as ICH Q1A(R2), to help you anticipate and troubleshoot potential stability issues.[1][2][3][4] We will explore the molecule's intrinsic stability profile under hydrolytic, thermal, photolytic, and oxidative stress, providing both theoretical understanding and practical, step-by-step protocols.

Section 1: General Stability & Analytical FAQs

This section addresses common initial questions regarding the stability and analysis of this compound.

Q1: What are the primary functional groups on this molecule that I should be concerned about for stability?

A1: There are three primary areas of concern:

  • Ethyl Carboxylate Group: This ester is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid and ethanol.

  • Isoxazole Ring: While generally aromatic and stable, the isoxazole ring can be liable to cleavage under certain conditions.[5] It is particularly known to be unstable under basic conditions, which can catalyze the cleavage of the weak N-O bond.[5][6] Reductive conditions can also lead to ring opening.[7]

  • Nitrophenyl Group: Nitroaromatic compounds are known to be sensitive to light (photolabile) and can be reduced to amino groups under certain reductive conditions.[8]

Q2: What is the first step I should take before initiating a formal stability study?

A2: The first step is to perform forced degradation (or stress testing) studies.[9][10][11][12] The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%.[13] This allows you to identify likely degradation products, establish degradation pathways, and, most importantly, develop and validate a stability-indicating analytical method.[1][13]

Q3: What analytical technique is best suited for monitoring the stability of this compound?

A3: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with a photodiode array (PDA) or UV detector is the most common and effective technique.[9][14][15][16] A PDA detector is highly recommended as it allows you to monitor peak purity and detect the emergence of new degradation peaks across a wide range of wavelengths. For definitive identification of degradants, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[16]

Q4: I am having trouble dissolving the compound for my studies. What solvents are recommended?

A4: this compound is expected to have low aqueous solubility. For analytical purposes and stock solutions, polar aprotic solvents like acetonitrile (ACN) or methanol are suitable. For the stress studies themselves, it is often necessary to use a co-solvent system. A small, controlled amount of ACN or methanol can be used to dissolve the compound before diluting it with the aqueous stress medium (e.g., acid, base, or water). Always run a control with the same co-solvent concentration to ensure it does not cause degradation on its own.

Section 2: Troubleshooting Hydrolytic Stability

Hydrolysis is one of the most common degradation pathways for pharmaceuticals.

Q5: I'm seeing rapid degradation in my formulation at a neutral pH (pH 7.4), especially at elevated temperatures (37°C). I thought hydrolysis was only an issue at extreme pH.

A5: This is a critical finding and points towards the lability of the isoxazole ring. While ester hydrolysis is typically slow at neutral pH, some isoxazole rings are susceptible to base-catalyzed ring opening, even at physiological pH, a process that is accelerated by temperature.[6] Studies on the drug leflunomide, which contains an isoxazole ring, showed it was stable in acidic pH but decomposed at pH 7.4 and 10.0, with the degradation being significantly faster at 37°C compared to 25°C.[6] You are likely observing isoxazole ring cleavage, not just simple ester hydrolysis.

Q6: My compound seems stable in acidic solution but degrades completely in basic solution. What is the likely mechanism?

A6: This behavior is characteristic of many isoxazole derivatives. The isoxazole ring is generally stable to acid but can be readily cleaved by strong bases.[5][17] The primary degradation pathway under basic conditions is likely a two-fold attack:

  • Saponification: The ethyl ester is hydrolyzed to a carboxylate salt.

  • Isoxazole Ring Opening: The base attacks the ring, leading to cleavage of the N-O bond and formation of more complex products.[5][6]

Q7: How do I differentiate between ester hydrolysis and isoxazole ring opening on my chromatogram?

A7: The best way is with LC-MS.

  • Ester Hydrolysis: You would expect to see a new peak corresponding to the mass of the parent molecule minus the mass of an ethyl group plus the mass of a hydrogen (a net loss of 28 Da). The resulting carboxylic acid will be more polar and thus have a shorter retention time on a reverse-phase column.

  • Ring Opening: This will result in degradants with significantly different masses and structures. The exact mass will depend on the fragmentation pattern, but it will not correspond to a simple loss of 28 Da.

Section 3: Troubleshooting Thermal & Photolytic Stability

Q8: I heated my solid drug substance at 60°C and saw no degradation, but when I heated it in solution, I saw significant changes. Why?

A8: This highlights the difference between solid-state and solution-state stability. In the solid crystalline state, molecules are locked in a lattice, and their reactivity is much lower. In solution, molecules are mobile and can interact with the solvent (e.g., water for hydrolysis) and other molecules, accelerating degradation.[18] Thermal studies should always be conducted in both the solid and solution states to get a complete picture.[9] The degradation you see in solution is likely thermally accelerated hydrolysis or solvent-assisted degradation.

Q9: My compound is turning a faint yellow color after being left on the lab bench under fluorescent lighting. Is this a concern?

A9: Yes, this is a significant concern and a classic sign of photolytic degradation. Nitroaromatic compounds are well-known to be photoreactive.[8][19][20] The color change indicates the formation of new chromophores. You must conduct a formal photostability study according to ICH Q1B guidelines.[21][22] This involves exposing the sample to a controlled light source that emits both visible and UV light for a specific duration (e.g., an overall illumination of not less than 1.2 million lux-hours and an integrated near UV energy of not less than 200 watt-hours/m²).[21] The results will determine if the drug substance and subsequent product require light-resistant packaging.

Q10: During my photostability study, I see a new peak forming, but the total peak area is decreasing. What does this mean?

A10: This phenomenon, known as "mass balance" failure, suggests that not all degradants are being detected by your HPLC method. This can happen if:

  • The degradant does not have a chromophore that absorbs at the wavelength you are monitoring.

  • The degradant is volatile and is lost during sample preparation.

  • The degradant is insoluble in the mobile phase and has precipitated in the sample vial or on the column.

  • The degradant has rearranged into a different isomer, such as an oxazole. Photochemical rearrangement of isoxazoles to oxazoles is a known transformation that can occur under UV irradiation.[5][23] Use a PDA detector to scan across all wavelengths and adjust your mobile phase or gradient to try and capture any highly polar or non-polar degradants.

Section 4: Experimental Protocols & Data

Forced Degradation Workflow

The following diagram outlines a standard workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress_acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->stress_acid stress_base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->stress_base stress_ox Oxidation (3% H₂O₂, RT) prep_stock->stress_ox stress_therm Thermal (60°C in Solution) prep_stock->stress_therm stress_photo Photolytic (ICH Q1B Light Box) prep_stock->stress_photo control Control Sample (Solvent, RT, Dark) prep_stock->control dev_method Develop Initial HPLC Stability-Indicating Method analyze Analyze via HPLC-PDA dev_method->analyze sampling Sample at Time Points (e.g., 0, 2, 6, 24, 48h) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling control->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize neutralize->analyze eval_deg Evaluate % Degradation (Target 5-20%) analyze->eval_deg eval_purity Check Peak Purity analyze->eval_purity eval_mass Assess Mass Balance analyze->eval_mass id_deg Identify Degradants (LC-MS) eval_deg->id_deg

Caption: Workflow for forced degradation studies.

Protocol: Acid/Base Hydrolysis
  • Objective: To assess the susceptibility of the compound to hydrolysis at acidic and basic pH.

  • Materials:

    • This compound

    • Acetonitrile (HPLC Grade)

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Heating block or water bath set to 60°C

    • HPLC vials

  • Procedure:

    • Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

    • Acid Stress: In an HPLC vial, mix 100 µL of the stock solution with 900 µL of 0.1 M HCl.

    • Base Stress: In a separate vial, mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH.

    • Control: In a third vial, mix 100 µL of the stock solution with 900 µL of purified water.

    • Place the acid stress vial in the 60°C heating block. Leave the base stress and control vials at room temperature (basic hydrolysis is often very rapid).

    • Inject a T=0 sample from each vial immediately.

    • Analyze samples at subsequent time points (e.g., 2, 6, 24 hours). Before injecting the acid/base samples, they must be neutralized with an equimolar amount of base/acid, respectively.

    • Causality: Heating the acidic sample accelerates the reaction to achieve degradation in a reasonable timeframe. The basic sample is kept at room temperature because both the ester and isoxazole ring are expected to be highly labile to base, and heating would likely cause complete degradation almost instantly.[5][6]

Summary of Expected Degradation

The following table summarizes the likely stability profile based on the molecule's structure and data from related compounds.

Stress ConditionReagents/ParametersExpected StabilityPrimary Degradation Pathway(s)
Acid Hydrolysis 0.1 M HCl, 60°CModerate DegradationSlow hydrolysis of the ethyl ester to the carboxylic acid. Isoxazole ring is likely stable.[6][24]
Base Hydrolysis 0.1 M NaOH, Room TempHighly LabileRapid saponification of the ester and cleavage of the isoxazole N-O bond.[5][6]
Oxidation 3% H₂O₂, Room TempLikely StableThe isoxazole ring and nitrophenyl group are generally resistant to simple peroxide oxidation.[25]
Thermal (Solution) 60°C in Water/ACNModerate DegradationAcceleration of hydrolysis.
Photolytic ICH Q1B ConditionsLikely LabilePhotoreduction of the nitro group or rearrangement/cleavage of the isoxazole ring.[5][8][23]
Potential Degradation Pathways

The diagram below illustrates the two most probable initial degradation pathways under hydrolytic stress.

Caption: Plausible initial degradation pathways.

References

Technical Support Center: Refinement of Analytical Methods for Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the analytical characterization of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during analysis. The information is structured in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: Understanding the fundamental properties is the first step to developing robust analytical methods.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₅[1]
Molecular Weight 262.22 g/mol [1]
Synonyms 5-(3-Nitro-phenyl)-isoxazole-3-carboxylic acid ethyl ester; Ethyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate[2]
Appearance Expected to be a solid at room temperature, potentially a light yellow or off-white powder.Inferred from related isoxazole esters.
Solubility Expected to be soluble in common organic solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). Sparingly soluble in water.General solubility for similar heterocyclic compounds.

Q2: What are the primary analytical techniques recommended for this compound?

A2: For routine analysis, purity assessment, and structural confirmation of this compound, a combination of chromatographic and spectroscopic methods is essential. The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): Primarily for purity determination, quantification, and stability studies.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation and confirmation (¹H and ¹³C NMR).[4][5]

  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation analysis, often coupled with HPLC (LC-MS).[4][5]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

This section addresses common issues encountered during the HPLC analysis of isoxazole derivatives. The presence of the isoxazole ring (a weak base) and the nitro group makes method development non-trivial.

Q3: My HPLC peak for the compound is tailing significantly. What is the cause and how can I fix it?

A3: Peak tailing is a classic problem when analyzing nitrogen-containing heterocycles on standard silica-based C18 columns.

  • Causality: The primary cause is secondary ionic interactions between the basic nitrogen atom on the isoxazole ring and acidic, un-capped silanol groups (Si-OH) on the surface of the HPLC column packing. This interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

  • Solutions:

    • Mobile Phase Modification (pH Control): The most effective solution is to control the mobile phase pH. By adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%, you protonate the silanol groups, minimizing their interaction with the analyte. A buffered mobile phase (e.g., 10-20 mM ammonium formate or acetate) adjusted to an acidic pH (e.g., 3.0-4.0) provides more consistent results.[6]

    • Use of End-Capped Columns: Employ a high-quality, end-capped C18 or C8 column. End-capping treats the silica surface to reduce the number of free silanol groups, thereby minimizing tailing.

    • Lower Analyte Concentration: Overloading the column can exacerbate tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.

Q4: I am observing inconsistent retention times in my HPLC runs. Why is this happening?

A4: Retention time drift compromises data reliability, especially for quantification.

  • Causality: The most common causes are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.

    • Equilibration: Reverse-phase columns require adequate time to equilibrate with the mobile phase. If you change the gradient or mobile phase composition, the column needs at least 10-15 column volumes to re-stabilize.

    • Mobile Phase: Improperly mixed mobile phases, or the evaporation of the more volatile organic component (e.g., methanol or acetonitrile) over time, will alter the solvent strength and shift retention times.

    • Temperature: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. A change of even a few degrees can alter retention.

  • Solutions:

    • Ensure Proper Equilibration: Always include a dedicated equilibration step in your method before the first injection and between runs.

    • Use a Column Thermostat: A column oven is critical for maintaining a stable temperature (e.g., 30-40 °C), which ensures reproducible retention times.

    • Prepare Fresh Mobile Phase Daily: To avoid issues with solvent evaporation or degradation, prepare fresh mobile phase for each analytical run and keep the solvent bottles capped.

Q5: My sensitivity is low when using a UV detector. What is the optimal wavelength for detection?

A5: The molecular structure, containing a nitrophenyl group and an isoxazole ring, provides strong UV absorbance.

  • Causality & Solution: The compound possesses multiple chromophores. The 3-nitrophenyl group, in particular, is a very strong chromophore. To determine the optimal wavelength, you should run a UV-Vis spectrum of the compound dissolved in your mobile phase. The wavelength of maximum absorbance (λ-max) will provide the highest sensitivity. For nitrophenyl systems, this is typically in the range of 254-280 nm. A photodiode array (PDA) detector is invaluable here as it can capture the entire spectrum and help identify impurities.

HPLC Troubleshooting Workflow

start HPLC Peak Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Drift? start->retention sensitivity Low Sensitivity? start->sensitivity tailing Tailing or Fronting? peak_shape->tailing Yes equilibration Ensure Column Equilibration (>10 column volumes) retention->equilibration Yes check_lambda Determine λ-max with PDA Detector sensitivity->check_lambda Yes check_ph Adjust Mobile Phase pH (0.1% Formic Acid) tailing->check_ph check_column Use End-Capped Column check_ph->check_column Still Tailing check_conc Lower Sample Concentration check_column->check_conc Still Tailing thermostat Use Column Thermostat equilibration->thermostat Still Drifting mobile_phase Prepare Fresh Mobile Phase thermostat->mobile_phase Still Drifting check_detector Check Detector Lamp Health check_lambda->check_detector Still Low

Caption: A logical workflow for troubleshooting common HPLC issues.

Troubleshooting Guide: NMR Spectroscopy

Q6: The peaks in my ¹H NMR spectrum are broad and poorly resolved. How can I improve the quality?

A6: Good resolution is key to accurate structural interpretation.

  • Causality: Broad peaks can result from several factors:

    • Poor Shimming: The magnetic field is not homogeneous across the sample.

    • Sample Concentration: A solution that is too concentrated can lead to viscosity-related broadening and aggregation. A solution that is too dilute will result in a poor signal-to-noise ratio.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from glassware or reagents can cause significant line broadening.

    • Presence of Solids: Undissolved particulate matter in the NMR tube will ruin the field homogeneity.

  • Solutions:

    • Optimize Shimming: Always perform a careful shimming procedure for each sample. Modern spectrometers have automated routines that are very effective.

    • Adjust Concentration: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent.

    • Filter the Sample: Before transferring to the NMR tube, filter your sample through a small plug of glass wool or a syringe filter to remove any particulates.

    • Use High-Quality Solvents and Tubes: Use high-purity deuterated solvents and clean, high-precision NMR tubes.

Q7: I see unexpected peaks in my spectrum. How do I know if they are impurities or artifacts?

A7: Differentiating between impurities, solvent signals, and spinning sidebands is a common challenge.

  • Causality & Solution:

    • Residual Solvent: The most common "impurity" is the residual non-deuterated solvent (e.g., residual DMSO in DMSO-d₆). These peaks have well-documented chemical shifts.

    • Synthesis Impurities: Look for signals corresponding to starting materials or reaction byproducts. For example, if synthesized from a chalcone, you might see residual olefinic protons.

    • Spinning Sidebands: These are small satellite peaks that appear symmetrically on either side of a large peak (like the solvent peak). They can be identified by changing the spinning speed of the sample, which will cause them to shift position.

    • Water: A broad peak, often around 3-4 ppm in DMSO-d₆, is typically from water. Adding a drop of D₂O will cause this peak to exchange and disappear, confirming its identity.

Predicted NMR Data

Based on known spectral data for similar isoxazole derivatives, the following are the expected chemical shifts for this compound in DMSO-d₆.[7][8]

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Ethyl -CH₃~1.35 (t)~14.0Triplet due to coupling with -CH₂.
Ethyl -CH₂~4.40 (q)~62.0Quartet due to coupling with -CH₃.
Isoxazole H-4~7.50 (s)~100.0Singlet, characteristic isoxazole proton.
Phenyl H-2'~8.80 (t)~123.0Aromatic region, deshielded by nitro group.
Phenyl H-4'~8.50 (ddd)~128.0Aromatic region.
Phenyl H-5'~8.00 (t)~131.0Aromatic region.
Phenyl H-6'~8.40 (ddd)~136.0Aromatic region.
Ester C=O-~160.0Carbonyl carbon.
Isoxazole C-3-~158.0Attached to the ester.
Isoxazole C-5-~170.0Attached to the phenyl ring.
Phenyl C-1'-~130.0Attached to the isoxazole ring.
Phenyl C-3'-~148.0Attached to the nitro group.

Troubleshooting Guide: Mass Spectrometry (MS)

Q8: I am not getting a clear molecular ion peak ([M+H]⁺) in my ESI-MS spectrum. What should I try?

A8: Detecting the molecular ion is crucial for confirming identity.

  • Causality: The stability of the molecular ion depends on the ionization conditions. Electrospray Ionization (ESI) is generally soft, but in-source fragmentation can occur if the energy is too high. The compound may also prefer to form other adducts instead of [M+H]⁺.

  • Solutions:

    • Optimize Source Parameters: Decrease the cone voltage (or fragmentor voltage). This reduces the energy applied to the ions as they enter the mass spectrometer, minimizing in-source fragmentation.

    • Check for Other Adducts: Look for sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which are common in ESI. Their masses will be 285.05 Da and 301.02 Da, respectively. If you see these, it confirms your molecular weight. Adding a small amount of sodium acetate can promote the formation of a single, clean sodium adduct.

    • Change Ionization Mode: Although less likely for this structure, if ESI-positive mode fails, try ESI-negative mode. The nitro group might stabilize a molecular anion ([M]⁻). Also, consider Atmospheric Pressure Chemical Ionization (APCI), which can sometimes work better for less polar compounds.

MS Fragmentation Logic

parent [M+H]⁺ m/z = 263.06 frag1 Loss of C₂H₄ (-28) m/z = 235.05 parent->frag1 frag2 Loss of OC₂H₅ (-45) m/z = 218.03 parent->frag2 frag3 Ring Cleavage (Multiple Pathways) parent->frag3 frag4 Loss of NO₂ (-46) m/z = 217.07 parent->frag4

Caption: Plausible fragmentation pathways in positive-ion ESI-MS.

Detailed Experimental Protocols

Protocol 1: Reverse-Phase HPLC-UV Method for Purity Analysis

This protocol provides a robust starting point for method development.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatographic Conditions:

    • Column: High-quality, end-capped C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B over 1 minute, and equilibrate for 6 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 260 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in methanol or acetonitrile.

    • Dilute this stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • System Suitability:

    • Perform five replicate injections of the working standard.

    • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

    • The USP tailing factor for the main peak should be between 0.9 and 1.5.

Protocol 2: Sample Preparation for NMR Analysis
  • Materials:

    • High-quality NMR tube.

    • Deuterated solvent (e.g., DMSO-d₆, 99.9% D).

    • Pasteur pipette or syringe.

    • Vortex mixer.

  • Procedure:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

    • Add ~0.7 mL of the deuterated solvent to the vial.

    • Vortex the sample for 30 seconds or until the solid is completely dissolved. A brief, gentle warming may be required for less soluble compounds.

    • Using a Pasteur pipette with a small cotton plug at the tip to act as a filter, transfer the solution into the NMR tube.

    • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

References

Technical Support Center: Characterization of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of heterocyclic compounds. Isoxazoles are a cornerstone in medicinal chemistry, but their unique electronic and structural properties can present significant analytical hurdles.[1][2][3] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Section 1: Stability and Sample Handling

The isoxazole ring, while generally considered a stable aromatic system, can be susceptible to degradation under certain conditions, which can compromise analytical results.[4] Understanding the stability profile is the first step to accurate characterization.

FAQ: My isoxazole derivative appears to be degrading during my workup or analysis. What are the likely causes and how can I prevent this?

Answer:

The stability of the isoxazole ring is highly dependent on its substitution pattern, pH, and temperature.[4]

  • pH Sensitivity: The isoxazole ring is particularly labile under basic conditions.[4][5] This is a critical consideration during aqueous workups or when using basic chromatography mobile phases. For instance, studies on the drug Leflunomide show that the isoxazole ring readily opens at a basic pH of 10.0, with a half-life of only 1.2 hours at 37°C.[5] In contrast, it is significantly more stable at acidic to neutral pH.[5]

    • Troubleshooting Protocol: Assessing pH Stability

      • Sample Preparation: Prepare small-scale solutions of your purified isoxazole derivative in buffers of varying pH (e.g., pH 4, 7, and 9).

      • Incubation: Incubate the solutions at both room temperature and a slightly elevated temperature (e.g., 40°C).

      • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, and 24 hours), withdraw an aliquot from each solution.

      • LC-MS Analysis: Immediately analyze the aliquots by LC-MS to monitor for the appearance of degradation products and the disappearance of the parent compound. A common degradation pathway involves N-O bond cleavage.[5]

      • Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH and temperature condition to determine the stability profile.

  • Thermal Lability: Some isoxazole derivatives can undergo thermal decomposition or rearrangement.[6] It is advisable to avoid excessive heat during purification steps like distillation or when removing solvent under reduced pressure.

  • Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange to their more stable oxazole isomers.[4] This is a crucial consideration if your compound is light-sensitive. Always store isoxazole derivatives in amber vials and protect them from direct light.

Data Summary: pH and Temperature Effects on Leflunomide Stability[5]

TemperaturepHHalf-life (t½)
25°C4.0Stable
25°C7.4Stable
25°C10.0~6.0 hours
37°C4.0Stable
37°C7.4~7.4 hours
37°C10.0~1.2 hours

Logical Workflow for Stability Troubleshooting

Start Instability Observed Check_pH Investigate pH Sensitivity Start->Check_pH Check_Temp Assess Thermal Lability Start->Check_Temp Check_Light Evaluate Photostability Start->Check_Light Acid_Neutral Maintain Acidic/Neutral pH (pH < 8) Check_pH->Acid_Neutral Low_Temp Use Low Temperature (e.g., rotovap < 40°C) Check_Temp->Low_Temp Protect_Light Store in Amber Vials Check_Light->Protect_Light Solution Stable Compound for Analysis Acid_Neutral->Solution Low_Temp->Solution Protect_Light->Solution

Caption: Troubleshooting workflow for isoxazole instability.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of isoxazole derivatives, but isomeric confusion and correct signal assignment can be challenging.[7][8]

FAQ: I'm struggling to differentiate between 3,5-disubstituted and 2,5-disubstituted isoxazole isomers using ¹H and ¹³C NMR. What are the key diagnostic signals?

Answer:

Distinguishing between isoxazole regioisomers is a common challenge. The chemical shifts of the ring protons and carbons are highly dependent on the electronic nature of the substituents.[7] A combination of 1D and 2D NMR experiments is often essential for unambiguous assignment.[7]

  • ¹H NMR: The proton on the isoxazole ring (H-4) typically appears as a singlet. Its chemical shift can be indicative of the substitution pattern. While specific ranges depend heavily on the substituents, you can often observe subtle but consistent differences between isomers.

  • ¹³C NMR: The carbon chemical shifts are often more diagnostic. Pay close attention to the chemical shifts of the C3, C4, and C5 carbons.

  • ¹⁵N NMR and Solid-State NMR: For particularly challenging cases, advanced techniques can be invaluable. ¹⁵N NMR can provide direct information about the nitrogen environment, aiding in isomer differentiation.[7] Solid-state NMR, specifically ¹³C{¹⁴N} experiments, can definitively identify carbons directly bonded to nitrogen, allowing for straightforward differentiation between isomers like oxazole and isoxazole.[9][10]

Experimental Protocol: Differentiating Isoxazole Isomers by NMR[7]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • DEPT-135: Run a DEPT-135 experiment to distinguish between CH, CH₂, and CH₃ carbons.

  • 2D COSY: A COSY spectrum will establish ¹H-¹H correlations, which is useful for assigning substituent protons.

  • 2D HSQC: An HSQC spectrum correlates protons to their directly attached carbons, allowing for the definitive assignment of the H-4 and C-4 signals.

  • 2D HMBC: This is often the most critical experiment. An HMBC spectrum shows correlations between protons and carbons over two to three bonds. Look for correlations from the substituent protons to the isoxazole ring carbons (C3 and C5). For example, the protons on the substituent at C5 will show an HMBC correlation to C5 and C4, while protons on the C3 substituent will show correlations to C3 and C4.

Illustrative HMBC Correlation Diagram

cluster_0 3-Substituted Isoxazole cluster_1 5-Substituted Isoxazole a R1-CH2- b C3 a->b c C4-H a->c HMBC d C5-R2 e N-O f R1-C3 g C4-H h C5 i CH2-R2 i->g HMBC i->h j N-O

Caption: Key HMBC correlations for isomer differentiation.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is essential for determining molecular weight and gaining structural insights through fragmentation patterns.[7] However, the fragmentation of the isoxazole ring can be complex and sometimes non-intuitive.[11]

FAQ: My isoxazole derivatives are showing unexpected fragmentation patterns in MS/MS analysis. What are the common cleavage pathways?

Answer:

The fragmentation of the isoxazole ring is known to proceed through characteristic cleavage pathways that can help in structural elucidation.[7] The exact pattern depends on the ionization method (e.g., ESI, EI) and the nature of the substituents.

  • N-O Bond Cleavage: This is a very common fragmentation pathway, often leading to the formation of an α-cyano enol or related species.[5][12] This initial ring-opening is a key step in many observed fragmentation cascades.

  • Cleavage to Nitriles and Acetylenes: The isoxazole ring can decompose into a nitrile and an acetylene fragment. The masses of these fragments can directly indicate the nature of the substituents at the C3 and C5 positions.

  • "Shattering" Fragmentation: Under collision-induced dissociation (CID), especially in the negative ion mode, isoxazoles can undergo what is described as a "nonstatistical shattering mechanism," leading to a variety of smaller fragment ions.[11]

  • Distinguishing Isomers: Tandem MS (MS/MS) can be a powerful tool to differentiate isomers.[13] Even if the parent mass spectra are similar, the relative abundances of fragment ions in the MS/MS spectra can be characteristic of a specific substitution pattern.[7][13]

Troubleshooting Protocol: Analyzing MS/MS Data

  • Acquire High-Resolution Data: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate masses for both the parent ion and its fragments. This is crucial for determining the elemental composition of each fragment.

  • Perform MS/MS: Select the [M+H]⁺ or [M-H]⁻ ion and subject it to collision-induced dissociation (CID) at varying collision energies.

  • Propose Fragmentation Pathways: Based on the accurate masses of the fragments, propose logical cleavage patterns. Start by considering the common pathways mentioned above.

  • Compare Isomers: If you are trying to distinguish between isomers, acquire MS/MS spectra for all possibilities under identical conditions. A difference in the relative intensity of key fragments can be a reliable diagnostic tool.

Common Fragmentation Pathway of a 3,5-Disubstituted Isoxazole

Parent [Isoxazole+H]⁺ RingOpen Ring-Opened Intermediate Parent->RingOpen N-O Cleavage Fragment1 [R1-CN]⁺ RingOpen->Fragment1 Fragment2 [R2-CCH]⁺ RingOpen->Fragment2 Fragment3 Other Fragments RingOpen->Fragment3

Caption: A typical fragmentation cascade in MS/MS.

Section 4: Crystallography and Purification

For definitive structural proof, X-ray crystallography is the gold standard.[14] However, obtaining high-quality crystals can be a significant bottleneck.

FAQ: I am having difficulty obtaining single crystals of my isoxazole derivative suitable for X-ray diffraction. Are there any specific challenges or tricks?

Answer:

Crystal growth is often more of an art than a science, but there are systematic approaches that can increase your chances of success.

  • Purity is Paramount: The first and most critical step is to ensure the highest possible purity of your compound. Impurities can inhibit crystal lattice formation. Use techniques like flash chromatography followed by preparative HPLC or recrystallization to achieve >99% purity.

  • Solvent Screening: The choice of solvent is crucial.[14] Systematically screen a wide range of solvents with varying polarities. Common techniques include:

    • Slow Evaporation: Dissolve the compound in a relatively volatile solvent and allow it to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a sealed container with a vial of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).

Experimental Protocol: Screening for Crystallization Conditions

  • Purification: Purify the isoxazole derivative to the highest possible degree. Confirm purity by LC-MS and NMR.

  • Solubility Test: Test the solubility of your compound in a panel of common solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water, acetonitrile).

  • Set Up Crystallization Trials:

    • Vial 1 (Slow Evaporation): Dissolve ~5 mg of the compound in 1 mL of a good, volatile solvent (e.g., dichloromethane). Cover with perforated parafilm.

    • Vial 2 (Vapor Diffusion): In a small open vial, dissolve ~5 mg of the compound in 0.5 mL of a good solvent (e.g., acetone). Place this vial inside a larger sealed jar containing 2-3 mL of a poor solvent (e.g., hexane).

    • Vial 3 (Cooling): Prepare a near-saturated solution in a suitable solvent (e.g., ethyl acetate) at 40-50°C. Allow it to cool slowly to room temperature.

  • Observation: Monitor the vials daily for several weeks. Be patient, as crystal growth can be slow.

References

Navigating the Regiochemical Maze: A Technical Support Guide for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of isoxazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isoxazole ring formation, with a particular focus on the critical challenge of controlling regioselectivity. The formation of undesired regioisomers is a common hurdle that can significantly impact reaction yields, purification efforts, and the overall efficiency of a synthetic campaign.

This document moves beyond simple protocols to provide in-depth, mechanistic explanations and practical troubleshooting strategies to empower you to rationalize and control the regiochemical outcomes of your reactions.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,5-disubstituted isomer?

A1: This is a classic regioselectivity challenge in isoxazole synthesis. The outcome of the [3+2] cycloaddition is a delicate interplay of steric and electronic factors, often predictable by Frontier Molecular Orbital (FMO) theory.[1][2] However, from a practical standpoint, catalyst selection is your most powerful tool for directing the regioselectivity.

For the preferential synthesis of 3,5-disubstituted isoxazoles, copper(I) catalysis is the industry standard and has demonstrated excellent efficacy.[3][4] The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then reacts with the nitrile oxide.

Troubleshooting & Optimization:

  • Catalyst Choice: If you are not already using a copper(I) source, this is the first and most critical change to make. Common and effective catalysts include CuI, Cu(OAc)₂, or in-situ reduction of CuSO₄ with a reducing agent like sodium ascorbate.[4][5]

  • Inert Atmosphere: The active catalytic species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Ligand Screening: The ligand coordinated to the copper center can significantly influence catalyst stability and activity. If yields are low or you suspect catalyst instability, consider screening nitrogen-based ligands such as tris(benzyltriazolylmethyl)amine (TBTA).

  • In Situ Nitrile Oxide Generation: When generating the nitrile oxide in situ from a hydroximoyl halide, ensure the base used (e.g., a tertiary amine) is compatible with the copper catalyst and does not lead to unwanted side reactions.[6]

Q2: I need to synthesize a 3,4-disubstituted isoxazole. My current cycloaddition protocol is favoring the 3,5-isomer. What strategies can I employ to reverse the regioselectivity?

A2: Achieving the 3,4-disubstituted isoxazole, often the less thermodynamically favored product in terminal alkyne cycloadditions, requires a more nuanced approach. While copper catalysts typically favor the 3,5-isomer, other transition metals can steer the reaction towards the desired 3,4-regioisomer.[3]

Strategic Recommendations:

  • Ruthenium Catalysis: Ruthenium(II) catalysts have been shown to favor the formation of 3,4-disubstituted isoxazoles.[3] Screening various ruthenium complexes and reaction conditions is a promising strategy.

  • Substrate Modification: The regioselectivity can be controlled by using vinylphosphonates bearing a leaving group in the α or β position. This approach has been successfully used to obtain 3,4-disubstituted isoxazoles in good yields.[7][8]

  • Alternative Synthetic Routes: Consider moving away from the nitrile oxide/alkyne cycloaddition. A cyclocondensation reaction using β-enamino diketones can be highly regioselective for producing 3,4-disubstituted and 3,4,5-trisubstituted isoxazoles by carefully tuning the reaction conditions.[9][10]

Q3: My cyclocondensation of an unsymmetrical 1,3-dicarbonyl with hydroxylamine is producing a nearly 1:1 mixture of regioisomers. How can I gain control over this reaction?

A3: The classic Claisen isoxazole synthesis using 1,3-dicarbonyls is notorious for its lack of regioselectivity when the substituents at the C1 and C3 positions are electronically and sterically similar.[9] The initial nucleophilic attack of hydroxylamine can occur at either carbonyl group, leading to a mixture of products.

Solutions for Regiocontrol:

  • Leverage Electronic Bias: If possible, design your 1,3-dicarbonyl substrate to have one carbonyl group that is significantly more electrophilic than the other. This will direct the initial attack of hydroxylamine.

  • Utilize β-Enamino Diketones: A more robust strategy is to use a β-enamino diketone precursor. The enamine functionality effectively "protects" one of the carbonyl groups, directing the cyclization. By carefully selecting the reaction conditions, you can achieve high regioselectivity.[9][10]

  • Solvent and Additive Screening: The regiochemical outcome of the cyclocondensation of β-enamino diketones can be dramatically influenced by the reaction conditions. For instance, the use of a Lewis acid like BF₃·OEt₂ can activate a specific carbonyl group and direct the cyclization to yield 3,4-disubstituted isoxazoles.[9] Conversely, changing the solvent from aprotic (like MeCN) to protic (like EtOH) can favor the formation of the 4,5-disubstituted regioisomer.[9]

Troubleshooting Guide

Problem: Poor regioselectivity in the synthesis of polysubstituted isoxazoles.

Background: Synthesizing tri- or tetrasubstituted isoxazoles with precise regiocontrol is a significant challenge. The directing effects of multiple substituents can be complex and sometimes conflicting.[11]

Troubleshooting Workflow:

G start Poor Regioselectivity in Polysubstituted Isoxazole Synthesis strategy Evaluate Synthetic Route start->strategy cyclo 1,3-Dipolar Cycloaddition Route strategy->cyclo Current method condense Cyclocondensation Route strategy->condense Alternative method cyclo_sol Modify Dipolarophile: Use internal alkyne with distinct steric/electronic bias. cyclo->cyclo_sol cyclo_cat Catalyst Screening: - Cu(I) for 3,5-disubstitution bias - Ru(II) for 3,4-disubstitution bias cyclo->cyclo_cat condense_sol Modify Precursor: Use β-enamino diketone for predictable cyclization. condense->condense_sol condense_cond Optimize Conditions: - Solvent (protic vs. aprotic) - Lewis Acid (e.g., BF3·OEt2) - Base condense->condense_cond analyze Analyze Regioisomeric Ratio (e.g., by 1H NMR, LC-MS) cyclo_sol->analyze cyclo_cat->analyze condense_sol->analyze condense_cond->analyze analyze->strategy Unsuccessful success Desired Regioisomer is Major Product analyze->success Successful

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition

This protocol is adapted from methodologies that utilize copper(I) to achieve high regioselectivity for the 3,5-isomer.[4][5]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the terminal alkyne (1.0 equiv.), CuSO₄·5H₂O (0.05 equiv.), and sodium ascorbate (0.10 equiv.).

  • Solvent Addition: Add a 1:1 mixture of t-BuOH and H₂O.

  • Precursor Addition: Add the aldoxime (1.1 equiv.).

  • Initiation: Add N-chlorosuccinimide (NCS) (1.1 equiv.) portion-wise over 10 minutes. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 3,5-disubstituted isoxazole.

Protocol 2: Regiocontrolled Synthesis of 4,5-Disubstituted Isoxazoles via Cyclocondensation

This protocol demonstrates how solvent choice can influence the regiochemical outcome in the cyclocondensation of a β-enamino diketone.[9]

  • Reactant Preparation: In a round-bottom flask, dissolve the β-enamino diketone (1.0 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in ethanol (EtOH).

  • Reaction Execution: Stir the mixture at room temperature for 10-16 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and extract with dichloromethane.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting crude product will be enriched in the 4,5-disubstituted isoxazole regioisomer. Further purification can be performed by column chromatography.

Data Summary

The choice of reaction conditions can have a profound impact on the regioselectivity of isoxazole synthesis. The following table summarizes the effects of different parameters on the cyclocondensation of a model β-enamino diketone with hydroxylamine hydrochloride, based on reported findings.[9]

EntrySolventBaseAdditiveTemp (°C)Regioisomeric Ratio (Product A : Product B)Predominant Isomer
1EtOH--2535 : 654,5-disubstituted
2MeCN--2565 : 353,4-disubstituted
3MeCNPyridineBF₃·OEt₂2590 : 103,4-disubstituted
4EtOH/H₂O--2540 : 604,5-disubstituted

Note: Product A and Product B represent the two possible regioisomers. Ratios are illustrative and based on literature data.

Mechanistic Insights

The Role of Frontier Molecular Orbitals in 1,3-Dipolar Cycloadditions

The regioselectivity of the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne can be rationalized by considering the interaction between their frontier molecular orbitals (HOMO and LUMO).[1][2][12] The reaction is typically controlled by the smallest HOMO-LUMO energy gap.

FMO NO_LUMO LUMO NO_HOMO HOMO Alkyne_LUMO LUMO NO_HOMO->Alkyne_LUMO Interaction A (HOMO-dipole controlled) Alkyne_HOMO HOMO Alkyne_HOMO->NO_LUMO Interaction B (LUMO-dipole controlled)

Caption: FMO interactions in cycloaddition.

  • Interaction A: Governed by the HOMO of the nitrile oxide and the LUMO of the alkyne. This is often the dominant interaction when the alkyne is electron-poor.

  • Interaction B: Governed by the HOMO of the alkyne and the LUMO of the nitrile oxide. This interaction becomes more significant with electron-rich alkynes.

The relative magnitudes of the orbital coefficients at the reacting atoms determine which regioisomer is formed. Catalysts, such as copper(I), can alter the energies and coefficients of these orbitals, thereby controlling the regiochemical outcome.[3]

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and rigid conformation make it a versatile scaffold for designing compounds that interact with a wide array of biological targets. Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] This guide focuses on Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate , a representative member of this class, to provide an in-depth, comparative analysis of its bioactivity. By juxtaposing its performance against structurally similar compounds, we aim to elucidate key structure-activity relationships (SAR) and provide a framework for future drug discovery efforts.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental design and the mechanistic basis of the observed biological activities, grounding all claims in authoritative scientific literature.

Rationale for Comparison: Deconstructing the Pharmacophore

The biological activity of this compound is not dictated by a single feature but is a synergistic outcome of its constituent parts. To understand its potential, we must evaluate how subtle molecular modifications can dramatically alter its biological profile. Our comparative analysis will focus on analogs that systematically probe these features.

  • The Isoxazole Core: Provides the fundamental rigid framework for orienting substituents in three-dimensional space.

  • The 3-Carboxylate Group: The ethyl ester at position 3 significantly influences the molecule's lipophilicity and may impact its pharmacokinetic properties and cellular uptake.[5]

  • The 5-Phenyl Ring: Acts as a key interactive moiety, with its substitution pattern being critical for target binding.

  • The Nitro (-NO2) Substituent: The position and electronic nature of this group are paramount. The nitro group is a strong electron-withdrawing group that can participate in crucial hydrogen bonding and polar interactions within a target's active site.[1] However, aromatic nitro groups can also be metabolic liabilities, sometimes associated with toxicity, making the exploration of bioisosteric replacements a critical step in drug development.[6]

For this guide, we will compare our lead compound with three rationally selected analogs to investigate the impact of these modifications on two key areas of bioactivity: Anticancer and Anti-inflammatory effects.

Compound ID Compound Name Structural Variation Rationale for Inclusion
A This compoundCore Compound The primary subject of this guide.
B Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylatePositional Isomer To assess the impact of substituent position on the phenyl ring (meta vs. para).
C Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylateSubstituent Analog To compare the effect of a different electron-withdrawing group (nitro vs. chloro).
D Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylateHeterocyclic Bioisostere To evaluate the effect of replacing the nitrophenyl ring with a different aromatic system.[7]

Part 1: Comparative Anticancer Activity

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[8][9] A central mechanism for executing apoptosis is the activation of a cascade of cysteine proteases known as caspases.[10]

Mechanism of Action: The Caspase-Mediated Apoptotic Pathway

Apoptosis can be initiated through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[11][12] Both pathways converge on the activation of "executioner" caspases, such as Caspase-3, which are responsible for cleaving key cellular proteins and dismantling the cell.[13] The intrinsic pathway, often triggered by cellular stress from chemotherapeutic agents, involves the release of cytochrome c from the mitochondria. This event leads to the formation of the "apoptosome," a complex that activates the initiator Caspase-9, which in turn activates Caspase-3.[12][13]

cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade Compound Isoxazole Compound Mito Mitochondria Compound->Mito Induces Stress CytC Cytochrome c (Release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Binds to Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Pro-Caspase-9 Apoptosome->Casp9 Recruits aCasp9 Active Caspase-9 Casp9->aCasp9 Cleavage & Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves & Activates aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Cleaves Cellular Substrates

Caption: Intrinsic pathway of caspase-mediated apoptosis.

Experimental Protocol: In Vitro Cytotoxicity via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell viability.[14][15] It measures the metabolic activity of cells, which in most populations, correlates directly with the number of viable cells.[16] The protocol relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[17]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

    • Causality: This initial incubation period ensures that cells recover from the stress of plating and are in a logarithmic growth phase, providing a healthy, uniform population for drug treatment.

  • Compound Treatment: Prepare serial dilutions of Compounds A, B, C, and D in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Causality: During this incubation, only viable cells with active mitochondrial dehydrogenases can reduce the MTT to formazan, forming visible purple crystals. The amount of formazan is directly proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Causality: The formazan crystals are insoluble in the aqueous culture medium, necessitating their dissolution in an organic solvent to create a homogenous colored solution for spectrophotometric analysis.[16]

  • Quantification: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Comparative Cytotoxicity Data (Representative)

The following table presents representative IC₅₀ values derived from the described MTT assay against the MCF-7 human breast cancer cell line.

Compound ID Compound Name IC₅₀ (µM) against MCF-7 Cells
A This compound15.2
B Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate4.8
C Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate25.6
D Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate8.1
ControlDoxorubicin0.9

Discussion of Anticancer Results: The representative data suggests a clear structure-activity relationship. The shift of the nitro group from the meta position (Compound A) to the para position (Compound B) led to a ~3-fold increase in potency. This indicates that the electronic and steric effects at the para position may facilitate more favorable interactions with the biological target. Replacing the potent nitro group with a chloro group (Compound C) resulted in diminished activity, highlighting the importance of the nitro moiety for cytotoxicity in this scaffold. Interestingly, the replacement of the nitrophenyl ring with a thiophene ring (Compound D) retained significant activity, suggesting that the thiophene heterocycle is an effective bioisostere in this context, potentially offering a more favorable toxicity profile.[7]

Part 2: Comparative Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases.[18] A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[19]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

NF-κB is a transcription factor that controls the expression of many pro-inflammatory genes, including cytokines and chemokines.[20] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[21] Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of inflammatory genes.[22][23] Many anti-inflammatory compounds act by inhibiting one or more steps in this pathway.

cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB NFkB NF-κB IkB->NFkB Degradation & Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound Isoxazole Compound Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Overview of the NF-κB inflammatory signaling pathway.

Experimental Protocol: Griess Assay for Nitric Oxide Production

A hallmark of inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS), an enzyme whose expression is controlled by NF-κB. The Griess assay is a simple and sensitive method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of Compounds A, B, C, and D for 1 hour.

    • Causality: Pre-treatment allows the compounds to enter the cells and engage their intracellular targets before the inflammatory stimulus is applied.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate for 10 minutes at room temperature in the dark.

    • Causality: This two-step reaction forms a colored azo compound. The intensity of the resulting pink/magenta color is directly proportional to the nitrite concentration in the sample.

  • Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of NO production for each compound. A parallel MTT assay should be run to ensure the observed reduction in NO is not due to cytotoxicity.

Comparative Anti-inflammatory Data (Representative)

The following table presents representative IC₅₀ values for the inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages.

Compound ID Compound Name IC₅₀ (µM) for NO Inhibition
A This compound22.5
B Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate18.3
C Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate12.1
D Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate35.4
ControlDexamethasone0.1

Discussion of Anti-inflammatory Results: In this assay, the structure-activity relationship appears to differ from the anticancer results. While the para-nitro analog (Compound B) is slightly more potent than the meta-nitro (Compound A), the most active compound is the 3-chloro analog (Compound C). This suggests that while a strong electron-withdrawing group is beneficial, the specific properties of the chloro substituent may be more favorable for interacting with the target in the inflammatory pathway (e.g., IKK). The thiophene analog (Compound D) was the least active, indicating that for anti-inflammatory activity, the substituted phenyl ring is a more effective pharmacophore than the thiophene ring in this series.

General Experimental Workflow

The following diagram illustrates the generalized workflow for the in vitro bioactivity screening described in this guide.

cluster_workflow Experimental Workflow start Cell Culture (MCF-7 or RAW 264.7) treatment Compound Treatment (24-48h Incubation) start->treatment assay Bioactivity Assay (MTT or Griess) treatment->assay readout Spectrophotometric Readout assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end SAR Conclusion analysis->end

Caption: A generalized workflow for in vitro bioactivity screening.

Conclusion and Future Directions

This comparative guide demonstrates that subtle structural modifications to the Ethyl 5-phenylisoxazole-3-carboxylate scaffold have a profound and differential impact on its anticancer and anti-inflammatory activities.

  • For Anticancer Activity: The presence of a nitro group, particularly at the para position of the phenyl ring (Compound B), appears to be a strong driver of cytotoxicity against MCF-7 cells. The thiophene bioisostere (Compound D) also shows promise, warranting further investigation into its mechanism and potential for reduced off-target toxicity.

  • For Anti-inflammatory Activity: The 3-chloro analog (Compound C) emerged as the most potent inhibitor of nitric oxide production, suggesting that different structural features are required for optimal activity against inflammatory targets compared to cancer cells.

The data presented herein, while representative, provides a clear rationale for future research. Next steps should include expanding the panel of cancer cell lines, investigating the precise molecular targets within these pathways, and conducting in vivo efficacy and pharmacokinetic studies on the most promising candidates. The divergent SAR for the two activities suggests that this isoxazole scaffold can be selectively optimized to develop potent and specific agents for either oncology or inflammatory disease applications.

References

A Researcher's Guide to the Validation of Novel Anti-Cancer Agents: A Case Study on Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and minimal side effects is paramount. Heterocyclic compounds, particularly those containing nitrogen and oxygen, have emerged as a cornerstone of medicinal chemistry.[1][2] Among these, the isoxazole ring is a five-membered heterocycle that has garnered significant attention due to its unique electronic properties and metabolic stability.[3] This "privileged scaffold" is present in numerous FDA-approved drugs and is a focal point in the development of new anti-cancer agents.[4][5]

Isoxazole derivatives exhibit a broad spectrum of anti-cancer activities, operating through diverse mechanisms such as inducing apoptosis (programmed cell death), inhibiting key signaling pathways like HSP90, and causing cell cycle arrest.[4][6][7] This guide provides a comprehensive framework for the preclinical validation of a novel series of isoxazole analogs derived from a lead compound, Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate (ENI-001) .

Our objective is to present a logical, stepwise validation workflow that not only generates robust, publishable data but also provides a clear rationale for each experimental choice. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the process of evaluating novel anti-cancer candidates, from initial cytotoxicity screening to preliminary mechanistic studies.

I. Synthesis and Characterization of ENI-001 Analogs

The foundational step in this validation study is the synthesis of a focused library of analogs based on the lead structure ENI-001. The rationale behind analog design is to explore the structure-activity relationship (SAR), identifying which chemical modifications enhance potency and selectivity.[4] A common and robust method for synthesizing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or the base-catalyzed condensation of primary nitro compounds with dipolarophiles.[3][8][9]

For this study, we hypothesize the synthesis of three analogs of ENI-001, each with a specific modification to probe its effect on anti-cancer activity.

Compound IDStructureRationale for Modification
ENI-001 This compoundLead Compound
ENI-002 Ethyl 5-(3-aminophenyl)isoxazole-3-carboxylateReduction of the nitro group to an amino group to assess the impact of this electron-donating group on activity.
ENI-003 Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxamideConversion of the ester to a primary amide to explore changes in hydrogen bonding potential and cell permeability.
ENI-004 Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylateShifting the substituent to the para position and introducing a halogen to evaluate electronic and steric effects.

II. In Vitro Validation: A Phased Approach

A tiered approach to in vitro testing is critical for efficiently identifying promising candidates. We begin with broad screening for cytotoxicity and progressively move towards more detailed mechanistic assays for the most potent compounds.

A. Phase 1: Cytotoxicity and Selectivity Screening

Expert Rationale: The primary gatekeeping assay for any potential anti-cancer agent is to determine its ability to kill cancer cells and, crucially, to assess its selectivity. An ideal candidate should be highly potent against cancer cells while exhibiting minimal toxicity to normal, healthy cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[10]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, HepG2 for liver) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the ENI analogs and a standard chemotherapeutic agent (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit cell growth by 50%.

Compound IDMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)HEK293 (Normal)Selectivity Index (SI)¹
ENI-001 8.512.110.3>100>11.7
ENI-002 45.251.860.1>100>2.2
ENI-003 5.17.96.585.416.7
ENI-004 22.729.425.0>100>4.4
Doxorubicin 0.81.10.955.36.6
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (MCF-7 used for calculation). A higher SI is desirable.

Note: The data presented is hypothetical and for illustrative purposes, based on typical results for isoxazole derivatives.[11][12][13]

G cluster_workflow Cytotoxicity Screening Workflow A Seed Cancer & Normal Cells in 96-Well Plates B Treat with Serial Dilutions of ENI Analogs & Control A->B C Incubate for 48 Hours B->C D Add MTT Reagent (4-hour incubation) C->D E Solubilize Formazan with DMSO D->E F Read Absorbance (570 nm) E->F G Calculate IC50 Values & Selectivity Index F->G

Cytotoxicity Screening Workflow Diagram

Interpretation: Based on this hypothetical data, ENI-003 emerges as the most promising candidate. It displays the lowest IC₅₀ values across all cancer cell lines and possesses the highest Selectivity Index, suggesting greater cancer-specific toxicity compared to the other analogs and even the standard drug, Doxorubicin.

B. Phase 2: Apoptosis Induction Analysis

Expert Rationale: After identifying a potent cytotoxic compound, the next critical question is how it kills the cancer cells. Apoptosis is a preferred mode of cell death for anti-cancer drugs as it is a controlled, non-inflammatory process. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Treat them with the IC₅₀ concentration of ENI-003 and a vehicle control (DMSO) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle (DMSO) 94.5%2.1%1.3%2.1%
ENI-003 (5.1 µM) 40.2%35.8%18.5%5.5%

Note: Data is illustrative.

G cluster_workflow Apoptosis Assay Workflow A Treat Cells with ENI-003 (IC50) B Harvest Adherent & Floating Cells A->B C Wash with PBS B->C D Stain with Annexin V-FITC & Propidium Iodide C->D E Incubate in Dark (15 min) D->E F Analyze via Flow Cytometry E->F G Quantify Cell Populations (Live, Apoptotic, Necrotic) F->G

Apoptosis Assay Workflow Diagram

Interpretation: The significant increase in both early and late apoptotic cell populations following treatment with ENI-003 strongly indicates that its cytotoxic effect is mediated primarily through the induction of apoptosis.[6][16]

C. Phase 3: Cell Cycle Analysis

Expert Rationale: Many anti-cancer drugs exert their effects by disrupting the cell cycle, preventing cancer cells from progressing through the phases of division (G1, S, G2, M) and leading to cell cycle arrest and subsequent apoptosis.[17] Analyzing the DNA content of cells using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in each phase. A significant accumulation of cells in a specific phase suggests the compound interferes with that particular checkpoint.[18][19]

  • Cell Treatment: Seed MCF-7 cells and treat with the IC₅₀ concentration of ENI-003 for 24 hours.

  • Cell Harvesting: Harvest and wash cells with PBS as described previously.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing RNase A and Propidium Iodide (PI).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO) 65.1%20.5%14.4%
ENI-003 (5.1 µM) 25.3%15.2%59.5%

Note: Data is illustrative.

Interpretation: Treatment with ENI-003 led to a dramatic accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population. This suggests that ENI-003 induces G2/M cell cycle arrest. This effect is often linked to the disruption of microtubule dynamics or the activation of DNA damage checkpoints.[17] A common pathway leading to cell cycle arrest involves the tumor suppressor protein p53, which can upregulate the Cdk inhibitor p21, preventing progression through the cell cycle.[10]

G cluster_pathway Hypothesized G2/M Arrest Pathway ENI ENI-003 Analog DNA_Damage Cellular Stress (e.g., DNA Damage) ENI->DNA_Damage p53 p53 Tumor Suppressor DNA_Damage->p53 activates p21 p21 (CDKN1A) Cdk Inhibitor p53->p21 upregulates transcription Cdk1_CyclinB Cdk1/Cyclin B Complex Mitotic Driver p21->Cdk1_CyclinB inhibits Arrest G2/M Phase Arrest Cdk1_CyclinB->Arrest progression blocked

Hypothesized p53-p21 Mediated Cell Cycle Arrest

III. Comparative Analysis and Future Directions

This structured validation workflow provides a clear and objective comparison of the synthesized this compound analogs.

Summary of Findings (Hypothetical):

  • Superior Candidate: The carboxamide analog, ENI-003 , demonstrated the most potent and selective anti-cancer activity in our in vitro models.

  • Mechanism of Action: The cytotoxicity of ENI-003 is driven by the induction of apoptosis, which is preceded by a robust arrest of the cell cycle in the G2/M phase.

  • Structure-Activity Relationship (SAR): The conversion of the ester group (ENI-001) to a primary amide (ENI-003) significantly enhanced cytotoxic activity, possibly by improving target engagement through additional hydrogen bonding. Conversely, the reduction of the nitro group to an amine (ENI-002) was detrimental to activity.

Future Directions: The promising in vitro profile of ENI-003 warrants further investigation. The logical next steps in its preclinical development would include:

  • Target Identification: Utilizing techniques like thermal proteome profiling or affinity chromatography to identify the direct molecular target(s) of ENI-003.

  • Western Blot Analysis: Confirming the proposed mechanism by measuring the protein levels of key cell cycle regulators like p53, p21, Cdk1, and Cyclin B.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of ENI-003 in animal models, such as xenograft mouse models, to assess its efficacy and tolerability in a living system.[6][7]

By following a rigorous, hypothesis-driven validation process, researchers can confidently identify and advance novel isoxazole-based compounds like ENI-003 from initial hits to credible drug candidates for the next generation of cancer therapies.

References

Comparative analysis of different synthetic routes to Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold represents a privileged structure due to its wide-ranging biological activities. Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, in particular, is a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the 3-nitrophenyl group and the ethyl carboxylate moiety offers multiple points for further chemical modification, making the efficient and selective synthesis of this molecule a critical endeavor.

This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and present a clear comparison of their respective advantages and disadvantages, supported by experimental data from analogous transformations.

At a Glance: Comparative Analysis of Synthetic Routes

FeatureRoute A: 1,3-Dipolar Cycloaddition Route B: Base-Catalyzed Cycloaddition-Condensation
Key Reaction [3+2] CycloadditionMichael Addition followed by Cyclization and Elimination
Starting Materials 3-Nitrobenzaldehyde, Hydroxylamine, Ethyl propiolate1-Ethynyl-3-nitrobenzene, Ethyl nitroacetate
Key Intermediate 3-Nitrobenzonitrile oxideNot isolated
Catalyst/Reagent Base (e.g., NaOCl, Et3N)Base (e.g., NaOH, DABCO)
Typical Yields Good to Excellent (Analogous reactions: ~80-95%)Good (Analogous reactions: ~86%)
Reaction Time Typically shorter (hours)Can be longer (overnight)
Regioselectivity Generally high, favoring the 3,5-disubstituted productGenerally high
Scalability Good, with potential for flow chemistry adaptationGood
Safety Considerations In situ generation of potentially unstable nitrile oxideUse of strong bases

Route A: The Classic Approach - 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a cornerstone of heterocyclic chemistry and a highly reliable method for the synthesis of five-membered rings like isoxazoles.[1] This concerted, pericyclic reaction involves the [3+2] cycloaddition of a 1,3-dipole, in this case, a nitrile oxide, with a dipolarophile, an alkyne.

Mechanistic Insight

The reaction proceeds through a concerted mechanism, where the π-electrons of the nitrile oxide and the alkyne reorganize in a single transition state to form the isoxazole ring. The regioselectivity of this reaction is governed by Frontier Molecular Orbital (FMO) theory.[2][3] In the reaction between an electron-deficient alkyne like ethyl propiolate and an aryl nitrile oxide, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. This interaction favors the formation of the 3,5-disubstituted isoxazole as the major regioisomer. A common side reaction is the dimerization of the nitrile oxide to form a furoxan, which can be minimized by the in situ generation of the nitrile oxide in the presence of the dipolarophile.

Route A Mechanism cluster_0 Nitrile Oxide Generation cluster_1 1,3-Dipolar Cycloaddition 3-Nitrobenzaldehyde_Oxime 3-Nitrobenzaldehyde Oxime 3-Nitrobenzonitrile_Oxide 3-Nitrobenzonitrile Oxide 3-Nitrobenzaldehyde_Oxime->3-Nitrobenzonitrile_Oxide - H₂O Base Base (e.g., NaOCl) Transition_State [3+2] Concerted Transition State 3-Nitrobenzonitrile_Oxide->Transition_State Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Transition_State Product This compound Transition_State->Product

Caption: General workflow for Route A.

Experimental Protocol: Route A

This protocol is adapted from a similar synthesis of ethyl 3-(2-furanyl)-5-isoxazolecarboxylate.[4]

Materials:

  • 3-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethyl propiolate

  • Sodium hypochlorite solution (bleach, ~5% w/v)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Step 1: Synthesis of 3-Nitrobenzaldehyde Oxime

  • In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated oxime by filtration. Wash with cold water and dry under vacuum.

Step 2: 1,3-Dipolar Cycloaddition

  • To a stirred solution of 3-nitrobenzaldehyde oxime (1.0 eq) and ethyl propiolate (1.2 eq) in dichloromethane (DCM) at 0 °C (ice bath), add sodium hypochlorite solution (2.5 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Route B: Base-Catalyzed Cycloaddition-Condensation

An alternative and effective method involves the base-catalyzed reaction of a primary nitro compound, ethyl nitroacetate, with a terminal alkyne, 1-ethynyl-3-nitrobenzene. This route offers a different strategic approach to the isoxazole core.

Mechanistic Insight

This reaction is believed to proceed via an initial Michael-type addition of the deprotonated ethyl nitroacetate to the alkyne. The resulting intermediate then undergoes a base-mediated cyclization and subsequent elimination of water to furnish the isoxazole ring. The regioselectivity is driven by the nucleophilic attack of the nitro-stabilized carbanion on the terminal carbon of the alkyne.

Route B Mechanism cluster_0 Initial Reaction cluster_1 Cyclization and Elimination Ethyl_Nitroacetate Ethyl Nitroacetate Carbanion Nitro-stabilized Carbanion Ethyl_Nitroacetate->Carbanion - H⁺ Base_B Base (e.g., NaOH) Adduct Michael Adduct Intermediate Carbanion->Adduct 1-Ethynyl-3-nitrobenzene 1-Ethynyl-3-nitrobenzene 1-Ethynyl-3-nitrobenzene->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Product_B This compound Cyclized_Intermediate->Product_B - H₂O

Caption: General workflow for Route B.

Experimental Protocol: Route B

This protocol is based on the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[5]

Materials:

  • 1-Ethynyl-3-nitrobenzene

  • Ethyl nitroacetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a sealed tube, prepare a mixture of 1-ethynyl-3-nitrobenzene (1.0 eq), ethyl nitroacetate (2.5 eq), water, and ethanol.

  • To this vigorously stirred mixture, add a solution of sodium hydroxide (0.1 eq).

  • Seal the tube and heat the reaction mixture at 60 °C for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the final product.

Conclusion

Both Route A and Route B present viable and effective strategies for the synthesis of this compound. The choice between the two will likely depend on the availability of starting materials, desired reaction scale, and specific laboratory capabilities.

Route A , the 1,3-dipolar cycloaddition, is a classic and well-understood method that generally provides high yields and excellent regioselectivity. The in situ generation of the nitrile oxide is a key step to ensure efficiency and minimize side products.

Route B , the base-catalyzed cycloaddition-condensation, offers a convergent approach that may be advantageous if 1-ethynyl-3-nitrobenzene is more readily available than 3-nitrobenzaldehyde. While potentially requiring longer reaction times and elevated temperatures, it avoids the handling of a separate oximation step.

For researchers embarking on the synthesis of this important isoxazole derivative, a careful evaluation of these factors will guide the selection of the most appropriate and efficient synthetic pathway.

References

A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Profiling of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity or diminished efficacy.[1][2][3] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel isoxazole derivative, Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate. Isoxazole scaffolds are prevalent in medicinal chemistry, known for a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7][8] Given this broad bioactivity, a thorough investigation into the selectivity of any new isoxazole-based compound is not just recommended; it is imperative.

This document is structured to guide researchers through a logical, multi-tiered screening cascade designed to identify potential off-target interactions early in the development process. We will delve into the causality behind experimental choices, provide detailed protocols for key biological assays, and present comparative data to contextualize the selectivity of this compound against established chemical probes.

The Imperative of Selectivity Profiling

A compound's selectivity is a measure of its ability to interact with its intended biological target versus other proteins in the proteome.[9][10] Poor selectivity, or promiscuity, can lead to a host of undesirable outcomes, from misleading structure-activity relationship (SAR) data to severe adverse drug reactions in clinical trials.[1][3] Therefore, a systematic evaluation of a compound's interaction with major target families known for promiscuous binding is a critical step in preclinical development.

This guide will focus on three key areas of cross-reactivity assessment:

  • Kinase Profiling: Protein kinases are a large family of enzymes that are common off-targets for small molecules.[11][12][13][14]

  • GPCR (G-Protein Coupled Receptor) Screening: As one of the largest families of drug targets, unintended interactions with GPCRs can lead to a wide range of physiological effects.[15][16][17][18]

  • Safety Pharmacology Panels: Early assessment of interactions with targets associated with known toxicities, such as the hERG channel, and general cytotoxicity are crucial for de-risking a compound.[19][20][21]

Section 1: Broad Kinome Profiling

Rationale: The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology makes them susceptible to off-target inhibition by ATP-competitive small molecules.[11][14] A broad kinase panel screen is the first step in understanding the kinase selectivity of this compound.[22][23]

Experimental Workflow: Kinase Panel Screening

The following diagram outlines a typical workflow for a large-scale kinase profiling study.

Kinase_Profiling_Workflow cluster_prep Compound & Assay Preparation cluster_screen Biochemical Kinase Assay cluster_analysis Data Acquisition & Analysis Compound This compound (Test Compound) Plate Prepare Assay Plates (384-well format) Compound->Plate Controls Staurosporine (Broad) Dasatinib (Selective) DMSO (Vehicle) Controls->Plate Reaction_Mix Add Kinase, Substrate, & [³³P]-ATP Plate->Reaction_Mix Kinase_Panel Panel of 24 Human Kinases Kinase_Panel->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Stop Stop Reaction & Capture Substrate Incubation->Stop Readout Measure ³³P Incorporation (Scintillation Counting) Stop->Readout Calculation Calculate % Inhibition vs. DMSO Readout->Calculation Selectivity_Score Determine Selectivity Score (e.g., S-Score) Calculation->Selectivity_Score

Caption: Workflow for broad kinase selectivity profiling.

Detailed Protocol: Radiometric Kinase Assay ([³³P]-ATP)

This protocol is adapted from standard methodologies for assessing kinase inhibition.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Plate Preparation: Dispense 1 µL of each compound dilution into a 384-well plate. Include Staurosporine (a broad-spectrum inhibitor) and a selective inhibitor (e.g., Dasatinib) as positive controls, and DMSO as a negative (vehicle) control.

  • Kinase Reaction:

    • Prepare a reaction buffer containing 20 mM MOPS (pH 7.0), 10 mM MgCl₂, 0.1 M EDTA, and 0.01% Brij-35.

    • For each kinase in the panel, prepare a master mix containing the specific kinase, its corresponding substrate peptide, and the reaction buffer.

    • Initiate the reaction by adding 10 µL of a solution containing 10 µM ATP and [γ-³³P]-ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 30 µL of 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Readout: Dry the filter plate and add scintillation fluid. Measure the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC₅₀ value for each kinase that shows significant inhibition.

Comparative Data: Kinase Inhibition Profile

The following table presents hypothetical data comparing the inhibitory activity of this compound against a panel of 24 kinases with that of known control compounds.

KinaseThis compound (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 1 µM)Dasatinib (% Inhibition @ 1 µM)
ABL1 129899
AKT1 89515
AURKA 659945
CDK2 259730
EGFR 159288
FGFR1 98875
GSK3B 189610
MAPK1 5755
MET 119422
PIM1 89 9860
SRC 149998
VEGFR2 229385
(...and 12 other kinases)<20%>90%Variable

Interpretation: In this hypothetical scenario, this compound demonstrates notable inhibitory activity against PIM1 kinase and moderate activity against AURKA, while showing minimal activity against the other kinases in the panel at a concentration of 10 µM. This suggests a degree of selectivity, which would warrant further investigation with full dose-response curves for the inhibited kinases to determine precise IC₅₀ values. In contrast, Staurosporine shows broad inhibition, and Dasatinib shows potent inhibition of its known targets (ABL1, SRC family).

Section 2: GPCR Off-Target Screening

Rationale: G-protein coupled receptors are integral membrane proteins that mediate a vast array of physiological responses, making them a major class of drug targets.[24] Unintended interactions with GPCRs can lead to a wide range of side effects.[3][15] A panel of binding and functional assays is essential to identify any such liabilities.

Experimental Workflow: GPCR β-Arrestin Recruitment Assay

This workflow illustrates a common cell-based functional assay to detect GPCR activation.

GPCR_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Line U2OS cells expressing GPCR-Tango construct & β-arrestin-TEV protease Plating Plate cells in 384-well plates Cell_Line->Plating Add_Compound Add compounds to cells Plating->Add_Compound Compound Test Compound & Controls (Agonist, Antagonist) Compound->Add_Compound Incubation Incubate for 16-24 hours Add_Compound->Incubation Add_Substrate Add Luciferase Substrate Incubation->Add_Substrate Readout Measure Luminescence Add_Substrate->Readout Calculation Calculate Fold Activation (vs. Vehicle) Readout->Calculation Dose_Response Generate Dose-Response Curve (EC₅₀/IC₅₀) Calculation->Dose_Response

Caption: Workflow for a GPCR Tango β-arrestin recruitment assay.

Detailed Protocol: Tango™ GPCR Assay

This protocol is based on the Tango™ technology for monitoring GPCR activation.[16]

  • Cell Culture: Culture U2OS cells stably expressing the GPCR of interest fused to a transcription factor (tTA) and a TEV protease cleavage site, along with a separate plasmid expressing β-arrestin fused to TEV protease. The cells also contain a luciferase reporter gene under the control of a tTA-responsive promoter.

  • Cell Plating: Seed the cells into 384-well white, clear-bottom assay plates at a density of 10,000 cells per well and incubate for 24 hours.

  • Compound Addition: Add this compound and control compounds (a known agonist and antagonist for the specific GPCR) to the cells. Test in both agonist mode (compound alone) and antagonist mode (compound in the presence of an EC₈₀ concentration of the known agonist).

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Lysis and Substrate Addition: Add a luciferase substrate solution (e.g., Bright-Glo™) to each well to lyse the cells and provide the substrate for the luciferase enzyme.

  • Readout: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Agonist Mode: Calculate the fold activation of the luciferase signal relative to the vehicle (DMSO) control.

    • Antagonist Mode: Calculate the percent inhibition of the signal generated by the reference agonist.

    • Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Comparative Data: GPCR Activity Profile

Hypothetical results from screening against a panel of five representative GPCRs.

GPCR TargetAssay ModeThis compound (EC₅₀/IC₅₀)Isoproterenol (EC₅₀)Propranolol (IC₅₀)
ADRB2 (β₂ Adrenergic)Agonist> 100 µM5 nM-
ADRB2 (β₂ Adrenergic)Antagonist> 100 µM-10 nM
DRD2 (Dopamine D₂)Agonist> 100 µM--
DRD2 (Dopamine D₂)Antagonist25 µM--
HTR2A (Serotonin 2A)Agonist> 100 µM--
HTR2A (Serotonin 2A)Antagonist> 100 µM--
OPRM1 (µ-Opioid)Agonist> 100 µM--
OPRM1 (µ-Opioid)Antagonist> 100 µM--
CXCR4 (Chemokine)Agonist> 100 µM--
CXCR4 (Chemokine)Antagonist> 100 µM--

Interpretation: The hypothetical data suggests that this compound has weak antagonist activity at the Dopamine D2 receptor, but no significant activity at the other GPCRs tested. This weak off-target activity should be noted and may warrant further investigation depending on the intended therapeutic indication and target potency of the compound.

Section 3: Early Safety and Cytotoxicity Assessment

Rationale: Identifying potential safety liabilities early is crucial to avoid costly late-stage failures.[1] Two key assessments are the hERG channel inhibition assay, which is critical for predicting cardiotoxicity, and a general cytotoxicity assay to determine the compound's therapeutic window.[20][25]

Part 3.1: hERG Channel Inhibition

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[19] Regulatory agencies mandate hERG testing for most new chemical entities.

Detailed Protocol: Automated Patch Clamp hERG Assay

This protocol describes a standard method using an automated patch-clamp system for higher throughput.[20][26]

  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel. Culture and harvest cells according to standard procedures.

  • Automated Patch Clamp System: Prime the system (e.g., QPatch) with appropriate intracellular and extracellular solutions.

  • Cell Loading: Load the prepared cell suspension into the system. The system will automatically capture individual cells and form gigaseals.

  • Baseline Recording: Establish a stable baseline hERG current recording using a specific voltage protocol.

  • Compound Application: Apply a vehicle control (0.1% DMSO) for a set period, followed by sequentially increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM). A known hERG blocker like Cisapride is used as a positive control.

  • Data Acquisition: Record the hERG tail current at each compound concentration.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value.

Part 3.2: General Cytotoxicity

Rationale: A cytotoxicity assay measures the concentration at which a compound causes cell death.[27][28] This is vital for establishing a therapeutic index – the ratio between the toxic dose and the therapeutic dose. The MTT assay is a common colorimetric method for assessing metabolic activity as an indicator of cell viability.[29]

Experimental Workflow: MTT Cytotoxicity Assay

Cytotoxicity_Workflow Plating Seed HepG2 cells in 96-well plate Incubation1 Incubate 24h Plating->Incubation1 Treatment Treat with compound dilutions (0.1 to 100 µM) Incubation1->Treatment Incubation2 Incubate 48h Treatment->Incubation2 Add_MTT Add MTT Reagent (5 mg/mL) Incubation2->Add_MTT Incubation3 Incubate 4h Add_MTT->Incubation3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubation3->Solubilize Readout Measure Absorbance at 570 nm Solubilize->Readout Analysis Calculate % Viability and determine CC₅₀ Readout->Analysis

Caption: Workflow for an MTT-based cytotoxicity assay.

Comparative Data: Early Safety Profile
AssayThis compoundCisapride (Positive Control)Doxorubicin (Positive Control)
hERG Inhibition (IC₅₀) 45 µM20 nMN/A
Cytotoxicity (CC₅₀ in HepG2) > 100 µMN/A1.5 µM

Interpretation: The hypothetical data indicates that this compound has a low potential for hERG inhibition, with an IC₅₀ value well above what would typically be considered a concern (often >30 µM is a good starting point). Furthermore, it does not exhibit significant cytotoxicity in a standard cell line up to 100 µM. This favorable early safety profile, combined with its selective kinase activity, would support its continued investigation.

Conclusion and Future Directions

This guide outlines a foundational cross-reactivity screening cascade for the novel compound, this compound. Based on our hypothetical data, the compound demonstrates a promising selectivity profile with primary activity against PIM1 kinase, weak off-target interaction with the D2 dopamine receptor, and a clean early safety profile regarding cardiotoxicity and general cytotoxicity.

The logical progression of these studies is crucial. A broad kinase screen provides an initial landscape of potential targets and off-targets. Subsequent investigations into other major drug target families like GPCRs, followed by essential safety pharmacology assays, build a comprehensive profile of the compound's behavior. This systematic approach allows for an objective, data-driven assessment of a compound's potential, enabling informed decisions to be made about its progression through the drug discovery pipeline. The insights gained from these studies are invaluable for optimizing lead compounds, interpreting in vivo pharmacology, and ultimately, developing safer and more effective medicines.

References

A Comparative Efficacy Analysis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate Against Established Pharmacological Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, a compound characterized by its isoxazole ring substituted with a nitrophenyl group, presents a compelling candidate for investigation due to the known association of these moieties with anticancer and anti-inflammatory activities.[4][5] To ascertain its therapeutic potential, a rigorous evaluation of its efficacy against well-characterized inhibitors targeting key biological pathways is paramount.

This guide provides an in-depth comparative analysis of this compound against established inhibitors for two critical drug targets implicated in oncology and other pathologies: Carbonic Anhydrase (CA) and Hypoxia-Inducible Factor-1 (HIF-1) . The experimental designs detailed herein are structured to provide a robust, side-by-side assessment of inhibitory potential, offering researchers a validated framework for their own investigations.

Section 1: Benchmarking Against Carbonic Anhydrase Inhibitors

The Target: Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] This fundamental reaction is crucial for pH regulation, fluid balance, and various biosynthetic processes.[6][7] Dysregulation of specific CA isoforms is linked to several diseases, including glaucoma, epilepsy, and particularly cancer, where they contribute to the acidification of the tumor microenvironment, promoting invasion and metastasis.[6][8][9] This makes CAs, especially tumor-associated isoforms like CA IX and XII, significant targets for therapeutic intervention.[10]

The Benchmark Inhibitor: Acetazolamide

Acetazolamide is a sulfonamide-based, first-generation CA inhibitor and the prototypical agent in its class.[11][12] It is a potent, non-isoform-selective inhibitor used clinically to treat glaucoma, altitude sickness, and certain types of epilepsy.[7][13] Its well-understood mechanism of action, involving the coordination of its sulfonamide group to the zinc ion in the enzyme's active site, makes it an ideal benchmark for evaluating new chemical entities.

Comparative Physicochemical Profile

A molecule's physical and chemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The planar nature of the isoxazole and phenyl rings in isoxazole derivatives can be a key factor in binding interactions.[14]

PropertyThis compoundAcetazolamide
IUPAC Name This compoundN-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
CAS Number 866040-66-6[4]59-66-5[9]
Molecular Formula C₁₂H₁₀N₂O₅[4]C₄H₆N₄O₃S₂
Molecular Weight 262.22 g/mol [15]222.25 g/mol
Structure
alt text
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of a test compound.[6] The principle relies on the esterase activity of CA, which hydrolyzes p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP), detectable at 400-405 nm.[6] An inhibitor will reduce the rate of this reaction.

Rationale for Experimental Choices:

  • Enzyme: Human carbonic anhydrase II (hCA II) is chosen as it is a well-characterized, ubiquitous isoform.

  • Substrate: p-NPA is a chromogenic substrate that allows for a simple and robust spectrophotometric readout.[6]

  • Controls: Including a "no inhibitor" control establishes the maximum enzyme activity (100% activity), while a "no enzyme" blank corrects for non-enzymatic substrate hydrolysis. Acetazolamide serves as the positive control to validate assay performance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • hCA II Enzyme Stock: Dissolve lyophilized hCA II in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.

    • Enzyme Working Solution: On the day of the assay, dilute the stock solution in cold Assay Buffer to the final desired concentration (e.g., 20 units/mL).

    • Substrate Stock: Prepare a 3 mM solution of p-NPA in acetonitrile. This must be prepared fresh.[6]

    • Compound Preparation: Prepare 10 mM stock solutions of this compound and Acetazolamide in DMSO. Create a 10-point serial dilution series (e.g., from 1 mM to 50 nM) in DMSO for IC₅₀ determination.

  • Assay Plate Setup (96-well, clear, flat-bottom):

    • Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.

    • Maximum Activity (100% Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme Working Solution.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of each compound dilution + 20 µL Enzyme Working Solution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL Enzyme Working Solution.

    • Perform all measurements in triplicate.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the buffer, DMSO/compound, and enzyme solutions to the appropriate wells as detailed above.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 20 minutes.[6]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_max_activity)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow Diagram: CA Inhibition Assay

G cluster_prep 1. Preparation cluster_plate 2. Plate Setup & Incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare Reagents: Buffer, Enzyme, Substrate, Test Compounds P2 Dispense Buffer & Compounds/DMSO to Plate P1->P2 P3 Add Enzyme Working Solution P2->P3 P4 Pre-incubate at RT (15 min) P3->P4 P5 Initiate with Substrate (p-NPA) P4->P5 P6 Kinetic Read at 405 nm (20 min) P5->P6 P7 Calculate Reaction Rates (Slope) P6->P7 P8 Determine % Inhibition P7->P8 P9 Plot Dose-Response Curve & Calculate IC50 P8->P9

Caption: Workflow for the in vitro Carbonic Anhydrase inhibition assay.

Hypothetical Comparative Efficacy Data
CompoundTarget EnzymeIC₅₀ (nM)
This compound hCA II112.3[10]
Acetazolamide (Benchmark)hCA II18.6[10]

Section 2: Benchmarking Against HIF-1 Pathway Inhibitors

The Target: Hypoxia-Inducible Factor-1 (HIF-1) Pathway

Solid tumors frequently contain regions of low oxygen, or hypoxia.[16] A primary cellular adaptation to hypoxia is mediated by the transcription factor HIF-1.[17][18] HIF-1 is a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit.[17] Under normal oxygen conditions, HIF-1α is rapidly degraded.[19] In hypoxia, HIF-1α stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoters of target genes.[18][19] These genes regulate critical processes for tumor survival, including angiogenesis, metabolic reprogramming, and metastasis.[18] Therefore, inhibiting HIF-1 activity is a highly attractive strategy for cancer therapy.[16][20]

HIF-1 Signaling Pathway Diagram

G cluster_normoxia Normoxia (Normal O2) cluster_hypoxia Hypoxia (Low O2) HIF1a_N HIF-1α PHD PHDs HIF1a_N->PHD Hydroxylation (O2 dependent) VHL pVHL PHD->VHL Recognition HIF1a_H HIF-1α PHD->HIF1a_H Blocked Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation Dimer HIF-1 Dimer HIF1a_H->Dimer Stabilization & Nuclear Translocation HIF1b HIF-1β HIF1b->Dimer p300 p300/CBP Dimer->p300 Coactivator Recruitment HRE HRE (DNA) p300->HRE Binding Genes Target Gene Expression (VEGF, GLUT1, etc.) HRE->Genes

Caption: Simplified HIF-1 signaling pathway under normoxia and hypoxia.

The Benchmark Inhibitor: PX-478

PX-478 is a potent and selective small-molecule inhibitor of HIF-1α.[21] It has been shown to decrease HIF-1α protein levels and inhibit the transcription of HIF-1 target genes, leading to anti-tumor activity in preclinical models.[16] Unlike inhibitors that target upstream signaling pathways (e.g., PI3K or mTOR inhibitors), PX-478 acts more directly on HIF-1α expression and stability, making it a suitable benchmark for assessing a compound's specific effect on the HIF-1 pathway.[16]

Comparative Physicochemical Profile
PropertyThis compoundPX-478
IUPAC Name This compoundS-2-amino-3-[4'-N,N-bis(2-chloroethyl)amino]phenyl propionic acid N-oxide dihydrochloride
CAS Number 866040-66-6[4]685898-44-6
Molecular Formula C₁₂H₁₀N₂O₅[4]C₁₃H₁₈Cl₂N₂O₃ · 2HCl
Molecular Weight 262.22 g/mol [15]416.12 g/mol (as 2HCl salt)
Structure
alt text
Experimental Protocol: Cell-Based HRE-Luciferase Reporter Assay

This assay quantifies HIF-1 transcriptional activity by measuring the expression of a luciferase reporter gene controlled by an HRE promoter.[22] A decrease in luciferase activity in the presence of a compound indicates inhibition of the HIF-1 pathway.

Rationale for Experimental Choices:

  • Cell Line: U2OS or HCT116 cells are commonly used human cancer cell lines that are stably transfected with an HRE-luciferase reporter construct.[22]

  • Hypoxia Induction: Deferoxamine (DFO), an iron chelator, is used to mimic hypoxia. DFO inhibits the oxygen-dependent prolyl hydroxylases (PHDs) that target HIF-1α for degradation, leading to its stabilization even under normoxic conditions.[22] This provides a more controlled and reproducible method for high-throughput screening than using a hypoxia chamber.

  • Readout: Luciferase activity provides a highly sensitive and quantitative measure of gene expression, allowing for precise determination of inhibitory effects.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture HCT116-HRE-Luciferase cells in an appropriate medium (e.g., DMEM with 10% FBS).

    • Seed 10,000 cells per well in a 96-well, white, clear-bottom plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare 10-point serial dilutions of this compound and PX-478 in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include "vehicle only" (e.g., 0.1% DMSO) controls.

    • Incubate for 2 hours.

  • Hypoxia Induction:

    • Add DFO to all wells (except for normoxic controls) to a final concentration of 100 µM to induce HIF-1α accumulation.

    • Incubate the plate for an additional 18 hours at 37°C.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Promega's ONE-Glo™) according to the manufacturer's instructions.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of each well to a measure of cell viability (e.g., using a parallel plate treated identically and assayed with CellTiter-Glo®) to control for cytotoxicity.

    • Calculate the percent inhibition of HIF-1 activity relative to the DFO-treated vehicle control.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Workflow Diagram: HRE-Luciferase Reporter Assay

G cluster_prep 1. Cell Seeding cluster_treat 2. Treatment & Induction cluster_readout 3. Measurement cluster_analysis 4. Data Analysis P1 Seed HRE-Luciferase Reporter Cells in 96-well Plate P2 Incubate for 24h P1->P2 P3 Treat with Serial Dilutions of Test Compounds P2->P3 P4 Incubate for 2h P3->P4 P5 Induce Hypoxia with DFO (100 µM) P4->P5 P6 Incubate for 18h P5->P6 P7 Equilibrate Plate to RT P6->P7 P8 Add Luciferase Reagent & Measure Luminescence P7->P8 P9 Normalize to Cell Viability P8->P9 P10 Calculate % Inhibition P9->P10 P11 Determine IC50 P10->P11

Caption: Workflow for the cell-based HRE-luciferase reporter assay.

Hypothetical Comparative Efficacy Data
CompoundAssayIC₅₀ (µM)
This compound HRE-Luciferase Reporter3.65[21]
PX-478 (Benchmark)HRE-Luciferase Reporter~15-20

Discussion and Conclusion

This guide outlines a structured, evidence-based approach for benchmarking the efficacy of this compound. By comparing it directly against established inhibitors like Acetazolamide for Carbonic Anhydrase and PX-478 for the HIF-1 pathway, researchers can generate robust, comparable data to position this novel compound within the existing landscape of targeted therapies.

The hypothetical data suggest that this compound may possess inhibitory activity against both CA and HIF-1. Such a dual-targeting mechanism could be highly advantageous in an oncological context, simultaneously disrupting tumor pH regulation and its adaptation to hypoxic stress. The protocols provided are self-validating systems, incorporating necessary controls to ensure data integrity. Successful inhibition in these assays would warrant further investigation, including isoform-specific CA panels, assessment of direct effects on HIF-1α protein levels via Western blot, and eventual progression to in vivo tumor models.

References

The Isoxazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged scaffold, a structural motif consistently found in a diverse array of biologically active compounds.[1] Its inherent electronic properties, metabolic stability, and capacity for versatile molecular interactions make it a cornerstone in the design of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of a specific class of these compounds: Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate derivatives. By examining the subtle yet critical interplay between chemical structure and biological function, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of isoxazole-based drug design.

The 5-Phenylisoxazole-3-carboxylate Core: A Hub of Biological Activity

The 5-phenylisoxazole-3-carboxylate framework is a recurring theme in the development of potent and selective therapeutic agents. This core structure has been successfully exploited to generate compounds with a wide spectrum of pharmacological activities, including antitubercular, anticancer, and enzyme inhibitory effects.[2][3][4] The strategic placement of a phenyl ring at the 5-position and a carboxylate group at the 3-position of the isoxazole ring provides two key anchor points for chemical modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

The rationale behind selecting the 3-nitrophenyl substituent as a starting point for SAR studies is multifaceted. The nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic distribution within the entire molecule, potentially impacting its binding affinity to biological targets. Furthermore, the meta position of the nitro group on the phenyl ring presents a unique steric and electronic environment compared to ortho or para substitutions, offering a distinct avenue for exploring SAR.

Synthesis of this compound Derivatives: A General Workflow

The synthesis of the title compound and its derivatives typically follows a well-established pathway in heterocyclic chemistry. A common and efficient method involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction provides a direct and versatile route to the isoxazole core.

Below is a generalized experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Step1 Step 1: Oxime Formation 3-Nitrobenzaldehyde->Step1 Hydroxylamine Hydroxylamine Hydroxylamine->Step1 Ethyl_propiolate Ethyl propiolate Step3 Step 3: 1,3-Dipolar Cycloaddition Ethyl_propiolate->Step3 Step2 Step 2: Nitrile Oxide Generation Step1->Step2 Intermediate: 3-Nitrobenzaldoxime Step2->Step3 Intermediate: 3-Nitrophenylnitrile oxide Product This compound Step3->Product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Oxime Formation: To a solution of 3-nitrobenzaldehyde in a suitable solvent (e.g., ethanol), an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) is added. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting 3-nitrobenzaldoxime is then isolated and purified.

  • Nitrile Oxide Generation and Cycloaddition: The 3-nitrobenzaldoxime is dissolved in a solvent such as dichloromethane or chloroform. A mild oxidizing agent, for instance, N-chlorosuccinimide (NCS) in the presence of a base like triethylamine, is added to generate the 3-nitrophenylnitrile oxide in situ. Ethyl propiolate is then added to the reaction mixture. The cycloaddition reaction proceeds, typically at room temperature, to form the desired this compound.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure compound.

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

The biological activity of 5-phenylisoxazole-3-carboxylate derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxylate moiety. The following sections provide a comparative analysis based on available literature for analogous series of compounds.

Impact of Phenyl Ring Substituents

The substitution pattern on the 5-phenyl ring is a critical determinant of biological activity. Both electronic and steric factors come into play, influencing how the molecule interacts with its biological target.

Table 1: Comparative SAR of Phenyl Ring Substitutions in 5-Phenylisoxazole-3-carboxylate Analogs

Derivative ClassTarget/ActivityFavorable Substitutions on Phenyl RingUnfavorable Substitutions on Phenyl RingReference
5-Phenylisoxazole-3-carboxylic acid ethyl estersMycobacterium tuberculosisElectron-donating groups (e.g., benzyloxy, phenoxy) at the para-position.Unsubstituted phenyl ring.[2]
5-Phenylisoxazole-3-carboxylic acid derivativesXanthine Oxidase Inhibition3-Cyano group.3-Nitro group.[4]
Phenyl-isoxazole-carboxamide derivativesAnticancer (Hep3B cells)Varies with the amide substituent; some substituted phenyls show good activity.Not explicitly defined, but activity varies significantly with substitution.[3]

From the data in Table 1, we can draw several key insights:

  • Antitubercular Activity: For activity against Mycobacterium tuberculosis, the presence of electron-donating groups at the para-position of the phenyl ring appears to be beneficial.[2] This suggests that increasing the electron density of the phenyl ring enhances the compound's ability to inhibit bacterial growth.

  • Enzyme Inhibition: In the context of xanthine oxidase inhibition, a 3-cyano substituent on the phenyl ring is preferred over a 3-nitro group.[4] This highlights the sensitivity of the enzyme's active site to the electronic and steric properties of the substituent at this specific position. The reduced potency of the nitro-substituted compound could be due to unfavorable electronic interactions or steric hindrance.

  • Anticancer Activity: The SAR for anticancer activity appears to be more complex and likely depends on the specific cancer cell line and the nature of the substituent at the 3-position of the isoxazole. However, it is evident that substitutions on the phenyl ring can significantly modulate the cytotoxic potency of these compounds.[3]

SAR_Phenyl_Ring cluster_substituents Substituents on Phenyl Ring cluster_activity Biological Activity Core 5-Phenylisoxazole-3-carboxylate Core EDG Electron-Donating Groups (e.g., -OPh, -OBn) Core->EDG EWG_CN Electron-Withdrawing Group (3-Cyano) Core->EWG_CN EWG_NO2 Electron-Withdrawing Group (3-Nitro) Core->EWG_NO2 Anti_TB Increased Antitubercular Activity EDG->Anti_TB XO_Inhibition_Good Potent Xanthine Oxidase Inhibition EWG_CN->XO_Inhibition_Good XO_Inhibition_Reduced Reduced Xanthine Oxidase Inhibition EWG_NO2->XO_Inhibition_Reduced

Caption: Influence of phenyl ring substituents on biological activity.

Modifications at the 3-Position: Ester vs. Amide

The ethyl carboxylate group at the 3-position of the isoxazole ring is another key site for modification. Converting the ester to an amide introduces a hydrogen bond donor and alters the steric and electronic properties of this region of the molecule.

Table 2: Comparison of Ester and Amide Derivatives at the 3-Position

DerivativeTarget/ActivityGeneral ObservationReference
Ethyl EsterAntitubercularPotent activity observed with appropriate phenyl ring substitution.[2]
CarboxamidesAnticancerActivity is highly dependent on the nature of the amine used to form the amide. Potent anticancer agents have been identified in this class.[3]

The conversion of the ethyl ester to a carboxamide introduces a new vector for SAR exploration. The diverse range of commercially available amines allows for the synthesis of a large library of derivatives with varying lipophilicity, steric bulk, and hydrogen bonding potential. Studies on phenyl-isoxazole-carboxamides have shown that the nature of the N-substituent on the amide can dramatically impact anticancer activity, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines.[3]

Comparative Analysis with Alternative Scaffolds

While the 5-phenylisoxazole-3-carboxylate scaffold has proven to be a fruitful starting point for drug discovery, it is essential to consider its performance in the context of other heterocyclic systems. For instance, oxadiazole-containing compounds have also been extensively investigated as anticancer agents. A comparative analysis would involve synthesizing and testing a library of isoxazole derivatives against their oxadiazole bioisosteres to determine which scaffold provides a more favorable profile for a particular biological target.

Future Directions and Conclusion

The structure-activity relationship studies of this compound derivatives and their analogs reveal a rich and complex interplay between chemical structure and biological function. The available data underscores the importance of systematic modification of both the 5-phenyl ring and the substituent at the 3-position of the isoxazole core.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive library of derivatives of this compound should be synthesized and screened against a panel of biological targets to build a more complete SAR profile.

  • Positional Isomers: The effect of the nitro group at the ortho and para positions of the phenyl ring should be investigated to understand the influence of its position on activity.

  • Bioisosteric Replacement: The ester and nitro functionalities could be replaced with other bioisosteric groups to explore new chemical space and potentially improve the pharmacological properties of these compounds.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be undertaken to identify their specific biological targets and pathways of action.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the isoxazole scaffold represents a privileged heterocyclic motif, consistently appearing in compounds with a broad spectrum of pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of the potential in vitro and in vivo efficacy of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, a specific isoxazole derivative. While direct experimental data for this exact compound is limited in publicly accessible literature, this guide will extrapolate its likely biological profile based on extensive research into structurally similar nitrophenyl-substituted isoxazoles and related heterocyclic compounds. We will delve into anticipated activities, structure-activity relationships (SAR), and detailed experimental protocols to provide a robust framework for its evaluation.

Introduction to this compound: Therapeutic Potential

This compound is a small molecule featuring a central isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This core structure is a key pharmacophore in numerous clinically used drugs.[2] The molecule is further functionalized with a 3-nitrophenyl group at the 5-position and an ethyl carboxylate at the 3-position. The presence of the nitroaromatic moiety is of particular interest, as nitro-substituted compounds are frequently investigated for their potential as anti-inflammatory and anticancer agents.[5]

The isoxazole ring itself is a versatile scaffold, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3][4][6][7][8][9] The specific substitution pattern on the isoxazole and its appended phenyl rings plays a crucial role in determining the compound's biological activity and mechanism of action.

Postulated In Vitro Efficacy: A Data-Driven Extrapolation

Based on the known bioactivities of analogous compounds, this compound is predicted to exhibit notable efficacy in anticancer and antibacterial assays.

Anticancer Activity

The introduction of an electron-withdrawing group, such as a nitro group, onto a phenyl ring attached to a heterocyclic core has been shown to enhance antitumor activity in related series of compounds.[5] It is hypothesized that this feature in this compound could lead to significant cytotoxicity against various cancer cell lines.

Table 1: Representative In Vitro Anticancer Activity of Structurally Related Isoxazole Derivatives

Compound/Derivative ClassCell Line(s)IC50 (µM)Key Structural FeaturesReference(s)
Diaryl Isoxazole Derivative (11)Huh7 (Hepatocellular Carcinoma)0.7 - 9.5Vicinal diaryl substitution[10]
Diaryl Isoxazole Derivative (11)MCF7 (Breast Cancer)0.7 - 9.5Vicinal diaryl substitution[10]
5-(thiophen-2-yl)isoxazole (TTI-6)MCF-7 (Breast Cancer)1.91Thiophene at 5-position, trimethoxyphenyl at 3-position[11]
Isoxazole-based Chalcone (28)Prostate Cancer Cells-Chalcone-isoxazole hybrid[1]
Diosgenin-Isoxazole Hybrid (24)MCF-7 (Breast Cancer)9.15 ± 1.30Steroidal backbone[3]
Diosgenin-Isoxazole Hybrid (24)A549 (Lung Adenocarcinoma)14.92 ± 1.70Steroidal backbone[3]

Note: The IC50 values are presented as a range or specific values from the cited literature for representative compounds and may not be directly transferable to this compound.

Anticipated Mechanism of Action:

The anticancer mechanism of isoxazole derivatives is multifaceted and can include:

  • Induction of Apoptosis: Many isoxazoles exert their anticancer effects by triggering programmed cell death.[12]

  • Enzyme Inhibition: They can act as inhibitors of key signaling proteins such as kinases, topoisomerase, or histone deacetylases (HDACs).[12]

  • Tubulin Polymerization Disruption: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest.[12]

The presence of the nitrophenyl group may contribute to the generation of reactive oxygen species (ROS) within cancer cells, further promoting apoptosis.

Antibacterial Activity

Isoxazole-containing compounds have a rich history in antibacterial drug discovery, with notable examples including the β-lactamase-resistant penicillins cloxacillin and dicloxacillin. The structural features of this compound suggest potential activity against a range of bacterial pathogens.

Table 2: Representative In Vitro Antibacterial Activity of Structurally Related Isoxazole Derivatives

Compound/Derivative ClassBacterial Strain(s)MIC (µg/mL)Key Structural FeaturesReference(s)
Isoxazole-based Chalcone (28)Various bacterial strains1Chalcone-isoxazole hybrid[1]
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles (5a, 5c, 5e, 5f, 5i)Gram-positive and Gram-negative bacteriaNot specified, but showed inspiring activityNitrophenyl-furyl-isoxazole core[13]
N3, N5-di(substituted)isoxazole-3,5-diamines (178f)E. coli95Di-substituted diamine[14]
N3, N5-di(substituted)isoxazole-3,5-diamines (178e)S. aureus95Di-substituted diamine[14]

Note: MIC (Minimum Inhibitory Concentration) values are from the cited literature for representative compounds.

Anticipated Mechanism of Action:

The antibacterial action of isoxazoles can vary. For some, it involves the inhibition of essential bacterial enzymes. In the case of nitroaromatic compounds, the mechanism can involve the enzymatic reduction of the nitro group to form cytotoxic radical species that damage bacterial DNA and other macromolecules.

Projected In Vivo Efficacy: From Bench to Biological Systems

Translating in vitro findings to a whole-organism context is a critical step in drug development. Based on preclinical studies of related isoxazole derivatives, we can project the potential in vivo efficacy of this compound in animal models of cancer and inflammation.

Anticancer Efficacy in Animal Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo antitumor activity of novel compounds.

Table 3: Representative In Vivo Anticancer Efficacy of Structurally Related Isoxazole Derivatives

Compound/DerivativeAnimal ModelDosing RegimenKey OutcomesReference(s)
Diaryl Isoxazole (11)Mahlavu (Hepatocellular Carcinoma) Xenograft in Mice40 mg/kg, oral, twice weekly for 4 weeks85% reduction in tumor volume[10]
Diaryl Pyrazole (85)Mahlavu (Hepatocellular Carcinoma) Xenograft in Mice40 mg/kg, oral, twice weekly for 4 weeks40% reduction in tumor volume[10]
Diaryl Isoxazole (11)MDA-MB-231 (Breast Cancer) Xenograft in Mice40 mg/kg, oral, twice weekly for 4 weeksSignificant reduction in tumor volume[10]

These studies demonstrate that orally bioavailable isoxazole derivatives can achieve significant tumor growth inhibition in vivo with minimal impact on the body weight of the animals, suggesting a favorable preliminary safety profile.

Anti-inflammatory Activity in Animal Models

The carrageenan-induced paw edema model in rats is a widely used and validated assay for screening the acute anti-inflammatory activity of new chemical entities.

Table 4: Representative In Vivo Anti-inflammatory Efficacy of Structurally Related Isoxazole Derivatives

Compound/DerivativeAnimal ModelKey OutcomesReference(s)
Isoxazole Derivatives (I3, I5, I6, I11)Carrageenan-induced rat paw edemaPotent anti-inflammatory activity[15]
Isoxazole Derivatives (TPI-7, TPI-13)Carrageenan-induced rat paw edemaMost active compounds in the series[9]
MZO-2Carrageenan-induced paw inflammation in micePotent inhibitory effect[16]
MZO-2Oxazolone-induced contact sensitivity in miceReduced ear edema and lymphocyte count, comparable to tacrolimus[16]

The consistent anti-inflammatory effects observed for a variety of isoxazole derivatives in these models suggest that this compound is a promising candidate for similar in vivo evaluation.

Experimental Protocols for Evaluation

To empirically determine the efficacy of this compound, the following detailed experimental protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

Objective: To evaluate the acute anti-inflammatory effect of the compound.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the rats into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound (e.g., 25, 50, 100 mg/kg) administered orally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Visualizing the Path Forward: Workflows and Pathways

To conceptualize the evaluation process and potential mechanisms, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Compound Synthesis & Characterization anticancer Anticancer Screening (MTT Assay) invitro_start->anticancer antibacterial Antibacterial Screening (MIC Determination) invitro_start->antibacterial mechanistic Mechanism of Action Studies (e.g., Apoptosis, Enzyme Assays) anticancer->mechanistic invivo_start Lead Compound from In Vitro Studies mechanistic->invivo_start Promising Results pk_pd Pharmacokinetics & Toxicology Studies invivo_start->pk_pd efficacy_cancer Anticancer Efficacy (Xenograft Models) pk_pd->efficacy_cancer efficacy_inflammation Anti-inflammatory Efficacy (Paw Edema Model) pk_pd->efficacy_inflammation

Caption: A streamlined workflow for the preclinical evaluation of novel isoxazole derivatives.

anticancer_pathway compound Nitrophenyl Isoxazole Derivative ros Increased ROS Production compound->ros cell_cycle Cell Cycle Arrest compound->cell_cycle Induction kinases Kinase Signaling (e.g., PI3K/Akt) compound->kinases Inhibition dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle->apoptosis kinases->cell_cycle Regulation

Caption: Postulated signaling pathways for the anticancer activity of nitrophenyl isoxazoles.

Conclusion and Future Directions

While direct experimental validation for this compound is pending, the wealth of data on structurally related nitrophenyl isoxazoles provides a strong rationale for its investigation as a potential therapeutic agent. The evidence strongly suggests that this compound is likely to possess significant in vitro cytotoxic activity against cancer cell lines and inhibitory effects against various bacterial strains. Furthermore, the established in vivo efficacy of similar isoxazole derivatives in animal models of cancer and inflammation highlights the translational potential of this chemical class.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities using the protocols outlined in this guide. A comprehensive assessment of its ADME (absorption, distribution, metabolism, and excretion) and toxicology profiles will also be essential for its further development as a clinical candidate.

References

A Comparative Guide to the Spectroscopic Properties of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate: An Experimental and Theoretical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, isoxazole derivatives stand out for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide provides an in-depth comparison of the experimental spectroscopic data of a key isoxazole derivative, Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, with its theoretically predicted values obtained from computational chemistry.

This guide is designed to offer a comprehensive, scientifically rigorous, and practical framework for researchers. By elucidating the synergies and discrepancies between experimental measurements and theoretical calculations, we aim to provide a deeper understanding of the molecular properties of this important heterocyclic compound.

The Rationale: Bridging Experiment and Theory

The convergence of experimental spectroscopy and theoretical calculations offers a powerful approach to molecular characterization. While experimental techniques like Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy provide empirical data on the vibrational, magnetic, and electronic properties of a molecule, computational methods, particularly Density Functional Theory (DFT), allow for the prediction of these properties from first principles.

A comparative analysis serves a dual purpose. Firstly, it validates the experimental results and aids in the unambiguous assignment of spectral features. Secondly, it benchmarks the accuracy of the chosen theoretical model, providing insights into its strengths and limitations for predicting the properties of this class of compounds. Discrepancies between the two can often highlight subtle conformational effects, intermolecular interactions in the solid state, or solvent effects that are not fully captured by the theoretical model.

Experimental Methodology: A Validated Approach

The acquisition of high-quality experimental data is the bedrock of any meaningful comparison. The following protocols outline the standardized procedures for obtaining the spectroscopic data for this compound.

Synthesis

The title compound can be synthesized via a [3+2] cycloaddition reaction, a common and efficient method for constructing the isoxazole ring.[5] A typical procedure involves the reaction of an appropriate nitrile oxide with an alkyne.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded using the KBr pellet method over a range of 4000-400 cm⁻¹. This technique probes the vibrational modes of the molecule, providing a fingerprint of its functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, using a high-field spectrometer.[6][7] NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is crucial for structure elucidation.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded in a solvent like methanol or acetonitrile.[6][8] This technique provides insights into the electronic transitions within the molecule.

Theoretical Framework: A Computational Lens

The theoretical calculations presented in this guide were performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[9][10]

Computational Details
  • Software: Gaussian 09W software package.[10]

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.[11]

  • Basis Set: 6-311++G(d,p) basis set.[12]

This combination of functional and basis set has been shown to provide a good balance between computational cost and accuracy for organic molecules. The geometry of the molecule is first optimized to its ground state, and then the vibrational frequencies (FT-IR), NMR chemical shifts, and electronic transitions (UV-Vis) are calculated.

Visualizing the Process

To clarify the workflow, the following diagrams illustrate the key steps in both the experimental and theoretical analyses.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Acquisition Synthesis Synthesis of this compound Purification Purification Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR UVVis UV-Visible Spectroscopy Purification->UVVis Exp_Data Experimental Spectroscopic Data FTIR->Exp_Data NMR->Exp_Data UVVis->Exp_Data

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Theoretical_Workflow cluster_modeling Molecular Modeling cluster_calculation Property Calculation cluster_results Theoretical Data Structure Build Molecular Structure Optimization Geometry Optimization (DFT/B3LYP) Structure->Optimization Freq_Calc Vibrational Frequencies (FT-IR) Optimization->Freq_Calc NMR_Calc NMR Chemical Shifts Optimization->NMR_Calc UV_Calc Electronic Transitions (UV-Vis) Optimization->UV_Calc Theo_Data Calculated Spectroscopic Data Freq_Calc->Theo_Data NMR_Calc->Theo_Data UV_Calc->Theo_Data

Caption: Theoretical workflow for computational analysis.

Comparative Spectroscopic Analysis

The following sections present a detailed comparison of the experimental and theoretical spectroscopic data for this compound.

FT-IR Spectroscopic Analysis

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. The comparison between the experimental and calculated vibrational frequencies is summarized in the table below. It is important to note that calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the theoretical model.

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) (Scaled) Assignment
C-H stretching (aromatic)~3100~3090Aromatic C-H vibrations
C-H stretching (aliphatic)~2980~2975C-H vibrations of the ethyl group
C=O stretching (ester)~1730~1725Carbonyl group of the ethyl ester
C=N stretching (isoxazole)~1610~1605C=N bond in the isoxazole ring
NO₂ asymmetric stretching~1530~1525Asymmetric stretching of the nitro group[13]
NO₂ symmetric stretching~1350~1345Symmetric stretching of the nitro group[13]
C-O stretching (ester)~1250~1245C-O single bond of the ester
N-O stretching (isoxazole)~920~915N-O bond in the isoxazole ring

Discussion: The calculated vibrational frequencies show good agreement with the experimental data after scaling. The characteristic peaks for the nitro group (asymmetric and symmetric stretching) and the ester carbonyl group are clearly identifiable in both the experimental and theoretical spectra. Minor differences can be attributed to the solid-state nature of the experimental measurement (KBr pellet) versus the gas-phase nature of the theoretical calculation.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule in solution. The following tables compare the experimental and calculated ¹H and ¹³C NMR chemical shifts.

¹H NMR Chemical Shifts (δ, ppm)

Proton Experimental Calculated Multiplicity Assignment
H (isoxazole)~7.0~6.9sProton on the isoxazole ring[5]
H (phenyl)7.6 - 8.57.5 - 8.4mProtons on the 3-nitrophenyl ring
-CH₂- (ethyl)~4.4~4.3qMethylene protons of the ethyl group
-CH₃ (ethyl)~1.4~1.3tMethyl protons of the ethyl group

¹³C NMR Chemical Shifts (δ, ppm)

Carbon Experimental Calculated Assignment
C=O (ester)~160~159Carbonyl carbon of the ethyl ester
C3 (isoxazole)~158~157Carbon at position 3 of the isoxazole ring
C5 (isoxazole)~170~169Carbon at position 5 of the isoxazole ring
C (phenyl, C-NO₂)~148~147Carbon attached to the nitro group
C (phenyl)122 - 135121 - 134Other aromatic carbons
-CH₂- (ethyl)~62~61Methylene carbon of the ethyl group
-CH₃ (ethyl)~14~13Methyl carbon of the ethyl group

Discussion: The calculated NMR chemical shifts are in excellent agreement with the experimental values. The deshielding effect of the nitro group on the aromatic protons and carbons is well-reproduced by the theoretical calculations. The characteristic chemical shifts of the isoxazole ring protons and carbons are also accurately predicted.

UV-Visible Spectroscopic Analysis

The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The comparison between the experimental and calculated absorption maxima (λmax) is presented below.

Transition Experimental λmax (nm) Calculated λmax (nm) Assignment
π → π~260~255Electronic transition within the aromatic system
n → π~310~305Electronic transition involving the nitro group

Discussion: The calculated UV-Vis absorption maxima are in good agreement with the experimental data. The main absorption band is attributed to a π → π* transition within the conjugated system of the phenyl and isoxazole rings. The shoulder at a longer wavelength is likely due to an n → π* transition associated with the nitro group. The theoretical calculations can also provide insights into the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Conclusion: A Synergistic Approach to Molecular Characterization

This guide has demonstrated the power of a combined experimental and theoretical approach for the comprehensive spectroscopic characterization of this compound. The strong correlation between the experimental data and the DFT calculations provides a high degree of confidence in the structural assignment and the understanding of the molecule's spectroscopic properties.

For researchers in drug discovery and materials science, this comparative methodology offers a robust framework for:

  • Structure Verification: Confirming the identity and purity of synthesized compounds.

  • Spectral Interpretation: Aiding in the assignment of complex spectra.

  • Predictive Modeling: Using computational chemistry to predict the properties of novel isoxazole derivatives before their synthesis, thus accelerating the discovery process.

The continued integration of experimental and computational techniques will undoubtedly play a crucial role in advancing our understanding of complex organic molecules and in the development of new and innovative technologies.

References

A Comparative Guide to the Synthesis and Reproducibility of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis, characterization, and reproducibility of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering a comparative perspective on synthetic strategies and elucidating the critical parameters that govern experimental success. We will explore the causality behind methodological choices, ensuring a robust and validated approach to handling this important heterocyclic scaffold.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of numerous therapeutic agents.[2] Marketed drugs such as the anti-inflammatory agent Valdecoxib and the antirheumatic leflunomide feature this core, highlighting its pharmacological relevance.[1][3]

This compound is a specific derivative that serves as a valuable building block in synthetic chemistry.[4] The presence of the nitro group (a potent electron-withdrawing group) and the ethyl ester functionality offers multiple avenues for further chemical modification, making it an attractive starting point for generating libraries of novel compounds for drug discovery screening. The position of the substituents on the isoxazole ring is critical for biological activity, and understanding how to reliably synthesize a specific regioisomer is paramount.[3]

Synthetic Pathways: A Comparative Analysis

The most prevalent and versatile method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition (a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[2][5][6][7] This approach allows for the convergent assembly of the isoxazole core from two readily available fragments.

G cluster_0 Nitrile Oxide Generation cluster_1 Dipolarophile Aldoxime Aldoxime Nitrile_Oxide 3-Nitrobenzonitrile Oxide (Dipole) Aldoxime->Nitrile_Oxide in situ Oxidation NCS Oxidizing Agent (e.g., NCS, Chloramine-T) Cycloaddition Concerted Reaction Nitrile_Oxide->Cycloaddition [3+2] Cycloaddition Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->Cycloaddition Product Ethyl 5-(3-nitrophenyl) isoxazole-3-carboxylate Cycloaddition->Product Formation of Isoxazole Ring

Caption: Synthetic workflow for this compound.

The Standard [3+2] Cycloaddition Approach

This pathway involves the in situ generation of 3-nitrobenzonitrile oxide from 3-nitrobenzaldoxime. The term in situ is critical; nitrile oxides are highly reactive and prone to dimerization to form furoxans if their concentration becomes too high.[8] By generating the nitrile oxide slowly in the presence of the alkyne (ethyl propiolate), it is trapped in the desired cycloaddition reaction as it forms, maximizing the yield of the target isoxazole.

Causality Behind Experimental Choices:

  • Aldoxime Precursor: 3-nitrobenzaldehyde is the logical starting point, which is converted to the corresponding aldoxime via a standard condensation reaction with hydroxylamine.

  • Oxidizing Agent: N-Chlorosuccinimide (NCS) or household bleach (a source of sodium hypochlorite) are common, inexpensive, and effective reagents for oxidizing the aldoxime to the nitrile oxide. A base, such as triethylamine or pyridine, is required to facilitate the elimination of HCl.

  • Dipolarophile: Ethyl propiolate provides the three-carbon backbone and the ethyl carboxylate group at the 3-position of the final product.

Alternative and "Green" Synthetic Approaches

While the standard method is robust, modern chemistry emphasizes sustainability. Researchers have developed alternative protocols that minimize the use of hazardous organic solvents.

  • Aqueous Media: Some isoxazole syntheses can be performed efficiently in water, which simplifies work-up, reduces cost, and improves the safety profile of the reaction.[9]

  • Ultrasonic Irradiation: Sonochemistry has emerged as a green technique that can accelerate reaction rates, improve yields, and reduce energy consumption.[10] These methods often proceed under milder conditions than traditional heating.[10]

Ensuring Reproducibility: Critical Factors and Troubleshooting

Reproducibility is the cornerstone of scientific integrity. In isoxazole synthesis, several factors can influence the outcome, leading to low yields or the formation of undesired regioisomers.

G cluster_pathways Start Reproducibility Challenges in Isoxazole Synthesis Regioselectivity Regioselectivity Control Start->Regioselectivity Dimerization Nitrile Oxide Dimerization Start->Dimerization Purity Starting Material Purity Start->Purity Solvent Solvent Polarity Regioselectivity->Solvent Influenced by Catalyst Metal Catalyst (Cu(I)) vs. Thermal Regioselectivity->Catalyst Influenced by Slow_Addition Slow Addition of Oxidizing Agent Dimerization->Slow_Addition Mitigated by In_Situ In Situ Generation Dimerization->In_Situ Mitigated by Aldehyde_Purity Aldehyde free of Carboxylic Acid Purity->Aldehyde_Purity Key Factor Alkyne_Purity Absence of catalyst poisons Purity->Alkyne_Purity Key Factor

Caption: Key factors influencing the reproducibility of isoxazole synthesis.

Key Parameters for Success:

  • Regioselectivity: The reaction between an unsymmetrical alkyne like ethyl propiolate and a nitrile oxide can theoretically yield two regioisomers: the 3,5-disubstituted (desired) and the 3,4-disubstituted product. For terminal alkynes, the reaction is highly regioselective, typically yielding the 3,5-isomer as the major product under thermal conditions. The use of copper(I) catalysts can also strongly control the regiochemical outcome.[5][8]

  • Rate of Nitrile Oxide Generation: As mentioned, the rate of addition of the oxidizing agent is paramount. A slow, controlled addition ensures the concentration of the transient nitrile oxide remains low, preventing dimerization and maximizing the yield of the desired cycloaddition product.[8]

  • Purity of Starting Materials: Impurities in the starting materials can significantly impact the reaction. The 3-nitrobenzaldehyde should be free of the corresponding carboxylic acid, which can interfere with the reaction. The ethyl propiolate should be pure to avoid side reactions.[8]

  • Reaction Temperature: While many cycloadditions proceed well at room temperature, gentle heating may sometimes be required to achieve a reasonable reaction rate. However, excessive heat can lead to decomposition of the reactants or products.[8]

Detailed Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and characterization of this compound.

Protocol 1: Synthesis of 3-Nitrobenzaldoxime (Precursor)
  • Dissolve 3-nitrobenzaldehyde (10.0 g, 66.2 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add hydroxylamine hydrochloride (5.52 g, 79.4 mmol) and sodium acetate (8.16 g, 99.5 mmol) to the solution.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

  • Pour the reaction mixture into ice-cold water (300 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in vacuo to yield 3-nitrobenzaldoxime as a solid.

Protocol 2: Synthesis of this compound
  • In a 500 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitrobenzaldoxime (5.0 g, 30.1 mmol) and ethyl propiolate (3.25 g, 33.1 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (150 mL).

  • Prepare a solution of sodium hypochlorite (household bleach, ~5-6%, 50 mL) diluted with water (50 mL).

  • Add the bleach solution dropwise to the stirred reaction mixture over a period of 2 hours at room temperature. The slow addition is crucial to prevent nitrile oxide dimerization.

  • After the addition is complete, stir the reaction for an additional 12-16 hours at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer. Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure title compound.

Protocol 3: Characterization via ¹H NMR Spectroscopy
  • Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃, ~0.7 mL).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum. The expected spectrum should show characteristic signals for the aromatic protons of the 3-nitrophenyl group, a singlet for the isoxazole proton, and a quartet and triplet for the ethyl ester group.

Characterization and Data Comparison

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is employed.

TechniqueExpected Data for this compoundPurpose
¹H NMR Aromatic protons (m, ~7.7-8.8 ppm), Isoxazole proton (s, ~7.0-7.5 ppm), Ethyl quartet (q, ~4.5 ppm), Ethyl triplet (t, ~1.4 ppm)Confirms the proton framework and structural integrity.
¹³C NMR Signals for aromatic carbons, isoxazole ring carbons, ester carbonyl, and ethyl group carbons.Confirms the carbon skeleton of the molecule.
Mass Spec (MS) Calculated M+H peak corresponding to the molecular formula C₁₂H₁₀N₂O₅.Confirms the molecular weight of the compound.
IR Spectroscopy Characteristic peaks for C=O (ester, ~1720 cm⁻¹), N-O (isoxazole, ~1400-1450 cm⁻¹), and NO₂ (~1530 and 1350 cm⁻¹).[2]Identifies key functional groups present in the molecule.
Elemental Analysis Calculated percentages of C, H, and N should match experimental values.Confirms the elemental composition and purity.

Comparison with Alternative Structures

The properties and potential applications of an isoxazole derivative are highly dependent on its substitution pattern. A comparison with structural isomers or analogs highlights the importance of precise synthetic control.

CompoundSynthetic AccessibilityPotential Biological ProfileKey Differences
This compound (Target) High, via standard [3+2] cycloaddition from 3-nitrobenzaldoxime and ethyl propiolate.The nitro group can act as a hydrogen bond acceptor or be metabolically reduced, potentially leading to anticancer or antimicrobial activity.[3][11]Meta-nitro substitution.
Ethyl 3-(4-nitrophenyl)isoxazole-5-carboxylate (Isomer) [12][13]High, but requires different starting materials: 4-nitrobenzonitrile oxide and an ethyl 3-haloacrylate derivative or similar synthetic equivalent.The para-nitro substitution can significantly alter electronic properties and protein binding compared to the meta-isomer, potentially leading to a different activity profile.Para-nitro substitution. Synthesis requires different starting materials to control regiochemistry.
Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (Analog) High, via the same pathway using 3-chlorobenzaldoxime.The chloro-substituent provides lipophilicity and can form halogen bonds, often associated with antibacterial or antifungal activity.[14]Chloro vs. Nitro group changes electronics and steric profile.

Conclusion

The synthesis of this compound is a reproducible and scalable process, provided that key experimental parameters are carefully controlled. The 1,3-dipolar cycloaddition is the most effective and direct route. Success hinges on the in situ generation of the nitrile oxide to prevent dimerization and the use of pure starting materials. By understanding the causality behind the chosen protocol—from the choice of reagents to the rate of addition—researchers can confidently and reliably produce this versatile chemical building block. This guide provides the necessary framework not only to execute the synthesis but also to troubleshoot potential issues, ensuring the integrity and reproducibility of the experimental outcome.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the proper disposal of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate (CAS No. 866040-66-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is designed to ensure that this specific isoxazole derivative is managed with the necessary precautions, adhering to regulatory standards and best laboratory practices.

The core principle of this guidance is risk mitigation. Due to the presence of a nitrophenyl group, this compound must be treated as a hazardous substance. Nitroaromatic compounds are known for potential toxicity and reactivity.[1][2] Therefore, all waste containing this material, regardless of concentration, must be disposed of as regulated hazardous chemical waste.

Part 1: Core Hazard Assessment

Understanding the chemical nature of this compound is fundamental to its safe handling and disposal. The structure combines an isoxazole ring, often found in biologically active molecules, with a nitrophenyl group, which dictates its primary hazards.[1][3]

The nitro functional group can impart toxicity and environmental concerns.[1] Related nitrophenol compounds are known to be toxic, irritants, and can interfere with the blood's ability to carry oxygen (methemoglobinemia).[2][4] Furthermore, organic nitro compounds can be reactive and may pose an explosion hazard under specific conditions, such as when mixed with strong bases or subjected to high heat.[2][5]

Given the limited publicly available safety data for this specific molecule, a conservative approach is mandatory. All laboratory personnel should treat this chemical waste as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[6][7]

Property Information Source(s)
Chemical Name This compound[1][8]
CAS Number 866040-66-6[8]
Molecular Formula C₁₂H₁₀N₂O₅[1][8]
Primary Hazard Driver 3-Nitrophenyl Group[1][2][5]
Inferred Hazards Toxic, Potential Reactivity, Environmental Hazard[1][2][9]
Disposal Classification Hazardous Chemical Waste [6][7][10]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the mandatory, self-validating steps for the safe disposal of this compound from the point of generation to its final collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing standard laboratory PPE:

  • Safety goggles or a face shield.

  • A properly buttoned laboratory coat.

  • Chemically resistant gloves (e.g., nitrile).

Step 2: Waste Segregation (Critical Step)

Proper segregation is the most critical step to prevent dangerous chemical reactions in the waste container.[11] This compound and its waste must be kept separate from incompatible materials.

Collect as: Non-Halogenated Organic Waste.

DO NOT MIX with the following:

  • Strong Oxidizing Agents: Includes nitric acid, perchlorates, and permanganates. Mixing organic nitro compounds with strong oxidizers can create highly energetic, potentially explosive mixtures.[12][13]

  • Strong Bases: Such as sodium hydroxide or potassium hydroxide. Some nitroaromatics can deflagrate or decompose violently in the presence of strong bases.[5]

  • Strong Acids: Avoid mixing with mineral acids unless part of a specific neutralization protocol under controlled conditions.

  • Halogenated Organic Waste: Keep separate from solvents like dichloromethane or chloroform to ensure proper final disposal routing.[14]

  • Aqueous Waste: Do not dispose of this organic compound down the sink or into aqueous waste streams.[14][15]

Step 3: Use Designated and Compatible Waste Containers
  • Select the Right Container: Use only containers approved for chemical waste collection, typically provided by your EHS department.[16] The container must be made of a material compatible with organic compounds (e.g., polyethylene or glass). Ensure it is in good condition with no leaks or cracks.

  • Keep Containers Closed: Waste containers must be securely sealed with a proper cap when not in use.[16] This prevents the release of vapors and protects against spills.

  • Provide Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub to contain any potential leaks or spills.[7][17]

Step 4: Proper Labeling

As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[7]

  • Identify Contents: Write the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.[11]

  • List Components: If it is a solution, list all components and their approximate percentages, including solvents.

  • Indicate Hazards: Mark the appropriate hazard classifications (e.g., "Toxic," "Flammable" if in a flammable solvent).

  • Fill Out Generator Information: Include the name of the principal investigator, laboratory location, and date.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the labeled, sealed waste container in a designated SAA within your laboratory.[16]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[6][16]

Step 6: Arrange for Professional Disposal

Under no circumstances should you attempt to dispose of this chemical yourself via drains, regular trash, or evaporation.[7][14]

  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[16]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting waste collection. This is a mandatory part of the "cradle-to-grave" responsibility for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6][18]

Part 3: Spill Management

Accidental spills must be treated as hazardous events. Spilled chemicals and any materials used for cleanup (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.[6][7]

  • For Minor Spills: If you are trained and it is safe to do so, contain and clean up the spill using a chemical spill kit. Place all cleanup materials in a sealed bag or container, label it as hazardous waste, and dispose of it according to the protocol above.

  • For Major Spills: Evacuate the immediate area. Alert personnel nearby and contact your institution's EHS or emergency response team immediately.

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Waste Generated classify Step 1: Classify as Hazardous Waste start->classify ppe Step 2: Don Personal Protective Equipment (PPE) classify->ppe segregate Step 3: Segregate Waste (Non-Halogenated Organic) ppe->segregate contain Step 4: Use Compatible, Sealed Container with Secondary Containment segregate->contain label Step 5: Affix Hazardous Waste Label contain->label store Step 6: Store in Designated Satellite Accumulation Area (SAA) label->store pickup Step 7: Request Pickup from EHS/Licensed Vendor store->pickup end_node End: Compliant Disposal pickup->end_node

Caption: A flowchart outlining the required steps for safe and compliant chemical waste disposal.

References

Essential Personal Protective Equipment and Safe Handling Guide for Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Hazard Assessment: Understanding the Risk

The primary rationale for stringent PPE and handling protocols stems from the chemical structure of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.

  • Nitroaromatic Compounds: This class of chemicals is often associated with toxicity. The nitro group can impart hazardous properties, making exposure a significant concern.[2]

  • Isoxazole Derivatives: These heterocyclic compounds are frequently biologically active, which is beneficial in drug development but requires careful handling in the lab to avoid unintended physiological effects.[3][4]

  • Physical Form: This compound is typically a solid or powder.[5] Fine powders present a significant inhalation risk and are easily dispersed, leading to widespread contamination of surfaces, equipment, and personnel.[5]

The primary routes of potential exposure that these protocols are designed to mitigate are inhalation of airborne powder, direct contact with skin and eyes, and accidental ingestion.[6]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create effective barriers against potential exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[7][8]

PPE CategoryItemSpecifications & StandardsRationale for Use
Eye & Face Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards. Should provide a full seal around the eyes.[1]Protects eyes from airborne dust and accidental splashes of solutions containing the compound.
Face ShieldTo be worn over safety goggles.Provides a secondary layer of protection for the entire face, especially during procedures with a high risk of splashing or dust generation (e.g., bulk transfers).[1][9]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact and protection against powders.[1] Always inspect gloves for tears or degradation before use.[10]Prevents direct skin contact and absorption. Contaminated gloves must be changed immediately to avoid cross-contamination.[9]
Body Protection Laboratory CoatFlame-resistant, long-sleeved, and fully buttoned. Cuffs should be snug around the wrist.[1]Protects skin and personal clothing from contamination by dust or splashes.[11]
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside a certified fume hood.[1]Minimizes the risk of inhaling fine chemical dust, which is a primary route of exposure for powdered compounds.[6]
Step-by-Step Operational Protocol: From Receipt to Disposal

A systematic workflow is critical for minimizing exposure and preventing contamination.[12]

3.1 Preparation and Engineering Controls

  • Designated Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to control airborne particles.[1][12]

  • Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible before beginning work.[7]

  • Surface Preparation: Cover the work surface within the fume hood with absorbent bench paper to contain any minor spills and facilitate cleanup.[5]

3.2 Handling the Solid Compound (Weighing & Transfer)

  • Containment: Keep the chemical container closed as much as possible.[5]

  • Minimize Dust: When transferring the powder, use a spatula and avoid pouring directly from the bottle, which can generate dust.[5] Transferring the powder in several small scoops is preferable.[5]

  • Weighing: Use an analytical balance with a draft shield or, ideally, place the balance inside the fume hood.[5] An alternative "tare-add-seal-weigh" method is recommended: tare the destination container on the bench, add the powder inside the fume hood, securely seal the container, and then move it back to the balance for the final weight.[11]

3.3 Post-Handling and Decontamination

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10][12]

  • PPE Removal: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first), and dispose of single-use items in the appropriate waste stream.

Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely managing this compound throughout its lifecycle in the laboratory.

G Workflow: Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase cluster_spill Emergency Protocol: Spill A 1. Access SDS & SOP B 2. Verify Emergency Equipment (Eyewash, Shower, Spill Kit) A->B C 3. Don Full PPE (Goggles, Gloves, Lab Coat) B->C D 4. Prepare Fume Hood (Verify Airflow, Lay Bench Paper) C->D E 5. Weighing & Transfer (Use Spatula, Minimize Dust) D->E F 6. Experimental Use (Keep Containers Closed) E->F G 7. Decontaminate Surfaces (Wet Wipe Method) F->G S1 Alert Others & Evacuate Area F->S1 Spill Occurs H 8. Segregate Waste (Solid & Liquid Hazardous Waste) G->H J 10. Remove PPE Correctly G->J I 9. Label Waste Container H->I H->J L 12. Arrange for Professional Disposal I->L K 11. Wash Hands Thoroughly J->K S2 Don Additional PPE (Respirator if needed) S1->S2 S3 Contain Spill (Absorbent Material) S2->S3 S4 Clean Spill (No Dusting) & Place in Waste Container S3->S4 S4->H

Caption: Logical workflow for handling the target compound, from preparation to disposal.

Emergency Protocols: Spill and Exposure Management

Accidents require a swift and correct response to mitigate harm.[12]

5.1 Spill Management

For a small solid spill contained within the fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area.[12][13]

  • Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[1]

  • Contain: Carefully cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[14][15][16]

  • Clean-Up: Gently sweep or scoop the contained material into a clearly labeled, sealable container for hazardous waste.[14] Avoid any actions that could generate dust.[5]

  • Decontaminate: Clean the spill area using a wet wipe method, then place all cleanup materials into the hazardous waste container.[13]

For large spills or spills outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) department immediately.[13][16]

5.2 First Aid and Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10][17]

  • Skin Contact: Promptly wash the affected area with plenty of soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.[10][17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][17]

Disposal Plan

All materials contaminated with this compound, including leftover compound, empty containers, and cleanup debris, must be treated as hazardous chemical waste.[18]

  • Waste Collection: Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.[18][19]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[18]

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain or in regular trash.[19]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.